Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKFAFEMDBXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699306 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-33-7 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Technical Guide
CAS Number: 135908-33-7
This technical guide provides an in-depth overview of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental applications, and its role in constructing molecules for targeted therapies.
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 135908-33-7 | [1][2][3] |
| Molecular Formula | C10H17NO2 | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [2][3] |
| Physical Form | Solid | [1][4] |
| Boiling Point | 241°C at 760 mmHg | |
| Density | 1.2 g/cm³ | [4] |
| Refractive Index | 1.53 | [4] |
| Purity | Typically >95% | [1][2] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [1] |
| InChI Key | HDIKFAFEMDBXOS-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)C12CCC(CC1)(CC2)N | [6] |
Spectral Data
Spectral analysis is crucial for the verification of the compound's structure and purity. While raw spectra are not provided here, various analytical techniques are used for its characterization.
| Data Type | Availability |
| 1H NMR | Available |
| 13C NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
| HPLC | Available |
| LC-MS | Available |
Safety Information
It is essential to handle this compound with appropriate safety precautions.
| Hazard Information | Details |
| Signal Word | Warning |
| Pictograms | GHS07 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
This compound serves as a critical intermediate in the synthesis of complex bioactive molecules. A notable application is in the development of murine double minute 2 (MDM2) inhibitors.[7][8]
Synthesis of an MDM2 Inhibitor Precursor:
This protocol describes the use of this compound in an amide coupling reaction to form a precursor to the MDM2 inhibitor AA-115/APG-115.[7][8]
Materials:
-
Activated carboxylic acid intermediate
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
The activated carboxylic acid intermediate is dissolved in an anhydrous solvent under an inert atmosphere.
-
This compound (1 equivalent) and DMAP (0.5 equivalents) are added to the solution.[7][8]
-
The reaction mixture is stirred at room temperature overnight.[7][8]
-
The solvent is removed under reduced pressure (in vacuo).[7][8]
-
The crude product is purified by column chromatography to yield the desired ester intermediate.[7][8]
This resulting intermediate can then undergo further reactions, such as ester hydrolysis, to produce the final active pharmaceutical ingredient.[7][8]
Applications in Drug Discovery and Signaling Pathways
The rigid bicyclo[2.2.2]octane scaffold of this molecule is valuable in medicinal chemistry for creating three-dimensional structures that can effectively interact with biological targets.
Role as a PROTAC Linker:
This compound hydrochloride is utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[9][10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9]
Figure 1. General mechanism of action for a PROTAC molecule.
Component of MDM2 Inhibitors:
This compound is a key structural component in the development of inhibitors targeting the MDM2-p53 interaction.[7][8] MDM2 is a negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. Inhibitors of the MDM2-p53 interaction can restore p53 function, inducing cell cycle arrest and apoptosis in cancer cells.
Figure 2. The role of MDM2 inhibitors in the p53 signaling pathway.
References
- 1. This compound 2,2,2-trifluoroacetate | Benchchem [benchchem.com]
- 2. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 3. Angene - this compound | 135908-33-7 | MFCD20693756 | AG0080DX [japan.angenechemical.com]
- 4. 135908-33-7 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester AKSci X9933 [aksci.com]
- 5. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound hydrochloride (C10H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a rigid, bicyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Murine Double Minute 2 (MDM2) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, certain parameters are based on predictions and data from commercial suppliers.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 241 °C at 760 mmHg | |
| pKa (predicted) | 10.38 ± 0.40 | N/A |
| XlogP (predicted) | 0.5 | [1] |
Table 2: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [3] |
| Molecular Weight | 219.71 g/mol | [3] |
| CAS Number | 135908-43-9 | [3] |
Synthesis and Characterization
While a specific, detailed, step-by-step protocol for the synthesis of this compound from readily available starting materials is not extensively documented in publicly available literature, the general approach involves the construction of the bicyclo[2.2.2]octane core followed by functional group manipulations. The synthesis of related bicyclo[2.2.2]octane-1-carboxylates has been achieved through tandem reactions.[4]
General Synthetic Approach
A plausible synthetic route, based on related literature, would likely involve the following key transformations:
-
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction or other cycloaddition strategies.
-
Introduction of the Carboxylate and Amino Groups: Functionalization of the bicyclic core to introduce the methyl ester at the C1 position and the amino group at the C4 position. This may involve multiple steps of protection, activation, and substitution reactions.
Characterization
The primary methods for characterizing this compound include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amine (N-H stretching) and the ester (C=O stretching).
Applications in Drug Discovery
The rigid bicyclic structure of this compound makes it an attractive linker element in the design of bifunctional molecules, particularly in the fields of targeted protein degradation and inhibition of protein-protein interactions.
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is critical for establishing the correct orientation and distance between the target protein and the E3 ligase to form a stable and productive ternary complex.
This compound serves as a rigid linker component in the synthesis of PROTACs.[3][6] Its well-defined geometry helps to control the spatial arrangement of the two ends of the PROTAC, which can be crucial for optimizing degradation efficiency and selectivity.
Application in MDM2 Inhibitor Synthesis
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 protein-protein interaction is a promising strategy in cancer therapy. This compound has been utilized as a building block in the synthesis of potent MDM2 inhibitors.[7][8]
In this context, the bicyclic scaffold serves as a rigid core to which other pharmacophoric elements are attached. This allows for the precise positioning of functional groups that interact with the MDM2 protein, leading to high-affinity binding and effective inhibition of the p53 interaction.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the design of molecules that can modulate challenging biological targets. While a comprehensive set of experimental physicochemical data is not yet fully available in the public domain, its demonstrated utility in the synthesis of PROTACs and MDM2 inhibitors highlights its importance for researchers in medicinal chemistry and chemical biology. Further studies to fully characterize this compound and explore its potential in other therapeutic areas are warranted.
References
- 1. PubChemLite - this compound hydrochloride (C10H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00311J [pubs.rsc.org]
- 5. Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its physicochemical properties, proposed synthetic routes, and the spectroscopic data essential for its characterization.
Introduction
This compound is a saturated bicyclic amino acid ester. Its rigid, three-dimensional structure makes it a valuable scaffold in the design of novel therapeutic agents, including PROTAC (Proteolysis Targeting Chimera) linkers and MDM2 (Murine Double Minute 2) inhibitors. The defined spatial orientation of the amine and carboxylate functionalities allows for precise control over the geometry of larger molecules, a critical aspect in rational drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135908-33-7 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₂ | [3] |
| Molecular Weight | 183.25 g/mol | [3] |
| SMILES | COC(=O)C12CCC(CC1)(CC2)N | [4][5] |
| InChI | InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 | [4] |
Synthesis and Experimental Protocols
A generalized experimental protocol for the final deprotection step is provided below.
General Protocol for the Deprotection of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate:
-
Materials: Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.
-
Procedure:
-
Dissolve Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate in dichloromethane.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
The following diagram illustrates a plausible synthetic workflow for obtaining the title compound.
Caption: Plausible synthetic routes to the target compound.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly available, detailed spectral data is limited, the following sections outline the expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the bicyclic core and the methyl ester group. A ¹H NMR spectrum for this compound is available on ChemicalBook.[4] The expected signals would include multiplets for the bridgehead and methylene protons of the bicyclic system and a singlet for the methyl ester protons.
¹³C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary carbons of the bicyclic bridgehead, the methylene carbons, and the methyl carbon of the ester.
Table 2: Predicted and Expected NMR Spectral Data
| Data Type | Predicted/Expected Chemical Shifts (ppm) |
| ¹H NMR | ~3.6 (s, 3H, -OCH₃), 1.5-2.0 (m, 12H, bicyclic protons), ~1.5 (br s, 2H, -NH₂) |
| ¹³C NMR | ~177 (C=O), ~52 (-OCH₃), ~45 (C-NH₂), ~38 (C-CO₂Me), ~29 (CH₂), ~28 (CH₂) |
Note: The predicted chemical shifts are based on standard values for similar structural motifs and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ester) | 1720-1740 |
| C-N stretch (amine) | 1020-1250 |
| C-O stretch (ester) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data is available from PubChem.[5]
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.1332 |
| [M+Na]⁺ | 206.1152 |
Role in Drug Discovery and Development
This compound serves as a critical starting material and rigid scaffold in the synthesis of more complex, biologically active molecules. Its utility is highlighted by its incorporation into PROTACs and MDM2 inhibitors.
The following diagram illustrates the role of this compound as a key building block in the synthesis of a complex bioactive molecule.
Caption: Application in the synthesis of complex molecules.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthetic organic chemistry principles and modern spectroscopic techniques. While detailed experimental protocols and comprehensive spectral data are not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical knowledge. Its rigid bicyclic structure ensures its continued importance as a valuable building block for the development of novel therapeutics. Researchers and drug development professionals can leverage the information presented herein for the successful synthesis and application of this versatile molecule.
References
- 1. 135908-33-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER | 135908-33-7 [chemicalbook.com]
- 3. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester | 135908-33-7 | FA44258 [biosynth.com]
- 4. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound hydrochloride (C10H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 7. methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate(943845-74-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This bicyclic amino acid ester is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characterization essential. This document outlines the expected ¹H NMR spectral data, a comprehensive experimental protocol for its acquisition, and a structural representation to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the bicyclic cage and the methyl ester group. Due to the high symmetry of the bicyclo[2.2.2]octane core, the spectrum is relatively simple. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the amino group.
| Protons (Position) | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| -OCH₃ | Singlet | ~ 3.65 | - |
| -NH₂ | Singlet (broad) | ~ 1.5 - 2.5 | - |
| Cage CH₂ (C2, C3, C5, C6, C7, C8) | Multiplet | ~ 1.70 - 1.90 | Not resolved |
Note: The chemical shifts presented are estimates based on data from related bicyclo[2.2.2]octane structures and may vary depending on the solvent and experimental conditions.
Molecular Structure and Proton Environments
The rigid, cage-like structure of this compound dictates the magnetic equivalence of its protons. The following diagram illustrates the molecular structure and the different proton environments.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
NMR Spectrometer: 300 MHz or higher field strength spectrometer
3.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent or TMS peak.
-
Set the following acquisition parameters (values may need to be optimized for the specific instrument):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants (if resolved) of the signals.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.
This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹H NMR spectrum of this compound, a key intermediate in the development of novel therapeutics.
The Synthetic Architect's Guide to Bicyclo[2.2.2]octane Core Structures: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints allow for the precise spatial arrangement of functional groups, making it an attractive bioisostere for aromatic rings and a valuable component in the design of novel therapeutics and complex molecular architectures.[1][2][3] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to access the bicyclo[2.2.2]octane core, with a focus on methodologies, quantitative data, and detailed experimental protocols for key reactions.
The Diels-Alder Reaction: A Cornerstone of BCO Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, remains one of the most powerful and versatile methods for constructing the bicyclo[2.2.2]octane framework. This reaction can be performed in both intermolecular and intramolecular variants, offering a high degree of stereochemical control.
Intermolecular Diels-Alder Reactions
The intermolecular approach typically involves the reaction of a cyclohexadiene derivative with a suitable dienophile. A notable example is the chemoenzymatic route to prepare optically active bicyclo[2.2.2]octane-2,5-dione, a versatile intermediate.[4]
Intramolecular Diels-Alder (IMDA) Reactions
The intramolecular Diels-Alder reaction is particularly effective for creating complex, polycyclic systems containing the BCO core in a single, efficient step. This strategy has been successfully applied in the synthesis of natural products, such as the core of andibenin B.[5][6] Another key application involves the Wessely oxidation of 2-alkenylphenols to generate 6-alkenylcyclohexa-2,4-dien-1-ones, which then undergo a bridged-selective IMDA reaction.[7][8][9]
A generalized workflow for a Wessely Oxidation-IMDA cascade is presented below.
Caption: Wessely Oxidation-IMDA Reaction Cascade.
Quantitative Data for Selected Diels-Alder Reactions
| Diene/Precursor | Dienophile/Conditions | Product | Yield (%) | Reference |
| 2,6-dimethylphenol & acrylic acid | Lead tetraacetate, then boiling benzene | exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | 14 | [8] |
| Cyclohexadienone 7 (precursor) | Epoxide-initiated cyclization, then heat | Polycycle 9 (Andibenin B core) | 14 (overall from 2,6-dimethylbenzoquinone) | [5] |
| Silyl enol ether 2-18 | 2-chloroacrylonitrile 2-20 | Bicyclo[2.2.2]octane-2,5-dione precursor | Not specified | [4] |
Experimental Protocol: Nature-Inspired IMDA for Andibenin B Core [5]
A solution of the triene precursor in toluene is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the bicyclo[2.2.2]octane core. The synthesis of the precursor itself is a multi-step process starting from 2,6-dimethylbenzoquinone.
Tandem Michael Addition Reactions
Tandem Michael additions provide an efficient route to functionalized bicyclo[2.2.2]octanes, particularly amenable to solid-phase synthesis for the creation of chemical libraries.[10][11][12] This approach typically involves the reaction of a polymer-bound acrylate with a cyclohexenone, followed by subsequent transformations.
The general logic for this solid-phase synthesis is outlined in the following diagram.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Key Intermediates in the Synthesis of Neuroactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of key intermediates for several major neuroactive compounds, including the antidepressant Sertraline, the antipsychotic Olanzapine, the anxiolytic/anticonvulsant Pregabalin, and the antidepressant Fluoxetine. This document details the synthetic pathways, experimental protocols, and relevant biological signaling pathways associated with these pharmaceuticals.
Sertraline Intermediates
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders. The synthesis of Sertraline involves two critical intermediates: 4-(3,4-dichlorophenyl)-1-tetralone and N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.
Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone
This intermediate is synthesized via a Friedel-Crafts acylation reaction.
Experimental Protocol:
-
In a suspension of 280 g (2.1 moles) of anhydrous aluminum chloride in 500 ml of orthodichlorobenzene, 144.2 g (1 mole) of α-naphthol are introduced over 20 minutes.
-
The reaction medium is heated for 3 hours at 65°C.
-
The mixture is then hydrolyzed at a temperature below 40°C with 1 liter of water.
-
700 ml of di-isopropylic ether is added, and the mixture is decanted.
-
The upper organic phase is separated and maintained for 4 hours between -5° and -10°C.
-
The precipitate formed is separated and dried to obtain the desired product.[1]
| Intermediate | Starting Materials | Reagents | Yield | Purity | Melting Point |
| 4-(3,4-dichlorophenyl)-1-tetralone | α-naphthol, orthodichlorobenzene | Anhydrous aluminum chloride, di-isopropylic ether | 61% | >99.5% (after recrystallization) | 104-105°C |
Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This key imine intermediate is formed through the condensation of 4-(3,4-dichlorophenyl)-1-tetralone with monomethylamine.
Experimental Protocol:
-
Combine 165 g (1 mol equiv) of 4-(3,4-dichlorophenyl)-1-tetralone with 700 mL of isopropyl alcohol in a pressure-rated vessel.
-
Cool the mixture to -5 to -10°C.
-
Add 60.2 g (3.4 mol equiv) of monomethylamine.
-
Heat the mixture to 85-100°C for 16 hours, at which point approximately 95% imine conversion is typically observed.
-
Cool the mixture to -15°C for 24 hours.
-
Isolate the product by filtration.[2]
| Intermediate | Starting Material | Reagents | Yield | Purity |
| N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | 4-(3,4-dichlorophenyl)-1-tetralone | Monomethylamine, Isopropyl alcohol | ~92% | ~95% |
Sertraline Synthesis Workflow
Olanzapine Intermediates
Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its synthesis relies on the key intermediates 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile and 4-amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine.
Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
This intermediate is prepared by the reaction of 2-amino-3-cyano-5-methylthiophene with 1-fluoro-2-nitrobenzene.
Experimental Protocol:
-
A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-3-cyano-5-methylthiophene (33.1 g, 240 mmol) in anhydrous THF (160 mL) is added dropwise to a vigorously stirred suspension of sodium hydride (13.5 g, 60% dispersion in mineral oil, 336 mmol) in anhydrous THF (100 mL) in an ice bath under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 10 hours.
-
An additional amount of sodium hydride (1.53 g, 95%, 72 mmol) is slowly added, and the mixture is stirred for another 8 hours at room temperature.
-
The reaction is quenched by pouring it into crushed ice and adjusting the pH to 8 with a saturated solution of ammonium chloride.
-
The precipitate is collected by filtration and dried.
-
The crude product is purified by silica gel column chromatography (10% ethyl acetate/hexane).
| Intermediate | Starting Materials | Reagents | Yield | Purity | Melting Point |
| 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 1-fluoro-2-nitrobenzene, 2-amino-3-cyano-5-methylthiophene | Sodium hydride, THF, Ammonium chloride | 77% | - | 105-107°C |
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine
This intermediate is synthesized through the reduction and cyclization of 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.
Experimental Protocol:
-
In a 500 mL round-bottom flask, place 10.0 g (0.0386 mol) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol.
-
Stir the mixture at 50°C for 30 minutes.
-
Add 7.4 g (0.062 mol) of tin powder and 84 mL of 4M hydrochloric acid.
-
Raise the temperature of the reaction mixture to 85°C and continue stirring for an additional 4 hours.
-
Cool the mixture to 25°C and stir for another 8 hours to allow for precipitation.
-
Collect the precipitated crystals, wash with 20 mL of ethanol, and dry in vacuo to yield the hydrochloride salt of the product.
| Intermediate | Starting Material | Reagents | Yield | Purity (HPLC) | Melting Point |
| 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine hydrochloride | 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile | Tin powder, Hydrochloric acid, Ethanol | 96% | >98.5% | >300°C |
Olanzapine Synthesis Workflow
Pregabalin Intermediates
Pregabalin is an anticonvulsant and anxiolytic drug. A key intermediate in its synthesis is 3-isobutylglutarimide.
Synthesis of 3-Isobutylglutarimide
This intermediate can be synthesized from isovaleraldehyde and cyanoacetic acid.
Experimental Protocol:
-
Cool 249g of a 70% cyanoacetic acid aqueous solution to below 10°C.
-
Slowly add 300g of a 30% lye solution dropwise, maintaining the internal temperature below 15°C.
-
Slowly add 86 g of isovaleraldehyde dropwise.
-
Maintain insulation and stir for 8 hours.
-
Control the internal temperature to not exceed 35°C and slowly add 400g of concentrated sulfuric acid dropwise.
-
Stir at 20-30°C for 0.5 hours, then at 60°C for 4 hours.
-
Lower the temperature to 20-30°C and extract twice with 300g of toluene.
-
Concentrate the organic phase to obtain the crude product.
| Intermediate | Starting Materials | Reagents | Yield | Purity |
| 3-Isobutylglutarimide | Isovaleraldehyde, Cyanoacetic acid | Lye, Sulfuric acid, Toluene | 93.5% | 99.1% |
Pregabalin Synthesis Workflow
Fluoxetine Intermediates
Fluoxetine is another widely used SSRI antidepressant. Its synthesis involves the key intermediates 3-dimethylamino-1-phenyl-1-propanol and N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine.
Synthesis of 3-Dimethylamino-1-phenyl-1-propanol
This intermediate is prepared via a Mannich reaction followed by reduction.
Experimental Protocol (Mannich Reaction):
-
Add 120.0g of acetophenone, 45.0g of paraformaldehyde, and 67.5g of monomethylamine hydrochloride (molar ratio 1:1.5:1) to a 1000ml pressure reactor.
-
Add 500ml of ethanol and maintain the reaction temperature at 90°C.
-
Monitor the reaction progress by liquid chromatography every 2 hours. When the difference in the content of 3-methylamino-1-propiophenone hydrochloride between two adjacent measurements is less than 5%, cool the reaction solution.
-
Concentrate the reaction solution to about 1/3 of its original volume by heating, then cool to crystallize.
-
Filter to obtain 3-methylamino-1-propiophenone hydrochloride.
Experimental Protocol (Reduction):
-
Add the obtained 3-methylamino-1-propiophenone hydrochloride to a 1000mL stainless steel autoclave and add water until the solid is completely dissolved.
-
Add 16.3g of Raney nickel catalyst.
-
Purge the autoclave with nitrogen 3 times, then with hydrogen at 1.5MPa 3 times.
-
Control the temperature at 80°C under hydrogen pressure.
-
After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to 9-14 with a base solution.
-
Extract the product, recover the solvent, and recrystallize from cyclohexane.
| Intermediate | Starting Materials | Reagents | Yield |
| 3-Dimethylamino-1-phenyl-1-propanol | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | Ethanol, Raney Nickel, Hydrogen | High |
Synthesis of N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (Fluoxetine)
This final step involves a Williamson ether synthesis.
Experimental Protocol:
-
A solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (123 mg, 0.75 mmol) in DMSO (7 mL) is treated with sodium hydride (22 mg, 0.89 mmol) with cooling.
-
The mixture is heated at 80°C for 1 hour.
-
p-Chlorobenzotrifluoride is added, and the mixture is heated for 1 hour at 80 to 100°C and then cooled.
-
The product is isolated by extraction with ethyl acetate (3 x 50 mL) to afford the free base.
-
Acidification with HCl(g) in ethyl ether yields the hydrochloride salt.[4]
| Product | Starting Material | Reagents | Yield |
| (R)-Fluoxetine hydrochloride | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | Sodium hydride, p-Chlorobenzotrifluoride, DMSO, HCl | 78% |
Fluoxetine Synthesis Workflow
Signaling Pathways of Neuroactive Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as Sertraline and Fluoxetine, function by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission leads to downstream effects, including the modulation of brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neurogenesis and synaptic plasticity.
Antipsychotics (Dopamine D2 Receptor Antagonists)
Atypical antipsychotics like Olanzapine primarily exert their effects by antagonizing dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By blocking these receptors, antipsychotics increase cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal function.
Anxiolytics (GABA-A Receptor Modulators)
Anxiolytics such as Pregabalin, although not a direct GABA-A receptor modulator, and benzodiazepines, enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Benzodiazepines bind to an allosteric site on the GABA-A receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.
References
Boc-protected Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate, a key building block in modern medicinal chemistry. The bicyclo[2.2.2]octane (BCO) scaffold offers a rigid, three-dimensional structure that is invaluable for the spatial orientation of pharmacophoric elements, making it a desirable component in the design of novel therapeutics, including PROTAC linkers and kinase inhibitors.[1][2][3] This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis, starting from the construction of the BCO core to the final functional group manipulations.
Introduction: The Strategic Value of the BCO Scaffold
The bicyclo[2.2.2]octane motif is a conformationally restricted scaffold that provides a precise and predictable geometry. Unlike flexible aliphatic chains, the BCO cage locks substituents into well-defined spatial positions, which is critical for optimizing interactions with biological targets like protein binding pockets.[4] The 1,4-disubstituted pattern, in particular, allows for the projection of functional groups in a linear, opposing fashion.
The target molecule, Boc-protected Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, is an exceptionally useful intermediate.[1][5] The Boc-protected amine offers a stable, yet easily deprotected nitrogen nucleophile, while the methyl ester provides a handle for further elaboration, typically through amide bond formation.[1][6] This dual functionality makes it a versatile building block for constructing complex lead compounds in drug discovery programs.[5]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to the target compound reveals a multi-stage synthesis hinging on the formation of a key intermediate, bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The overall strategy is to first construct the rigid core, then differentiate the two identical carboxylic acid groups, convert one to a protected amine, and esterify the other.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Bicyclo[2.2.2]octane Core
The foundation of the synthesis is the construction of a 1,4-disubstituted BCO derivative. A reliable and scalable method starts from diethyl succinate and involves the preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, followed by a bridging reaction.
From Diethyl Succinate to Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (IIb)
While several routes exist, a high-yield procedure involves bridging diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with ethylene dibromide.[7] The use of sodium hydride as a base in 1,2-dimethoxyethane (DME) as a solvent has been shown to provide consistently high yields (80-85%) for this crucial bridging step.[7]
Reduction to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (I)
The diketo-diester (IIb) must be reduced to form the saturated BCO skeleton. This is effectively achieved through desulfurization of the corresponding bis-ethylenethioketal derivative using Raney nickel.[7] While effective, this method requires large quantities of ethanedithiol and Raney nickel, which poses safety and cost challenges on a large scale.[8] More modern and cost-effective methods have been developed, for instance, involving the formation and reduction of a semicarbazone, which improves both safety and cost by moving away from large amounts of Raney nickel.[8]
The Critical Transformation: Carboxylic Acid to Protected Amine
With the core diacid in hand, the next phase involves converting one of the carboxylic acid groups into a Boc-protected amine. This is achieved through a sequence of mono-protection/activation followed by a rearrangement reaction. The Curtius rearrangement is particularly well-suited for this transformation.[9][10]
Step 1: Mono-esterification
To differentiate the two carboxylic acid groups, a statistical mono-esterification is performed. By using a limited amount of methanol under standard Fischer esterification conditions (e.g., catalytic sulfuric acid), a mixture of the diacid, mono-ester, and di-ester is obtained, from which the desired mono-acid mono-ester can be isolated chromatographically.
Step 2: The Curtius Rearrangement
The Curtius rearrangement transforms a carboxylic acid into an isocyanate via an acyl azide intermediate, with the loss of nitrogen gas.[9] This is a powerful reaction because it proceeds with retention of configuration and the isocyanate intermediate can be trapped with various nucleophiles.[9][11] Trapping with tert-butanol directly yields the Boc-protected amine, making this a highly efficient one-pot procedure.
The mechanism is a concerted process where the alkyl group migrates simultaneously with the loss of dinitrogen, avoiding the formation of a highly reactive nitrene intermediate in thermal reactions.[11]
Caption: Key steps of the Curtius rearrangement pathway.
Alternatively, Hofmann or Schmidt rearrangements can be employed. The Hofmann rearrangement converts a primary amide to an amine with one less carbon, while the Schmidt reaction achieves a similar transformation directly from the carboxylic acid using hydrazoic acid.[12][13] However, the Curtius rearrangement, often proceeding from an acyl chloride or activated ester, is frequently preferred for its operational simplicity and mild conditions.[10][14]
Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from established chemical literature and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Mono-methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
This protocol outlines the key Curtius rearrangement step.
-
Activation: To a solution of mono-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (1.1 eq) followed by triethylamine (1.2 eq).
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material. The formation of the acyl azide is typically efficient under these conditions.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (5.0 eq) to the reaction mixture. Heat the solution to 80-90 °C and stir for 12-16 hours. The thermal decomposition of the acyl azide leads to the isocyanate, which is trapped in situ by tert-butanol.[11] The evolution of nitrogen gas will be observed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target molecule.
Protocol 2: Direct Boc-Protection of this compound
If the amine is synthesized first, a standard Boc-protection protocol is used.
-
Reaction Setup: Dissolve this compound hydrochloride[3] (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and basify the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirring solution.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.[15]
Data Summary
The following table summarizes typical reagents and conditions for the key transformation step. Yields are highly dependent on scale and purification efficiency.
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Curtius Reaction | Mono-methyl BCO-1,4-dicarboxylate | 1. DPPA, Et₃N 2. t-BuOH | Toluene | 85 | 14 | 70-85 |
| Boc Protection | Methyl 4-amino-BCO-1-carboxylate | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 8 | 90-98 |
Conclusion
The synthesis of Boc-protected this compound is a multi-step process that relies on the robust construction of the core bicyclic framework followed by a key functional group interconversion using the Curtius rearrangement. This strategic approach provides reliable access to a highly valuable, conformationally rigid building block essential for the advancement of modern drug discovery projects. The methodologies described herein are scalable and founded on well-understood reaction mechanisms, ensuring reproducibility and high fidelity in the hands of a skilled synthetic chemist.
References
- 1. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 5. Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate () for sale [vulcanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. chemistwizards.com [chemistwizards.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
An In-depth Technical Guide to Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: A Core Component in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bifunctional synthetic building block of significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic scaffold and orthogonally reactive functional groups—a primary amine and a methyl ester—make it a valuable component, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role in the synthesis of complex bioactive molecules.
Core Properties
While detailed experimental data for this compound hydrochloride is not extensively documented in publicly available literature, its fundamental physicochemical properties have been established.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 135908-43-9 | [2] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [2] |
| Molecular Weight | 219.71 g/mol | [2] |
| Predicted XLogP3 | 1.6 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Reactivity
Detailed, step-by-step synthetic protocols for this compound hydrochloride are not readily found in peer-reviewed journals. However, the synthesis of the core 4-aminobicyclo[2.2.2]octane-1-carboxylic acid structure is described in patent literature, suggesting a multi-step process likely involving a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to introduce the amino and carboxyl moieties.
The primary utility of this compound lies in its reactivity as a bifunctional linker. The primary amine can readily participate in standard amide bond formation reactions with carboxylic acids, acyl chlorides, or activated esters. The methyl ester provides a handle for subsequent hydrolysis to the corresponding carboxylic acid, which can then be coupled to another amine-containing molecule. This orthogonal reactivity is crucial for the stepwise assembly of complex molecules like PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex.
The rigid bicyclo[2.2.2]octane core of this compound hydrochloride provides a structurally defined and non-flexible spacer. This rigidity can be advantageous in PROTAC design by reducing the entropic penalty associated with ternary complex formation.
General Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a conceptual workflow for the incorporation of this compound hydrochloride into a PROTAC. This represents a general synthetic strategy rather than a specific, published protocol for this particular linker.
Mechanism of Action in a PROTAC Context
Once incorporated into a PROTAC, the linker derived from this compound hydrochloride serves to connect the target-binding and E3 ligase-binding moieties. The resulting PROTAC then orchestrates the degradation of the target protein through the ubiquitin-proteasome system.
Applications in Drug Discovery
Beyond its general application in PROTACs, the bicyclo[2.2.2]octane scaffold is utilized in medicinal chemistry to impart rigidity and improve pharmacokinetic properties of drug candidates. For instance, derivatives of this scaffold have been explored as components of MDM2 inhibitors and influenza polymerase inhibitors. The rigid nature of the bicyclo[2.2.2]octane core can help to properly orient pharmacophoric groups for optimal interaction with their biological targets.
Conclusion
This compound hydrochloride is a valuable chemical tool for the construction of complex and biologically active molecules. Its primary application is as a rigid linker in the design of PROTACs, a rapidly advancing therapeutic modality. While a detailed public repository of its experimental data is currently limited, its structural features and predictable reactivity make it a compound of high interest for researchers in the field of drug discovery and development. Further research into its specific physicochemical properties and the development of detailed synthetic protocols will undoubtedly enhance its utility and application in the creation of novel therapeutics.
References
An In-depth Technical Guide to the Solubility of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standardized experimental protocols to determine these values, presents a framework for data presentation, and discusses the underlying principles of solubility. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound in their own laboratory settings.
Introduction to this compound
This compound is a bicyclic organic compound featuring a rigid cage-like structure.[1] Its structural characteristics, including the presence of both an amino group and a methyl ester, suggest a varied solubility profile depending on the polarity of the solvent. This compound serves as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals.[1] Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. For instance, it is used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a significant area of drug discovery.[2][3]
Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₇NO₂[4]
-
Molecular Weight: 183.25 g/mol
-
Boiling Point: 241°C at 760 mmHg
-
Storage Conditions: Typically stored at 2-8°C in an inert atmosphere, protected from light.[4]
Quantitative Solubility Data
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Example: Dichloromethane | 8.93 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Methanol | 32.7 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Acetone | 20.7 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Ethyl Acetate | 6.02 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Toluene | 2.38 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Acetonitrile | 37.5 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Example: Tetrahydrofuran (THF) | 7.6 | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the characterization of a chemical compound. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.
This method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility.[6] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet the remaining solid.
-
Sample Analysis: Carefully extract an aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[7]
-
Data Recording: Record the solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[8] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[8]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or using automated instrumentation that detects light scattering (nephelometry) or absorbance changes.
-
Concentration Determination: The kinetic solubility is defined as the concentration of the highest concentration well that remains clear (no precipitate).
Visualizations
Caption: Workflow for determining equilibrium solubility.
References
- 1. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 135908-33-7 [sigmaaldrich.com]
- 5. 135908-33-7 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester AKSci X9933 [aksci.com]
- 6. scispace.com [scispace.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pharmatutor.org [pharmatutor.org]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Three-dimensional Conformation of Bicyclo[2.2.2]octane Derivatives
Abstract
The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional carbocyclic structure that has garnered significant attention in medicinal chemistry, materials science, and organic synthesis. Its unique conformational properties, characterized by a rigid cage-like structure, make it an important scaffold. In drug discovery, it serves as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring, offering a strategy to "escape from flatland" and improve physicochemical properties such as solubility and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the three-dimensional conformation of BCO derivatives, detailing the analytical methods used for their characterization, summarizing key structural data, and outlining the influence of substituents on their geometry.
The Fundamental Conformation of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane skeleton is composed of three fused six-membered rings. Unlike cyclohexane, which predominantly adopts a chair conformation, the six-membered rings within the BCO system are constrained to boat or, more accurately, twist-boat conformations.[3][4] The parent, unsubstituted BCO molecule can exist in two principal conformations: a fully eclipsed structure with D3h symmetry and a slightly more stable, twisted structure with D3 symmetry. The twisted conformation relieves some of the torsional strain from eclipsed C-H interactions along the ethylene bridges.
The degree of twisting is a key conformational parameter. In heteroatom-substituted derivatives like 1,4-diazabicyclo[2.2.2]octane (DABCO), the methylene groups are nearly eclipsed in the solid state.[5][6] However, coordination to metal centers or substitution on the carbon framework can induce a more pronounced twist, with N-C-C-N torsion angles deviating significantly from 0°.[5]
Methodologies for Conformational Analysis
The determination of the three-dimensional structure of BCO derivatives relies on a combination of experimental techniques and computational modeling.
Experimental Techniques
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise solid-state structure of crystalline BCO derivatives. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation, including the degree of skeletal twisting.[5][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for studying the conformation of BCO derivatives in solution.[11][12] Chemical shifts are sensitive to the electronic environment and stereochemistry.[11][12] For instance, in substituted BCO systems, interactions between substituents separated by three or four bonds (γ and δ effects) produce distinctive shielding variations that are useful for stereochemical assignments.[11] Proton-proton coupling constants (3JHH) can provide information about dihedral angles, although the rigidity of the BCO system limits the conformational averaging typically observed in more flexible molecules.
Computational Modeling
Theoretical calculations, including Density Functional Theory (DFT), ab initio methods, and molecular mechanics, are essential for predicting stable conformations, calculating the energetic barriers to twisting, and understanding the electronic structure.[6][13][14] Computational studies have been used to assess the electron transport properties of BCO derivatives for molecular electronics and to elucidate the stereochemical outcomes of reactions involving BCO intermediates.[13][15]
Visualization of Key Workflows
The following diagrams illustrate the general workflows for determining and utilizing the conformational information of bicyclo[2.2.2]octane derivatives.
Caption: General experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for solution-state conformational analysis using NMR spectroscopy.
Caption: Logical relationship of using BCO as a bioisostere for a phenyl ring.
Quantitative Conformational Data
The structural parameters of the BCO skeleton are influenced by the presence of substituents and heteroatoms. The following tables summarize representative crystallographic data for various BCO derivatives.
Table 1: Selected C-C Bond Lengths in Bicyclo[2.2.2]octane Derivatives (Å)
| Compound/Derivative | Bridgehead-Bridge (C1-C2) | Bridge-Bridge (C2-C3) | Reference |
|---|---|---|---|
| Dichlorotetraacetate BCO | 1.552 (2) | 1.525 (2) | [10] |
| Di-iron DABCO Complex | 1.531 (avg) | - | [5] |
| Ph-SMAP (1-phospha-4-silabicyclo[2.2.2]octane) | P-C: 1.859 (avg) / Si-C: 1.874 (avg) | 1.542 (avg) |[8] |
Table 2: Selected Bond Angles in Bicyclo[2.2.2]octane Derivatives (°)
| Compound/Derivative | Bridgehead-Bridge-Bridge (C1-C2-C3) | Bridge-Bridgehead-Bridge (C2-C1-C7) | Reference |
|---|---|---|---|
| Dichlorotetraacetate BCO | 108.9 (avg) | 108.3 (avg) | [10] |
| Di-iron DABCO Complex | 109.1 (avg) | 108.8 (avg) | [5] |
| Ph-SMAP (P-Si-BCO) | P-C-C: 109.1 (avg) / Si-C-C: 109.5 (avg) | C-P-C: 100.9 (avg) / C-Si-C: 105.1 (avg) |[8] |
Table 3: Torsion Angles in Bicyclo[2.2.2]octane Derivatives (°)
| Compound/Derivative | Torsion Angle | Value | Description | Reference |
|---|---|---|---|---|
| Mono-iron DABCO Complex | C-N-C-C | -2.89 to -1.50 | Nearly eclipsed conformation | [5] |
| Di-iron DABCO Complex | C-N-C-C | -21.05 to -19.31 | Significantly twisted conformation | [5] |
| Ph-SMAP (P-Si-BCO) | Si-C-C-P | 15.5 (avg) | Twisted conformation |[8] |
Note: Data are derived from single-crystal X-ray diffraction studies and represent specific examples. Values can vary depending on the substitution pattern and crystal packing forces.
Influence of Substituents and Heteroatoms
The conformation of the BCO core is sensitive to substitution.
-
Steric Effects: Bulky substituents on the ethylene bridges can increase torsional strain, potentially leading to a greater degree of twisting around the bridgehead-bridgehead axis to minimize steric clashes.
-
Electronic Effects: The introduction of heteroatoms at the bridgehead (e.g., N in DABCO, P and Si in SMAP) or within the bridges significantly alters the geometry.[5][8] For example, in the 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) system, the C-P-C bond angle is contracted to ~101° compared to the typical C-C-C angle of ~109°, reflecting the different covalent radii and bonding preferences of phosphorus.[8]
-
Coordination: As seen with DABCO, the degree of twisting is highly dependent on its coordination state. The uncoordinated or monocoordinated amine adopts a nearly eclipsed conformation, while the bridging, dicoordinated ligand in a dinuclear complex is forced into a highly twisted state.[5]
Detailed Experimental Protocols
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the BCO derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal (0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and used to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and atomic model. This model is then refined against the experimental data by least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Validation and Analysis: The final structure is validated using software like CHECKCIF to ensure its chemical and geometric sensibility. The resulting CIF file contains the precise atomic coordinates, from which all bond lengths, angles, and torsion angles are calculated.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified BCO derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1D Spectra Acquisition: Standard 1H and 13C{1H} NMR spectra are acquired on a high-field NMR spectrometer. Key parameters (chemical shifts, integration for 1H, and multiplicities) are recorded.[16]
-
2D Spectra Acquisition: To aid in assignment and provide structural information, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies 1H-1H scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H-13C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, useful for assigning quaternary carbons and piecing together fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å), providing critical information about stereochemistry and conformation.
-
-
Data Analysis: All spectra are processed and analyzed. Chemical shifts are compared to literature values for related BCO systems.[11][12] Coupling constants and NOE patterns are interpreted to build a self-consistent 3D model of the molecule's average conformation in solution.
Protocol for Computational Modeling
-
Structure Building: An initial 3D structure of the BCO derivative is built using molecular modeling software.
-
Conformational Search (Optional): For derivatives with flexible substituents, a conformational search may be performed using molecular mechanics to identify low-energy starting geometries.
-
Geometry Optimization: The structure is optimized using quantum mechanical methods, typically DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-31G* or larger). This calculation finds the lowest energy geometry (a local minimum on the potential energy surface).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides thermodynamic data and predicted vibrational spectra (IR/Raman).[6]
-
Analysis: The optimized geometry is analyzed to obtain theoretical bond lengths, angles, and torsion angles. These values can be directly compared with experimental data from X-ray crystallography. Calculated NMR chemical shifts (using methods like GIAO) can also be compared with experimental solution-state data.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1-carboxylic Acids: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane framework, a rigid and sterically defined cage-like structure, has long captivated the interest of the scientific community. Its unique three-dimensional arrangement provides a valuable scaffold for probing the fundamental principles of organic chemistry and serves as a versatile building block in the design of novel therapeutics. At the heart of this exploration lies bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives, compounds that have been instrumental in advancing our understanding of electronic effects in non-conjugated systems and have emerged as significant pharmacophores in modern drug discovery.
This technical guide provides a comprehensive overview of the discovery and historical development of bicyclo[2.2.2]octane-1-carboxylic acids. It details the seminal synthetic approaches, presents key quantitative data, and explores the evolution of their applications, particularly in the realm of medicinal chemistry.
Historical Context and Discovery
The intellectual lineage of bicyclo[2.2.2]octane-1-carboxylic acids is deeply rooted in the study of rigid bicyclic systems to understand the transmission of electronic effects. A pivotal moment in this field was the 1953 publication by John D. Roberts and Walter T. Moreland Jr., which detailed the synthesis of a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.[1][2] Their work was foundational in demonstrating that substituent effects could be transmitted through a saturated framework, a concept that challenged the prevailing understanding of electronic communication between functional groups.
While Roberts and Moreland's work focused on substituted derivatives, the first synthesis of the parent, unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid is understood to have been achieved through the decarboxylation of the corresponding 1,4-dicarboxylic acid. An early and detailed description of the preparation of 1-carboxy-4-substituted bicyclo[2.2.2]octanes, which also references the synthesis of the unsubstituted acid, was provided by Holtz and Stock in 1963.[3] This foundational work paved the way for more extensive investigations into the physical and chemical properties of this unique class of molecules.
Key Synthetic Methodologies
The construction of the bicyclo[2.2.2]octane core has been a subject of extensive research, with the Diels-Alder reaction being a cornerstone of many synthetic strategies.[4][5] More contemporary methods have also been developed to afford these structures with high efficiency and stereocontrol.
Early Synthetic Protocol: Decarboxylation of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
One of the earliest and most straightforward routes to unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid involves the selective monodecarboxylation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This method, while classical, remains a reliable approach.
Experimental Protocol:
-
Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: This precursor can be synthesized via a Diels-Alder reaction between a suitable cyclohexadiene derivative and a dienophile, followed by hydrogenation and hydrolysis. A practical and cost-effective method for its synthesis has been developed.[6]
-
Step 2: Monodecarboxylation: The Hunsdiecker reaction, or a variation thereof, can be employed for the selective removal of one carboxylic acid group.[7][8][9] In this reaction, the silver salt of the dicarboxylic acid is treated with bromine, leading to the formation of a bromo-substituted bicyclo[2.2.2]octane, which can then be converted to the desired carboxylic acid. The brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid in halogenated solvents has been studied in detail.[9]
A generalized workflow for the synthesis of the parent acid is depicted below:
Quantitative Data
The rigid nature of the bicyclo[2.2.2]octane scaffold imparts distinct physical and spectroscopic properties to the corresponding carboxylic acids.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₂ | [10] |
| Molecular Weight | 154.21 g/mol | [10] |
| Melting Point | 140.8-141.3 °C | [11] |
| Boiling Point | 274.3 °C at 760 mmHg | [11] |
| pKa | 5.6 | [4] |
Spectroscopic Data
| Technique | Key Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ: 11.13 (br. s, 1H), 1.73-1.84 (m, 6H), 1.64-1.68 (m, 1H), 1.53-1.64 (m, 6H) | [12] |
| ¹³C NMR | Data available in public databases. | [10] |
Applications in Drug Discovery
The bicyclo[2.2.2]octane-1-carboxylic acid moiety has gained significant traction in medicinal chemistry, primarily as a bioisostere for the phenyl group.[11] Its three-dimensional structure offers a way to escape the "flatland" of aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity.[4]
MDM2 Inhibitors
A notable application is in the development of murine double minute 2 (MDM2) inhibitors for cancer therapy. The bicyclo[2.2.2]octane-1-carboxylic acid scaffold has been successfully incorporated as a superior, stable bioisostere for the benzoic acid moiety in potent MDM2 inhibitors.[11][13] One such compound, AA-115/APG-115, which features this scaffold, has entered clinical development.[10][13]
The logical progression of using bicyclic scaffolds as phenyl isosteres in drug design can be visualized as follows:
Other Therapeutic Areas
The utility of the bicyclo[2.2.2]octane core extends beyond oncology. Derivatives have been investigated as potential inhibitors of influenza virus sialidase and as components of adenosine receptor antagonists.[2][12] The rigid framework allows for precise positioning of functional groups to interact with biological targets, making it an attractive scaffold for rational drug design.
Conclusion
From its origins as a model system for studying fundamental chemical principles to its current role as a valuable component in modern drug discovery, the journey of bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives highlights the enduring importance of this unique structural motif. The foundational synthetic work of early pioneers laid the groundwork for a rich field of research that continues to yield novel compounds with significant therapeutic potential. As our ability to design and synthesize complex molecules with high precision grows, the rigid and well-defined nature of the bicyclo[2.2.2]octane scaffold will undoubtedly ensure its continued relevance in the advancement of chemical and biomedical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hunsdiecker Reaction [organic-chemistry.org]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. baranlab.org [baranlab.org]
- 12. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in modern medicinal chemistry. Its rigid, three-dimensional bicyclic structure offers a unique scaffold for the design of novel therapeutics, particularly in the field of targeted protein degradation. This document details its physicochemical properties, relevant experimental protocols, and its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Structural Data
This compound is a bifunctional molecule featuring a primary amine and a methyl ester attached to a rigid bicyclo[2.2.2]octane core. This structure provides a well-defined spatial arrangement of functional groups, which is highly advantageous in the design of molecules intended for specific biological targets. The quantitative data for this compound and its common salt forms are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂[1][2][3][4] |
| Molecular Weight | 183.25 g/mol [1] |
| 183.2475 g/mol [2][3] | |
| Molecular Weight (HCl salt) | 219.71 g/mol [5] |
| Molecular Weight (TFA salt) | 297.27 g/mol [6][7] |
| CAS Number | 135908-33-7[1][2][3][4][8] |
| Appearance | Solid (at 20°C)[9] |
| Boiling Point | 241°C (at 760 mmHg)[1] |
| Density | 1.2 g/cm³[9] |
| Refractive Index | 1.53[9] |
| Storage Conditions | 2-8°C, Keep in a dark place[1][9] |
Applications in Drug Discovery
The unique structural properties of this compound make it a valuable component in the synthesis of complex pharmaceutical agents.
Role as a Linker in PROTACs
This molecule is widely utilized as a rigid linker in the synthesis of PROTACs.[5][10] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The rigid bicyclo[2.2.2]octane core helps to control the distance and spatial orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is a critical factor for the efficient formation of a productive ternary complex.
Use in MDM2 Inhibitor Synthesis
This compound has been incorporated into the structure of potent inhibitors of the Murine Double Minute 2 (MDM2) protein.[11] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function. In this context, the bicyclic scaffold serves as a non-classical bioisostere for a benzoic acid moiety, improving properties such as oral pharmacokinetics while maintaining high binding affinity to MDM2.[11]
Experimental Protocols
The following sections provide generalized experimental procedures relevant to the synthesis and application of this compound. These are intended as a guide and may require optimization for specific substrates and scales.
Synthesis of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane core is typically constructed via a Diels-Alder reaction. This powerful cycloaddition reaction forms the six-membered rings of the bicyclic system in a highly efficient manner. A general approach involves the reaction of a 1,3-cyclohexadiene with a suitable dienophile to create the characteristic bridged structure. While numerous variations exist, this method remains a foundational strategy for accessing this scaffold.
General Protocol for Amide Coupling
This compound is frequently used in amide bond formation reactions to connect it to other parts of a larger molecule, such as a PROTAC or another pharmacophore. A common method involves the use of peptide coupling reagents.
Example using HATU as a coupling agent:
-
Activation: A carboxylic acid (1.0 equivalent) is dissolved in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a coupling agent like HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate(V)) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0-3.0 equivalents) are added. The mixture is stirred at room temperature for approximately 10-30 minutes to form the activated ester.
-
Coupling: this compound (1.0-1.2 equivalents) is added to the reaction mixture. In some cases, an additive like 4-Dimethylaminopyridine (DMAP) may be included to catalyze the reaction.[11]
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature overnight. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), an aqueous base solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.[11]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, showcasing how it hijacks the cell's ubiquitin-proteasome system to achieve targeted protein degradation.
Experimental Workflow: Amide Coupling
This diagram outlines the key steps in a typical amide coupling reaction using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC technology for prostate cancer treatment – ScienceOpen [scienceopen.com]
- 5. scispace.com [scispace.com]
- 6. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC repurposing uncovers a noncanonical binding surface that mediates chemical degradation of nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectral data for Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery, notably as a rigid scaffold in the synthesis of complex molecules. Despite its application in research, a comprehensive, publicly available dataset of its spectral properties remains elusive. This document summarizes the current state of knowledge based on available literature and chemical databases.
Summary of Available Data
Efforts to compile a complete spectral dataset for this compound have revealed a scarcity of detailed, publicly accessible experimental data. While numerous commercial suppliers list the compound, and some platforms like ChemicalBook indicate the availability of spectra upon request, the raw data is not readily published.[1][2][3][4][5][6] PubChem provides predicted mass spectrometry data, but experimental spectra are not present.[7]
A European patent outlines a synthetic route to the hydrochloride salt of the target compound, which would be expected to have very similar spectral characteristics for the core bicyclo[2.2.2]octane framework. However, this patent does not include detailed spectral characterization of the final product.
Predicted and Related Spectral Information
In the absence of direct experimental data for the title compound, analysis of closely related structures and computational predictions can offer some insight.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 184.1332 |
| [M+Na]⁺ | 206.1152 |
| [M+K]⁺ | 222.0891 |
| [M+NH₄]⁺ | 201.1598 |
Source: PubChem (Predicted)
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral analysis of this compound are not extensively detailed in peer-reviewed literature. However, a general synthetic pathway can be inferred from patent literature, starting from a cyanocyclohexadiene precursor.
General Synthetic Approach
A plausible synthetic route involves a multi-step process:
-
Diels-Alder Reaction: A substituted cyanocyclohexadiene undergoes a Diels-Alder reaction with a suitable dienophile to construct the bicyclo[2.2.2]octene framework.
-
Reduction: The cyano group and the double bond within the bicyclic system are reduced. This is typically achieved through catalytic hydrogenation.
-
Esterification and Deprotection/Hydrolysis: The carboxylic acid is converted to its methyl ester, and any protecting groups on the amine are removed, or the corresponding nitrile is hydrolyzed to the amine.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.
Caption: Generalized synthetic and analytical workflow.
Standard Spectroscopic Protocols
While specific protocols for the title compound are not available, standard procedures for acquiring spectral data for small organic molecules would be employed:
-
NMR Spectroscopy (¹H and ¹³C): The compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). ¹H NMR spectra would be acquired to determine proton chemical shifts and coupling constants. ¹³C NMR spectra, including DEPT experiments, would be used to identify the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: An IR spectrum would typically be obtained using a thin film on a salt plate (for an oil) or as a KBr pellet (for a solid) to identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).
-
Mass Spectrometry (MS): Mass spectra would be recorded using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the molecule.
Conclusion
A comprehensive and publicly accessible repository of experimental spectral data for this compound is currently unavailable. Researchers and drug development professionals requiring this data for characterization or reaction monitoring are encouraged to acquire it experimentally. The synthetic and analytical workflows presented here provide a general framework for such an undertaking. Further investigation into proprietary databases or direct contact with commercial suppliers may yield specific spectral information.
References
- 1. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR [m.chemicalbook.com]
- 2. 135908-33-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. echemi.com [echemi.com]
- 4. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER | 135908-33-7 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. 135908-33-7 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester AKSci X9933 [aksci.com]
- 7. PubChemLite - this compound hydrochloride (C10H17NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Role of Rigid Bicyclic Structures in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The strategic incorporation of rigid bicyclic structures as bioisosteres in drug design to optimize physicochemical and pharmacokinetic properties.
Executive Summary
The replacement of planar aromatic rings, particularly the phenyl group, with three-dimensional saturated bicyclic scaffolds is a powerful and increasingly utilized strategy in modern medicinal chemistry. This "escape from flatland" approach addresses common liabilities associated with aromatic systems, such as poor solubility and metabolic instability.[1] Rigid bicyclic structures like bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane serve as effective bioisosteres, mimicking the geometry of a para-substituted phenyl ring while imparting superior physicochemical properties.[2][3] These scaffolds can significantly enhance aqueous solubility, improve metabolic stability by removing sites of oxidative metabolism, and reduce non-specific binding, thereby improving the overall developability of drug candidates.[1][4] This guide provides a comprehensive overview of the rationale, application, and evaluation of these valuable structural motifs.
The Rationale for Bioisosteric Replacement
The phenyl group is a ubiquitous scaffold in pharmaceuticals but its planarity and lipophilicity can contribute to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The core strategy of replacing it with a rigid bicyclic scaffold is to maintain the crucial exit vectors for substituents while fundamentally altering the core's properties.[1]
-
Improved Physicochemical Properties: The non-planar, sp³-rich nature of bicyclic cores disrupts crystal lattice packing and π-stacking, which generally leads to a significant increase in aqueous solubility.[1][4]
-
Enhanced Metabolic Stability: Saturated bicyclic systems lack the electron-rich aromatic rings that are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The C-H bonds on these strained cages are often stronger and less accessible, leading to greater resistance to metabolism.[5]
-
Reduced Lipophilicity: While context-dependent, the replacement of a phenyl ring with scaffolds like BCP or oxa-BCO can often lead to a reduction in lipophilicity (LogD), which is beneficial for optimizing a drug's pharmacokinetic profile.[2][6]
Below is a diagram illustrating the logical relationship of this bioisosteric replacement strategy.
Quantitative Data Presentation
The impact of replacing a phenyl ring with a rigid bicyclic scaffold is best illustrated through quantitative data. The following tables summarize the changes in physicochemical properties and biological activity for several well-documented examples.
Case Study: Imatinib Analogues
The replacement of a para-phenyl ring in the kinase inhibitor Imatinib with bicyclo[2.2.2]octane (BCO) and 2-oxabicyclo[2.2.2]octane (O-BCO) cores demonstrates a significant modulation of properties.[2][6]
| Compound | Scaffold | Solubility (μM) | cLogP | LogD (pH 7.4) | Metabolic Stability (t½, min) |
| Imatinib | p-Phenyl | 351[6] | 4.5[6] | 2.6[6] | 60[6] |
| Analog 1 | Bicyclo[2.2.2]octane | 113[6] | 3.6[6] | 2.7[6] | >90[6] |
| Analog 2 | 2-Oxabicyclo[2.2.2]octane | 389[6] | 2.6[6] | 1.8[6] | 87[6] |
Data sourced from studies on free base forms.[6]
Case Study: LpPLA2 Inhibitor
In an inhibitor for Lipoprotein-associated phospholipase A2 (LpPLA2), replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety maintained high potency while significantly improving solubility.[3]
| Compound | Scaffold | pIC₅₀ | Kinetic Solubility (μM) | ChromLogD₇.₄ |
| Parent Cpd | Phenyl | 10.2[3] | 8[3] | 6.3[3] |
| BCP Analog | Bicyclo[1.1.1]pentane | 9.4[3] | 74[3] | 7.0[3] |
Case Study: γ-Secretase Inhibitor
A notable early example involved a γ-secretase inhibitor where replacing the central fluorophenyl ring with a BCP core resulted in a compound with equivalent potency but superior biopharmaceutical properties.[1][7]
| Compound | Scaffold | Aβ40 Inhibition IC₅₀ (nM) | Aqueous Solubility |
| Parent Cpd | Fluorophenyl | Potent | Low |
| BCP Analog | Bicyclo[1.1.1]pentane | Equipotent[1] | Significantly Improved[8] |
Experimental Protocols
The evaluation of drug candidates containing rigid bicyclic structures relies on a standard suite of in vitro assays. Detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol determines the distribution coefficient of a compound between n-octanol and an aqueous buffer at a physiological pH.[9][10]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
DMSO for stock solutions
-
Microcentrifuge tubes or 96-well plates
-
Vortexer/plate shaker
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO.[10]
-
Compound Addition: Add the test compound from the stock solution to a tube/well containing a 2:1 (v/v) mixture of PBS (pH 7.4) and n-octanol to achieve a final desired concentration (e.g., 10 µM).
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1 hour) at room temperature to ensure equilibrium is reached.[9][11]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to achieve complete separation of the aqueous and organic phases.[9]
-
Sampling: Carefully collect aliquots from both the upper n-octanol layer and the lower aqueous PBS layer.
-
Quantification: Analyze the concentration of the compound in each phase using a validated LC-MS/MS method. A calibration curve should be prepared for accurate quantification.[9]
-
Calculation: Calculate the LogD value using the following equation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[12][13][14]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (and positive controls like Dextromethorphan)[15]
-
0.1 M Phosphate Buffer, pH 7.4[14]
-
NADPH regenerating system (containing NADPH, MgCl₂, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Incubator or water bath at 37°C
-
Ice-cold acetonitrile (ACN) with an internal standard to terminate the reaction
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[15]
-
Reaction Mixture: In a 96-well plate, add the HLM solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound (e.g., to a final concentration of 1 µM) to the wells. To start the metabolic reaction, add the pre-warmed NADPH regenerating system.[13][15] A control reaction without the NADPH system should be run in parallel.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing an internal standard.[12]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[13]
Target Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of a small molecule (analyte) binding to a protein target (ligand).[16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 5.0)[18]
-
Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine)[18]
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine or high salt)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with a 1:1 mixture of EDC/NHS. Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining reactive sites with an injection of ethanolamine.[18]
-
Analyte Binding: Prepare a series of dilutions of the test compound in running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[16]
-
Interaction Analysis: Inject the different concentrations of the analyte sequentially over the ligand-immobilized surface at a constant flow rate. Monitor the binding response (measured in Resonance Units, RU) over time to generate sensorgrams. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (running buffer flowing over).[16]
-
Surface Regeneration: After each cycle, inject a regeneration solution to remove all bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ / kₐ).
Visualization of Workflows and Pathways
Experimental Workflow for Bicyclic Analog Evaluation
The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of a novel drug candidate containing a rigid bicyclic scaffold.
Simplified Kinase Inhibitor Signaling Pathway
Protein kinases are common drug targets. Rigid bicyclic scaffolds are often incorporated into kinase inhibitors to improve their properties. This diagram shows a simplified signaling pathway where a kinase inhibitor blocks the phosphorylation cascade.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Shake Flask LogD | Domainex [domainex.co.uk]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers, providing a rigid, three-dimensional scaffold.[2] The defined geometry of the bicyclo[2.2.2]octane core helps to control the spatial orientation of the POI and E3 ligase ligands, which is a crucial factor for productive ternary complex formation and subsequent target protein degradation. This rigid structure can lead to more potent and selective PROTACs compared to those with flexible linkers.
These application notes provide detailed protocols and data for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the targeted degradation of a specific protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general strategy for the synthesis of a hypothetical PROTAC targeting a POI and recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a Functionalized Bicyclo[2.2.2]octane Linker
This protocol describes the initial functionalization of this compound to prepare it for sequential coupling to the POI and E3 ligase ligands.
Materials:
-
This compound hydrochloride
-
(Boc)2O (Di-tert-butyl dicarbonate)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Boc Protection of the Amine:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)2O (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Boc-protected methyl ester.
-
-
Saponification of the Ester:
-
Dissolve the Boc-protected methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the Boc-protected carboxylic acid linker.
-
Protocol 2: Coupling of the Linker to the E3 Ligase Ligand (Pomalidomide)
This protocol details the amide bond formation between the functionalized linker and a pomalidomide derivative (a common CRBN ligand).
Materials:
-
Boc-protected bicyclo[2.2.2]octane carboxylic acid linker (from Protocol 1)
-
Pomalidomide-NH2 (or a suitable amine-functionalized derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Pomalidomide-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker-pomalidomide conjugate.
Protocol 3: Deprotection and Coupling to the POI Ligand
This final synthetic step involves the deprotection of the Boc group and subsequent coupling to the POI ligand.
Materials:
-
Boc-protected linker-pomalidomide conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
DCM
-
POI ligand with a carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA. The resulting amine-linker-pomalidomide conjugate is used directly in the next step.
-
-
Coupling to POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add a solution of the deprotected amine-linker-pomalidomide conjugate in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for PROTACs utilizing a bicyclo[2.2.2]octane-based linker.
Table 1: Degradation Activity of Androgen Receptor (AR) PROTACs
| Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-69 | VHL | 0.1 - 1.1 | >90 | VCaP | [4][5] |
| ARCC-4 | VHL | 5 | N/A | VCaP | [4] |
| PROTAC 35 | CRBN | ~80 | N/A | LNCaP | [5] |
Table 2: Degradation Activity of various PROTACs with bulky cyclic linkers
| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 139 | Unspecified | VHL | 3.3 | 97 | PC3 | [6] |
| 139 | Unspecified | VHL | 0.87 | 96 | EOL-1 | [6] |
| 141 | BRD4 | VHL | 2.58 | 94 | PC3 | [6] |
| 141 | BRD4 | VHL | 216 | 67 | EOL-1 | [6] |
Mandatory Visualization
The logical relationship between the components of a PROTAC and the resulting biological activity is crucial for rational design.
Conclusion
This compound serves as an excellent scaffold for the construction of rigid linkers in PROTACs. Its well-defined three-dimensional structure can facilitate the formation of a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. The provided protocols offer a general framework for the synthesis of PROTACs using this versatile building block. The successful development of effective PROTACs relies on a systematic approach involving rational design, chemical synthesis, and thorough biological evaluation.
References
- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate as a PROTAC Linker: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a rigid linker building block that offers a well-defined three-dimensional structure. This rigidity can be advantageous in PROTAC design by pre-organizing the molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity compared to flexible linkers like polyethylene glycol (PEG) chains. This document provides a comprehensive guide to the application of this compound as a PROTAC linker, including synthetic protocols and methods for biological evaluation.
PROTAC-Mediated Protein Degradation Pathway
The underlying mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome system to the target protein. The PROTAC first binds to both the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
A. Synthesis of a PROTAC using this compound
This protocol describes a general method for incorporating the rigid bicyclic linker into a PROTAC molecule. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and the protein of interest ligand.
Materials:
-
This compound hydrochloride
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide or VHL ligand)
-
Protein of Interest (POI) Ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for ester hydrolysis (e.g., LiOH, NaOH)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
To a solution of the E3 ligase ligand (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound hydrochloride (1.1 eq.) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the E3 ligase ligand-linker conjugate (1.0 eq.) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid derivative of the E3 ligase ligand-linker conjugate.
Step 3: Coupling of the E3 Ligase Ligand-Linker to the POI Ligand
-
To a solution of the POI ligand with an amine handle (1.0 eq.) and the carboxylic acid from Step 2 (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Generalized workflow for PROTAC synthesis.
B. Biological Evaluation of the PROTAC
1. Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to study the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and to confirm the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant POI and E3 ligase
-
PROTAC solution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary interaction.
-
Ternary Complex Formation: To confirm ternary complex formation, inject a mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip. An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for the binary interactions and to qualitatively or quantitatively assess ternary complex formation.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is performed to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a desired duration (e.g., 72 hours).
-
Assay:
-
For MTT assay, add MTT reagent and incubate, then add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay, add the reagent and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration at which 50% of cell growth is inhibited).
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured table for easy comparison.
| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | POI Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Cell Viability (IC50, µM) |
| PROTAC-BCO-1 | Example POI | CRBN | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Control PROTAC | Example POI | CRBN | PEG4 | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data |
This table serves as a template. The actual data will need to be generated through experimentation.
Conclusion
This compound is a valuable rigid linker for the synthesis of PROTACs. Its well-defined three-dimensional structure can facilitate the formation of a stable and productive ternary complex, which is a critical determinant of PROTAC efficacy. The experimental protocols provided in this document offer a framework for the synthesis and biological evaluation of PROTACs incorporating this rigid linker. The systematic evaluation of such PROTACs will contribute to a deeper understanding of the structure-activity relationships of rigid linkers and aid in the development of novel and effective protein degraders.
Application Note: A Detailed Protocol for Amide Coupling with Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the amide coupling of various carboxylic acids with Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. Due to the sterically hindered nature of the bridgehead amine on the bicyclo[2.2.2]octane scaffold, standard amide coupling conditions may result in low yields.[1][2][3] This note presents two robust protocols using common coupling reagents—(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—to achieve efficient amide bond formation. Quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.
Introduction and Reagent Selection
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[4] The target amine, this compound, features a primary amine attached to a tertiary carbon at the bridgehead position of a rigid bicyclic system. This structure presents significant steric hindrance, which can impede the approach of the activated carboxylic acid, making the selection of an appropriate coupling reagent critical for success.[1][5]
-
Carbodiimide Reagents (e.g., EDC): EDC is a widely used, cost-effective coupling reagent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of additives like HOBt, this intermediate is converted to an activated ester, which is less prone to racemization and side reactions.[6] The urea byproduct from EDC is water-soluble, simplifying purification.[7] This method is a good first choice, and its effectiveness with this specific amine has been documented.[8]
-
Uronium-based Reagents (e.g., HATU): For sterically demanding couplings where carbodiimide methods may be sluggish or low-yielding, uronium reagents like HATU are often more effective.[2][4] HATU rapidly converts carboxylic acids into highly reactive acyl-azabenzotriazole esters, which can react efficiently even with hindered amines.[9][10] These reactions are typically fast and clean, though the reagent is more expensive than EDC.
Comparative Data for Coupling Methods
The selection of the coupling method can significantly impact reaction outcomes. The following table summarizes typical conditions and expected yields for the two protocols described below.
| Coupling Reagent | Additive | Base | Typical Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA or Et₃N | DCM or DMF | 0 to 25 | 12 - 24 | 60 - 85% |
| HATU | None | DIPEA or TEA | DMF | 0 to 25 | 1 - 4 | 80 - 95% |
Note: Yields are representative and can vary based on the specific carboxylic acid substrate used.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is based on standard carbodiimide chemistry, which is effective for a wide range of substrates.[7][11] The use of an additive like HOBt is crucial for minimizing side reactions and potential racemization.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.5 eq).[7]
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup and Purification:
-
If using DMF, dilute the reaction mixture with Ethyl Acetate or DCM and wash with water (3x) to remove the DMF. If using DCM, proceed directly to the next step.
-
Wash the organic layer sequentially with 5% aq. HCl (or 10% citric acid), saturated aq. NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging carboxylic acids or when Protocol 1 provides unsatisfactory yields.[4][10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water and Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes.[9]
-
Add this compound (1.1 eq).
-
Allow the reaction to stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Upon completion, pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.
-
Wash the organic layer with water (3x) to remove DMF and other water-soluble components.
-
Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling protocols described.
Caption: Generalized workflow for amide coupling reactions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in MDM2 Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate as a key building block in the discovery and development of potent and orally active Murine Double Minute 2 (MDM2) inhibitors. The rigid bicyclo[2.2.2]octane scaffold serves as a non-classical benzoic acid mimetic, enabling the optimization of pharmacokinetic properties while maintaining high binding affinity to MDM2. This document outlines the rationale for its use, summarizes key biological data of resulting compounds, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1][2] In approximately half of all human cancers, the p53 gene is mutated or deleted.[3][4] In many of the remaining cancers with wild-type p53, its function is abrogated by the oncoprotein MDM2.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[2][3][4] The discovery of small-molecule inhibitors that disrupt the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[1][2]
Rationale for Employing the Bicyclo[2.2.2]octane Scaffold
In the quest to develop orally bioavailable MDM2 inhibitors, researchers have explored the replacement of the traditional benzoic acid moiety with bioisosteres. The bicyclo[2.2.2]octane-1-carboxylic acid scaffold, derived from this compound, has emerged as a successful strategy. This rigid, three-dimensional structure allows for precise vectoral projection of the carboxylic acid group to interact with key residues in the MDM2 binding pocket, while the bicyclic core can improve physicochemical properties such as solubility and metabolic stability, contributing to enhanced oral pharmacokinetic profiles.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of representative MDM2 inhibitors incorporating the bicyclo[2.2.2]octane moiety.
Table 1: In Vitro Activity of Bicyclo[2.2.2]octane-Containing MDM2 Inhibitors
| Compound | MDM2 Binding IC50 (nM) | MDM2 Binding Ki (nM) | SJSA-1 Cell Growth Inhibition IC50 (nM) |
| 55 | 6.4 | < 1 | - |
| 56 | - | - | 70 |
| 57 | - | - | - |
| 58 | - | - | - |
| 59 | - | < 1 | 70 |
| 60 (AA-115/APG-115) | - | < 1 | 60 |
Data extracted from multiple sources.[3][4][5]
Table 2: In Vivo Antitumor Efficacy of Bicyclo[2.2.2]octane-Containing MDM2 Inhibitors in SJSA-1 Xenograft Model
| Compound | Dose (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition/Regression |
| 56 | 100 | - | Moderate tumor growth inhibition |
| 59 | 30 | 14 | Effective tumor growth inhibition |
| 59 | 100 | 14 | Complete and long-lasting tumor regression |
| 60 (AA-115/APG-115) | 30 | 14 | Effective tumor growth inhibition |
| 60 (AA-115/APG-115) | 100 | 14 | Complete and long-lasting tumor regression |
Data extracted from multiple sources.[3][4][5]
Signaling Pathways and Experimental Workflows
p53-MDM2 Signaling Pathway and Inhibition
Caption: p53-MDM2 signaling pathway and mechanism of MDM2 inhibitors.
General Workflow for MDM2 Inhibitor Discovery and Evaluation
Caption: Workflow for MDM2 inhibitor discovery and preclinical evaluation.
Experimental Protocols
Synthesis of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (Compound 56)[3][4][5]
-
Coupling Reaction:
-
To a suspension of the carboxylic acid precursor (acid 29, 1.08 mmol) in dichloromethane (DCM, 15 mL), add HATU (1.62 mmol) and DIEA (3.24 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (2.16 mmol) and DMAP (1.08 mmol) to the reaction mixture.
-
Continue stirring overnight at room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the intermediate ester of compound 56.
-
-
Saponification:
-
Dissolve the intermediate ester in a suitable solvent.
-
Add LiOH·H2O (2.62 mmol) and sodium hydroxide (2.62 mmol).
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to precipitate the final product, compound 56.
-
Collect the solid by filtration, wash with water, and dry to yield the pure product.
-
MDM2 Competitive Binding Assay[6][7]
This protocol is a general representation of a competitive binding assay to determine the IC50 of an inhibitor.
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.
-
Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53 peptide (e.g., fluorescein-labeled).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (serially diluted).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add MDM2 protein and the fluorescently labeled p53 peptide to the wells of the microplate.
-
Add serial dilutions of the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)[8][9]
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1).[3][4]
-
Complete cell culture medium.
-
Test compounds (serially diluted).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vivo Antitumor Efficacy in a Xenograft Model[3][4][5]
-
Principle: This protocol evaluates the antitumor activity of an MDM2 inhibitor in an animal model bearing human tumor xenografts.
-
Materials:
-
Procedure:
-
Subcutaneously implant SJSA-1 cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once daily, at the specified doses.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p53 pathway markers).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
-
Conclusion
This compound is a valuable and validated building block in the development of next-generation MDM2 inhibitors. Its incorporation into spirooxindole scaffolds has led to the discovery of potent, selective, and orally bioavailable clinical candidates like AA-115/APG-115. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and evaluation of novel therapeutics targeting the p53-MDM2 axis.
References
- 1. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
Synthesis of Serotonin Receptor Ligands Utilizing Bicyclic Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of serotonin (5-HT) receptor ligands that incorporate bicyclic intermediates. The use of rigid bicyclic scaffolds, such as tropane, quinuclidine, and other azabicyclic systems, offers a powerful strategy in medicinal chemistry to enhance receptor affinity, selectivity, and pharmacokinetic properties of ligands targeting various 5-HT receptor subtypes. These constrained structures reduce conformational flexibility, which can lead to a more favorable interaction with the receptor binding pocket.
Introduction to Bicyclic Scaffolds in Serotonin Receptor Ligand Design
Bicyclic intermediates are privileged structures in the design of neurologically active compounds. Their rigid frameworks allow for precise orientation of pharmacophoric elements, which is crucial for selective recognition by specific 5-HT receptor subtypes. This approach has been successfully applied in the development of therapeutic agents for a range of conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and various central nervous system disorders. This document will focus on the synthesis and evaluation of ligands for key serotonin receptor subtypes, including the 5-HT1A, 5-HT2A, and 5-HT3 receptors.
Signaling Pathways of Key Serotonin Receptors
Understanding the downstream signaling cascades of serotonin receptors is fundamental for the functional characterization of newly synthesized ligands.
-
5-HT1A Receptors: These receptors are typically coupled to Gi/o proteins.[1][2] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, the βγ-subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][2]
-
5-HT2A Receptors: These receptors are coupled to Gq/11 proteins.[1] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]
-
5-HT3 Receptors: Unlike the G protein-coupled 5-HT1A and 5-HT2A receptors, the 5-HT3 receptor is a ligand-gated ion channel.[2] Binding of serotonin opens a non-selective cation channel, leading to rapid depolarization of the neuron.
Diagram of 5-HT Receptor Signaling Pathways
Caption: Signaling pathways of 5-HT1A, 5-HT2A, and 5-HT3 receptors.
Synthesis Protocols for Bicyclic Intermediates and Serotonin Receptor Ligands
This section provides detailed experimental protocols for the synthesis of key bicyclic intermediates and a representative 5-HT3 receptor antagonist, Granisetron.
Protocol 1: Synthesis of Tropinone (Precursor for Tropane Alkaloids)
Tropinone is a foundational bicyclic intermediate for a wide range of tropane alkaloids. The Robinson-Willstätter synthesis is a classic and efficient one-pot method.
Reaction Scheme:
Succinaldehyde + Methylamine + Acetone-dicarboxylic acid → Tropinone
Materials and Reagents:
-
Succinaldehyde
-
Methylamine
-
Acetone-dicarboxylic acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Combine succinaldehyde and methylamine in a suitable reaction vessel with cooling.
-
Slowly add a solution of acetone-dicarboxylic acid to the mixture, maintaining the temperature below 25°C.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove non-basic impurities.
-
Make the aqueous layer basic with sodium hydroxide.
-
Extract the product into diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
Purify the tropinone by vacuum distillation or crystallization.
Protocol 2: Synthesis of Granisetron (A 5-HT3 Antagonist)
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used as an antiemetic. Its synthesis involves the coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[1]
Diagram of Granisetron Synthesis Workflow
Caption: Synthetic workflow for the 5-HT3 antagonist, Granisetron.
Part A: Synthesis of 1-Methyl-indazole-3-carboxylic acid
-
Methylation of Indazole-3-carboxylic acid: To a solution of indazole-3-carboxylic acid in a suitable solvent such as methanol, add a base like calcium methoxide.[1] Heat the mixture to reflux.[1] Add a methylating agent, for example, dimethyl sulfate, dropwise and continue to reflux for several hours.[1] Monitor the reaction by HPLC.[1]
-
Work-up and Purification: After completion, cool the reaction mixture and add water. Adjust the pH to approximately 14 with a sodium hydroxide solution.[1] Subsequently, acidify the mixture with hydrochloric acid to a pH of about 1 to precipitate the product.[1] Collect the solid by filtration, wash with dilute hydrochloric acid, and dry to obtain 1-methyl-indazole-3-carboxylic acid.[1]
Part B: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine
The synthesis of this bicyclic amine can be achieved through various routes, often starting from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Reduction of the Ketone: Reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a reducing agent such as sodium borohydride in a solvent like methanol to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to give endo-9-azabicyclo[3.3.1]nonan-3-ol.
-
Introduction of the 3-amino group (via Oxime): Convert the alcohol to a ketone, followed by formation of an oxime with hydroxylamine. Subsequent reduction of the oxime (e.g., with sodium in propanol) will yield the endo-amine.
-
N-Methylation: Methylate the secondary amine at the 9-position, for instance, through reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction), to yield the final intermediate.
Part C: Coupling and Final Product Formation
-
Activation of the Carboxylic Acid: Activate 1-methyl-indazole-3-carboxylic acid by converting it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amide Bond Formation: React the acyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
Purification: After the reaction is complete, purify the crude Granisetron by column chromatography or recrystallization to obtain the final product.
Quantitative Data on Bicyclic Serotonin Receptor Ligands
The following tables summarize the binding affinities and functional activities of representative bicyclic ligands for various serotonin receptors.
Table 1: Binding Affinities (Ki, nM) of Bicyclic Ligands for 5-HT Receptor Subtypes
| Bicyclic Scaffold | Compound | 5-HT1A | 5-HT2A | 5-HT3 | 5-HT4 | Reference |
| Azabicyclo[3.2.1]octane | Tropisetron | - | - | 0.3 | - | [3] |
| Azabicyclo[3.3.1]nonane | Granisetron | >10,000 | >10,000 | 0.9 | >10,000 | [1][3] |
| Bicyclo[2.2.2]octane | Compound 12a¹ | 12 | 110 | - | - | [4] |
| Isoquinuclidine | Compound 7g² | - | - | 1.5 | 0.26 | [5] |
¹endo-trans-3-(N-pyrrolidinyl)-2-(3'-indolyl)bicyclo[2.2.2]oct-5-ene ²2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate
Table 2: Functional Activity (EC50/IC50, nM) of Bicyclic Ligands
| Compound | Receptor | Assay Type | Activity | Value (nM) | Reference |
| 5HT4-LA1³ | 5-HT4 | cAMP accumulation | Agonist (EC50) | 1.1 | [6] |
| 5HT4-LA2⁴ | 5-HT4 | cAMP accumulation | Agonist (EC50) | 18.8 | [6] |
| Granisetron | 5-HT3 | Electrophysiology | Antagonist (IC50) | 1.2 | [3] |
| Quipazine | 5-HT3 | Electrophysiology | Agonist (EC50) | 330 | [3] |
³Prucalopride-based bicyclic derivative ⁴Naronapride-based bicyclic derivative
Experimental Protocols for Functional Characterization
The following are generalized protocols for assessing the functional activity of newly synthesized ligands at Gs/Gi-coupled and Gq-coupled serotonin receptors.
Protocol 3: cAMP Measurement for Gs/Gi-Coupled Receptors (e.g., 5-HT4, 5-HT1A)
This protocol describes a method to measure changes in intracellular cAMP levels, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or a reporter gene assay.
Diagram of cAMP Assay Workflow
Caption: General workflow for a cell-based cAMP assay.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the 5-HT receptor of interest
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with HEPES)
-
Test compounds and reference agonist/antagonist
-
cAMP assay kit (e.g., HTRF-based)
-
Multi-well assay plates (e.g., 384-well)
Procedure:
-
Cell Culture and Seeding: Culture the cells under standard conditions. On the day before the assay, seed the cells into the appropriate assay plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference ligands in the assay buffer.
-
Assay:
-
For agonist testing, add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known concentration (e.g., EC80) of a reference agonist.
-
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 4: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol measures the increase in intracellular calcium following the activation of Gq-coupled receptors.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the 5-HT2A receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Test compounds and reference agonist
-
Black, clear-bottom multi-well assay plates
Procedure:
-
Cell Seeding: Seed the cells into black, clear-bottom assay plates and allow them to grow to confluence.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the compound concentration and fit the data to determine the EC50 value.
These protocols provide a framework for the synthesis and evaluation of novel serotonin receptor ligands based on bicyclic intermediates. The inherent rigidity and defined stereochemistry of these scaffolds will continue to make them valuable tools in the quest for more selective and effective therapeutics targeting the serotonergic system.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 4. Synthesis and serotonin binding site studies of some conformationally restricted indolylethylamine analogues based on 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides. | Semantic Scholar [semanticscholar.org]
- 6. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate [lgcstandards.com]
Application Notes and Protocols for the Functionalization of the Amino Group on Bicyclo[2.2.2]octane Scaffolds
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Framework for Innovation in Drug Discovery
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of appended functional groups. This defined geometry is invaluable in the design of novel therapeutics, as it can enhance binding affinity to biological targets and improve pharmacokinetic properties by reducing conformational flexibility. The amino group, when present on the BCO core, serves as a versatile synthetic handle, opening a gateway to a diverse array of chemical modifications. This guide provides an in-depth exploration of key strategies for the functionalization of the amino group on BCO scaffolds, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of acylation, alkylation, arylation, and sulfonylation, providing the causal logic behind experimental choices to empower robust and reproducible synthetic outcomes.
Core Functionalization Strategies: A Decision-Making Framework
The choice of functionalization strategy for the amino group on a BCO scaffold is dictated by the desired physicochemical properties and the intended biological application of the final compound. Each modification imparts distinct characteristics, from altering polarity and hydrogen bonding potential to introducing bulky substituents that can probe specific binding pockets.
Below is a decision-making workflow to guide the selection of an appropriate functionalization pathway.
Caption: Decision-making workflow for functionalizing the amino-BCO scaffold.
N-Acylation: Crafting Amides for Enhanced Stability and Interaction
Scientific Rationale: Acylation of the amino-BCO scaffold to form an amide bond is a fundamental transformation that significantly alters the electronic and steric properties of the parent amine. The resulting amide is a neutral, planar functional group that can act as a hydrogen bond acceptor. This modification is often employed to introduce specific recognition elements for biological targets or to modulate the overall polarity and metabolic stability of a molecule. The choice of the acylating agent is vast, allowing for the introduction of a wide range of substituents, from simple alkyl chains to complex heterocyclic systems.
Experimental Protocol 1: General Procedure for N-Acylation with an Acid Chloride
This protocol describes a standard procedure for the acylation of an amino-BCO derivative with a generic acid chloride in the presence of a non-nucleophilic base.
Materials:
-
Amino-bicyclo[2.2.2]octane derivative (1.0 eq)
-
Acid chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amino-bicyclo[2.2.2]octane derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl bicyclo[2.2.2]octane derivative.
Data Presentation:
| Entry | Amino-BCO Derivative | Acid Chloride | Base | Solvent | Yield (%) |
| 1 | 4-aminobicyclo[2.2.2]octane | Acetyl chloride | TEA | DCM | >95 |
| 2 | 1-aminobicyclo[2.2.2]octane | Benzoyl chloride | DIPEA | THF | 92 |
N-Alkylation: Modulating Basicity and Lipophilicity
Scientific Rationale: N-alkylation of the amino-BCO scaffold to form secondary or tertiary amines is a key strategy for modulating the basicity and lipophilicity of the molecule. The introduction of alkyl groups can also serve to probe steric constraints within a binding site. Reductive amination is a highly effective and widely used one-pot procedure for this transformation, involving the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. This method avoids the over-alkylation often associated with direct alkylation using alkyl halides.
Experimental Protocol 2: Reductive Amination
This protocol details a general procedure for the N-alkylation of a primary amino-BCO derivative via reductive amination with an aldehyde.
Materials:
-
Amino-bicyclo[2.2.2]octane derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amino-bicyclo[2.2.2]octane derivative (1.0 eq) in anhydrous DCM, add the aldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for N-alkylation via reductive amination.
N-Arylation: Introducing Aromatic Moieties via Cross-Coupling
Scientific Rationale: The introduction of an aryl group onto the nitrogen atom of an amino-BCO scaffold can facilitate π-stacking interactions with biological targets and significantly alter the compound's electronic properties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of carbon-nitrogen bonds. This reaction offers a broad substrate scope and functional group tolerance, making it highly valuable in drug discovery. The choice of palladium precursor, ligand, and base is critical for achieving high yields and depends on the specific aryl halide and amine coupling partners.
Experimental Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of an amino-BCO derivative with an aryl bromide.
Materials:
-
Amino-bicyclo[2.2.2]octane derivative (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.
-
Add the aryl bromide (1.0 eq) and the amino-bicyclo[2.2.2]octane derivative (1.2 eq).
-
Evacuate and backfill the tube with argon (3x).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 85-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 70-85 |
N-Sulfonylation: Engineering Sulfonamide Bioisosteres
Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. N-sulfonylation of an amino-BCO introduces a tetrahedral sulfonamide linkage, which can act as both a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens). The N-H proton of a sulfonamide is more acidic than that of an amide, which can lead to different interactions with biological targets. This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol 4: General Procedure for N-Sulfonylation
This protocol outlines a standard method for the synthesis of N-sulfonyl bicyclo[2.2.2]octane derivatives.
Materials:
-
Amino-bicyclo[2.2.2]octane derivative (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amino-bicyclo[2.2.2]octane derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: Overview of key functionalization reactions for amino-BCO scaffolds.
Conclusion
The functionalization of the amino group on bicyclo[2.2.2]octane scaffolds provides a powerful platform for the generation of novel molecular entities with significant potential in drug discovery and development. The methodologies outlined in this guide—acylation, alkylation, arylation, and sulfonylation—represent robust and versatile strategies for modifying the physicochemical and biological properties of these rigid scaffolds. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently and efficiently expand their chemical space, paving the way for the discovery of next-generation therapeutics.
Application Notes and Protocols for the Enantioselective Synthesis of Functionalized Bicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational properties make it an attractive building block for the design of novel therapeutic agents and functional materials. The enantioselective synthesis of functionalized bicyclo[2.2.2]octanes is crucial for accessing chiral molecules with specific biological activities or material properties. This document provides an overview of recent methodologies, quantitative data, and detailed protocols for the asymmetric synthesis of this important structural motif.
I. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Phenol Dearomatization
A powerful strategy for the enantioselective synthesis of bicyclo[2.2.2]octenones involves the organocatalytic hydroxylative dearomatization of phenols. This approach utilizes a chiral oxaziridinium organocatalyst to induce a tandem ortho-hydroxylative phenol dearomatization (o-HPD) and [4+2] cycloaddition cascade.[1][2] This method is notable for its high enantioselectivity across a range of phenol substrates and its applicability to the synthesis of natural products.[1][2]
Logical Workflow
Caption: Organocatalytic synthesis of bicyclo[2.2.2]octenones.
Quantitative Data
| Entry | Phenol Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 2,6-dimethylphenol | 69 | 99:1 |
| 2 | 2-methyl-6-tert-butylphenol | - | 94:6 |
| 3 | Carvacrol | - | 99:1 |
| 4 | 2,5-dimethylphenol | - | - |
Data extracted from multiple sources covering various phenol substitution patterns.[1][2]
Experimental Protocol: Synthesis of (+)-Biscarvacrol
Materials:
-
Carvacrol
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Chiral amine precatalyst (e.g., a derivative of a cinchona alkaloid)
-
Sodium carbonate (Na₂CO₃)
-
Hydrogen peroxide (H₂O₂, aq. solution)
Procedure:
-
To a solution of carvacrol (1.0 equiv) in a 1:1 mixture of MeCN and H₂O at 0 °C, add the chiral amine precatalyst (2.5 mol%).
-
Add Na₂CO₃ (5.0 equiv) to the reaction mixture.
-
Slowly add aqueous H₂O₂ (3.0 equiv) to the stirring solution.
-
Maintain the reaction at 0 °C for 18 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (+)-biscarvacrol.
-
Determine the enantiomeric ratio by chiral stationary phase HPLC.[1]
II. Metal-Free Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates
A metal-free tandem reaction provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities.[3] This method proceeds under mild and operationally simple conditions, utilizing an organic base as the catalyst.[3]
Reaction Pathway
Caption: Metal-free synthesis of bicyclo[2.2.2]octane-1-carboxylates.
Quantitative Data
| Entry | Substrate 1 | Substrate 2 | Yield (%) | Enantioselectivity (ee %) |
| 1 | Varies | Varies | Good to Excellent | Excellent |
Specific substrate and yield data were not fully detailed in the abstract, but the publication reports consistently high yields and enantioselectivities.[3]
General Experimental Protocol
Materials:
-
Appropriate starting materials for the tandem reaction
-
Organic base catalyst
-
Anhydrous solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting materials in the anhydrous solvent.
-
Add the organic base catalyst to the solution.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired bicyclo[2.2.2]octane-1-carboxylate.
-
Analyze the enantiomeric excess by chiral HPLC.
III. Asymmetric Diels-Alder Reactions for Bicyclo[2.2.2]octane Framework Construction
The Diels-Alder reaction is a classic and powerful tool for the construction of the bicyclo[2.2.2]octane core. The use of chiral catalysts, such as chiral oxazaborolidinium catalysts, enables the enantioselective synthesis of various bicyclo[2.2.2]octadiene ligands.[4] These ligands are valuable in asymmetric catalysis.
Experimental Workflow
References
- 1. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate as a building block in combinatorial chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a versatile building block increasingly utilized in combinatorial chemistry for the generation of diverse compound libraries. Its rigid bicyclic scaffold provides a unique three-dimensional framework that is advantageous in drug discovery for exploring novel chemical space and developing potent and selective modulators of biological targets. The presence of two key functional groups, a primary amine and a methyl ester, at sterically defined positions allows for straightforward and differential derivatization, making it an ideal scaffold for creating focused libraries for lead identification and optimization.
This document provides detailed application notes and protocols for the use of this compound in combinatorial synthesis, with a focus on its application in the development of Murine Double Minute 2 (MDM2) inhibitors.
Key Applications
The rigid structure of the bicyclo[2.2.2]octane core offers a distinct advantage in drug design by reducing the conformational flexibility of the resulting molecules. This can lead to higher binding affinities and selectivities for their biological targets. Key applications of this building block include:
-
Scaffold for Focused Libraries: The defined stereochemistry and functional group presentation make it an excellent starting point for the synthesis of libraries targeting specific protein families, such as protein-protein interaction inhibitors.
-
Development of MDM2 Inhibitors: As demonstrated in recent literature, this scaffold has been successfully incorporated into potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology.[1][2]
-
PROTAC® Linkers: The amino and carboxylate functionalities can serve as attachment points for developing Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.
Data Presentation: Biological Activity of MDM2 Inhibitors
The following table summarizes the in vitro activity of a series of MDM2 inhibitors synthesized using this compound as a key building block. The data highlights how modifications to the core scaffold can influence binding affinity (Ki) and cellular potency (IC50).
| Compound ID | Modification | MDM2 Ki (nM) | SJSA-1 Cell Growth IC50 (μM) |
| 55 | Bicyclo[1.1.1]pentane-1-carboxylic acid replacement | < 1 | > 1 (less potent) |
| 56 | Bicyclo[2.2.2]octane-1-carboxylic acid replacement | < 1 | 0.19 |
| 39 (Comparator) | Benzoic acid derivative | < 1 | 0.19 |
Data extracted from literature describing the synthesis and evaluation of novel MDM2 inhibitors.[1][2]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM)
-
DMAP (4-Dimethylaminopyridine) (optional, catalytic)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture. A catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of a Spirooxindole MDM2 Inhibitor (Compound 56 intermediate)
This protocol is adapted from the literature for the synthesis of an intermediate in the development of a potent MDM2 inhibitor.[1]
Materials:
-
(3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxylic acid (Acid 29) (1.0 equiv)
-
This compound (2.0 equiv)
-
HATU (1.5 equiv)
-
DIEA (3.0 equiv)
-
DMAP (1.0 equiv)
-
DCM (Dichloromethane)
Procedure:
-
Suspend the carboxylic acid (1.08 mmol) in DCM (15 mL).
-
Add HATU (1.62 mmol) and DIEA (3.24 mmol) to the suspension and stir for 10 minutes at room temperature.
-
Add this compound (2.16 mmol) and DMAP (1.08 mmol) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude residue by column chromatography to yield the methyl ester intermediate of compound 56.
Mandatory Visualizations
Caption: The MDM2-p53 signaling pathway.
Caption: Experimental workflow for combinatorial library synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional structural motif increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings and other aromatic systems. Its defined spatial arrangement of substituents offers advantages in optimizing ligand-target interactions, improving pharmacokinetic properties, and exploring novel chemical space. Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a key building block for introducing the BCO core into drug candidates. However, the tertiary bridgehead amine presents a significant synthetic challenge due to steric hindrance, often leading to low yields and difficult purifications with standard amide coupling protocols.
These application notes provide a detailed overview of successful coupling strategies for this sterically hindered amine with various carboxylic acids, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in the efficient synthesis of novel BCO-containing entities for drug discovery programs.
Applications in Drug Discovery
The rigid BCO core has been successfully incorporated into potent and selective modulators of various biological targets. Two prominent examples include:
-
MDM2 Inhibitors: The interaction between p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology. Small molecules that inhibit this protein-protein interaction can restore p53's tumor-suppressing function. BCO-containing compounds, such as AA-115/APG-115, have been developed as potent and orally active MDM2 inhibitors.[1][2][3] The BCO scaffold serves to mimic key hydrophobic interactions in the p53-binding pocket of MDM2.[1][2]
-
Adenosine A1 Receptor Antagonists: Adenosine receptors, a class of G-protein coupled receptors, are involved in a multitude of physiological processes. Selective antagonists of the A1 subtype have therapeutic potential in conditions like congestive heart failure.[4][5] Xanthine derivatives incorporating a BCO moiety at the 8-position have been shown to be potent and selective adenosine A1 receptor antagonists with favorable pharmacokinetic profiles.[5][6][7]
Signaling Pathway Context
p53-MDM2 Interaction Pathway
Caption: p53-MDM2 signaling pathway and the role of BCO-based inhibitors.
Adenosine A1 Receptor Signaling
Caption: Adenosine A1 receptor signaling and antagonism by BCO-based compounds.
Data Presentation: Comparison of Coupling Agents
The following table summarizes various conditions for the amide coupling of carboxylic acids with sterically hindered amines, including this compound.
| Coupling Agent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| HATU | DMAP | DIEA | DCM | RT | 12-16 | ~75-85 | Generally reliable for hindered amines. DMAP can be catalytic. |
| EDC/HOBt | HOBt | DIEA/Et3N | DMF/DCM | RT | 24-48 | Low to Moderate | Often sluggish with low conversion for hindered substrates.[4] |
| EDC/DMAP | HOBt (cat.) | DIEA | Acetonitrile | 23 | 42 | Good to Excellent | DMAP as an acyl transfer agent significantly improves yield.[8] |
| Acyl Fluoride (in situ) | - | Pyridine | Dioxane | 80 | 12-24 | Good to Excellent | Effective for sterically hindered and electron-deficient amines.[4][9] |
| Ph2POCl | - | - | - | - | - | Successful | Used when HATU failed for N-arylamine couplings.[10][11] |
Experimental Workflow
Caption: General experimental workflow for amide coupling reactions.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a successful synthesis of an MDM2 inhibitor containing the BCO moiety.[10][11]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2-2.0 eq)
-
HATU (1.5 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a suspension of the carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.5 eq) and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes. The solution should become homogeneous.
-
Add this compound (1.2-2.0 eq) and DMAP (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight (approximately 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Optimized with DMAP)
Standard EDC/HOBt couplings can be inefficient for this substrate. The addition of a stoichiometric amount of DMAP can significantly improve reaction rates and yields.[8]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.0 eq)
-
HOBt (0.1 eq)
-
DMAP (1.0 eq)
-
DIEA (2.0-3.0 eq)
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq) in anhydrous acetonitrile.
-
Add DIEA (2.0-3.0 eq) to the mixture.
-
Add this compound (1.1 eq) to the reaction vessel.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Troubleshooting and Considerations
-
Low Conversion: The steric hindrance of the bridgehead amine is the primary challenge. If HATU or optimized EDC protocols fail, consider converting the carboxylic acid to an acyl fluoride in situ, which has shown high efficiency for hindered couplings.[4][9]
-
Reagent Equivalents: An excess of the amine component (1.2-2.0 eq) is often used to drive the reaction to completion.[10][11]
-
Base: A non-nucleophilic base such as DIEA is crucial to prevent side reactions.
-
Solvent: Anhydrous solvents are essential for successful coupling reactions to avoid hydrolysis of activated intermediates.
-
Purification: The polarity of the final amide product will vary depending on the carboxylic acid used. A careful selection of the solvent system for column chromatography is necessary for effective purification.
By employing these optimized protocols and considering the inherent challenges of the sterically hindered amine, researchers can successfully incorporate the valuable bicyclo[2.2.2]octane scaffold into their molecules of interest, paving the way for the discovery of novel therapeutics.
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02687D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Bicyclo[2.2.2]octane-2-carboxylic acid | 29221-25-8 [smolecule.com]
Application Notes and Protocols: N-acylation of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-acylation of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocols outlined below describe two common and effective methods for forming an amide bond with the primary amine of this bicyclic scaffold: one utilizing a carboxylic acid with a coupling agent, and the other employing an acyl chloride.
Introduction
This compound is a conformationally rigid scaffold that is frequently incorporated into bioactive molecules to explore chemical space and optimize pharmacokinetic properties. The acylation of the 4-amino group is a fundamental transformation that allows for the introduction of a wide variety of substituents, enabling the synthesis of compound libraries for screening and lead optimization. The choice of acylation method often depends on the nature of the acylating agent and the desired scale of the reaction.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-acylation protocols described. Yields are representative and can vary based on the specific substrates and reaction scale.
| Protocol | Acylating Agent | Coupling/Activating Agent | Base | Solvent | Typical Yield (%) |
| 1 | Carboxylic Acid | HATU | DIEA, DMAP | DCM | 80-95% |
| 2 | Acyl Chloride | None | Triethylamine | DCM | 85-98% |
Experimental Protocols
Protocol 1: N-acylation using a Carboxylic Acid and HATU Coupling Agent
This protocol is adapted from a documented procedure for the acylation of this compound and is suitable for a wide range of carboxylic acids[1].
Materials:
-
This compound
-
Carboxylic acid of choice (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equivalents)
-
DIEA (Diisopropylethylamine) (3.0 equivalents)
-
DMAP (4-Dimethylaminopyridine) (0.1 equivalents, optional but recommended)
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.5 eq) and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) and DMAP (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.
Protocol 2: N-acylation using an Acyl Chloride
This is a general and robust method for the acylation of primary amines.
Materials:
-
This compound
-
Acyl chloride of choice (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
DCM (Dichloromethane), anhydrous
-
1M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the final product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described N-acylation protocols.
Caption: Workflow for N-acylation using a coupling agent.
Caption: Workflow for N-acylation using an acyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low yield in the Diels-Alder reaction to form the bicyclo[2.2.2]octane core.
-
Potential Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction temperature and pressure are optimal for the specific diene and dienophile used. For instance, reactions with ethylene often require high pressure and temperature (e.g., 60 kg/cm ² at 190-210°C).[1] Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
-
Potential Cause 2: Polymerization of the diene or dienophile.
-
Solution: Use a polymerization inhibitor if appropriate for the specific reagents. Ensure the reagents are pure and free from contaminants that could initiate polymerization.
-
-
Potential Cause 3: Unfavorable equilibrium.
-
Solution: If the Diels-Alder reaction is reversible, consider using a dienophile with electron-withdrawing groups to increase the reaction's exothermicity and favor product formation. Removing the product from the reaction mixture as it forms, if feasible, can also shift the equilibrium.
-
Issue 2: Formation of side products during functional group transformations.
-
Potential Cause 1: Over-reduction or incomplete reduction of the nitrile group.
-
Solution: Optimize the catalytic hydrogenation conditions (catalyst type, hydrogen pressure, temperature, and reaction time). For the reduction of a nitrile to a primary amine, Raney nickel is a common catalyst.[1] Careful monitoring of hydrogen uptake can prevent over-reduction.
-
-
Potential Cause 2: Hydrolysis of the methyl ester during other reaction steps.
-
Solution: Use mild reaction conditions and avoid strongly acidic or basic environments if the ester group needs to be preserved. If hydrolysis occurs, the carboxylic acid can be re-esterified in a subsequent step.
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause 1: Presence of diastereomers.
-
Solution: The Diels-Alder reaction can sometimes produce a mixture of endo and exo diastereomers.[2] Purification can be achieved through column chromatography or recrystallization. It's crucial to select a solvent system that provides good separation.
-
-
Potential Cause 2: Residual catalyst or reagents.
-
Solution: Ensure proper work-up procedures to remove catalysts and unreacted starting materials. For example, after a catalytic hydrogenation, the catalyst should be thoroughly filtered off.[1] Washing the organic layer with appropriate aqueous solutions can remove soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common synthetic pathway involves the following key steps:
-
Diels-Alder Reaction: Formation of the bicyclo[2.2.2]octane ring system by reacting a substituted 1,3-cyclohexadiene with a suitable dienophile.[1][2]
-
Functional Group Introduction/Manipulation: Conversion of existing functional groups to the desired amino and methyl carboxylate groups. This can involve steps like nitrile reduction and esterification.[1][3]
-
Use of Protecting Groups: The amino group is often protected, for instance with a Boc group (tert-butoxycarbonyl), to prevent unwanted side reactions during subsequent synthetic steps.[4]
Q2: What are some common starting materials for the Diels-Alder reaction?
Examples of starting materials for the Diels-Alder reaction to form the bicyclo[2.2.2]octane core include:
-
Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate reacted with ethylene.[1]
Q3: How can I improve the yield of the catalytic hydrogenation of the nitrile group?
To improve the yield of the nitrile reduction:
-
Catalyst: Raney nickel is an effective catalyst.[1]
-
Solvent: Methanol is a commonly used solvent.[1]
-
Additives: The addition of ammonia can help to suppress the formation of secondary amines as byproducts.[1]
-
Conditions: Typical conditions involve heating (50-60°C) under hydrogen pressure (50-60 kg/cm ²).[1]
Q4: What are the key considerations for the purification of this compound?
Key purification considerations include:
-
Recrystallization: The hydrochloride salt of the final product can often be purified by recrystallization from solvents like aqueous ethanol.[1]
-
Column Chromatography: For the free base or protected intermediates, silica gel column chromatography is a standard purification technique.[5]
-
Characterization: Use analytical techniques such as NMR, MS, and melting point to confirm the purity and identity of the final product.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Diels-Alder Reaction | Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate, Ethylene | Benzene, 190-210°C, 15 hours, 60 kg/cm ² ethylene pressure | Methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate | 70% | [1] |
| Catalytic Hydrogenation (Nitrile and Alkene Reduction) & Hydrolysis | Methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate | Raney nickel, Methanol, Conc. Ammonia, 50-60°C, 50-60 kg/cm ² H₂, followed by hydrolysis with 4N HCl | 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | 89.2% | [1] |
| Hydrolysis of Ester | Methyl 4-aminomethylbicyclo[2.2.2]octane-1-carboxylate hydrochloride | 3N HCl, reflux for 4 hours | 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | 97% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate [1]
-
Dissolve 40.9 g (0.25 mole) of methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate in 40 ml of benzene in a 200-ml autoclave.
-
Introduce ethylene gas at a pressure of 60 kg/cm ².
-
Heat the reaction mixture at 190-210°C for 15 hours.
-
After the reaction, cool the autoclave and release the pressure.
-
Distill off the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the residue from methanol to yield methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate.
Protocol 2: Synthesis of 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride [1]
-
In an autoclave, combine 28.7 g (0.15 mole) of methyl 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylate, 150 ml of methanol, and 27 ml of concentrated ammonia water.
-
Add 8 ml of Raney nickel catalyst.
-
Pressurize the autoclave with hydrogen to 50-60 kg/cm ² and heat to 50-60°C.
-
Maintain these conditions until the hydrogen pressure drop ceases.
-
After the reaction, filter off the catalyst.
-
Distill off the solvent from the filtrate.
-
Dissolve the residue in 150 ml of 4N HCl and heat under reflux for 4 hours for hydrolysis.
-
After hydrolysis, remove the solvent under reduced pressure to obtain the product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
References
- 1. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents [patents.google.com]
- 2. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride | 2320469-53-0 | Benchchem [benchchem.com]
- 4. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 5. CA2554378A1 - Bicycloamide derivative - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this polar, amine-containing compound. This guide addresses common issues with potential causes and solutions.
Problem 1: Poor or No Elution of the Compound (Streaking or Tailing on TLC)
-
Symptom: The compound remains at the baseline of the TLC plate or streaks significantly, even with highly polar mobile phases like 100% ethyl acetate.
-
Potential Cause: The compound is highly polar and interacts strongly with the acidic silica gel stationary phase. The basic amine group can lead to strong adsorption.
-
Solutions:
-
Utilize a more polar mobile phase: A common strategy for eluting highly polar compounds is to use a solvent system containing ammonia.[1] Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[1]
-
Employ an amine-functionalized silica column: This type of column has a less polar and basic character compared to standard silica gel, which can prevent the strong acid-base interaction with basic amines and simplify purification by eliminating the need for mobile phase additives like triethylamine or ammonia.[2][3]
-
Consider reverse-phase chromatography: For very polar compounds, reverse-phase chromatography can be an effective alternative where the compound is better retained.[4][5]
-
Problem 2: The Compound Decomposes on the Column
-
Symptom: TLC analysis of the collected fractions shows the appearance of new, unexpected spots, and the desired product is not recovered.
-
Potential Cause: The compound may be unstable on the acidic surface of the silica gel.
-
Solutions:
Problem 3: Co-elution of Impurities with the Desired Compound
-
Symptom: Fractions contain both the target compound and impurities, despite a noticeable Rf difference on the TLC plate.
-
Potential Cause: One of the observed spots on the TLC may be a degradation product of the other, with the degradation occurring during elution on the column.[1]
-
Solutions:
-
Verify compound stability: Perform a 2D TLC to check if the compound is stable on silica.[1]
-
Optimize the solvent system: Experiment with different solvent systems to improve separation. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can enhance the resolution of compounds with close Rf values.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of this compound on a standard silica gel column?
A1: Due to the polar nature of the compound, start with a relatively polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice. Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase it. If the compound still shows very low Rf values, consider adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to reduce tailing and improve elution. A typical starting point could be a mobile phase of 95:5 DCM:MeOH with 0.1% TEA.
Q2: How can I improve the separation of my target compound from a very close-running impurity?
A2: For separating compounds with very similar Rf values, a slow gradient elution is often effective.[1] Start with a solvent system where your desired compound has an Rf of approximately 0.2 or less.[1] Gradually and slightly increase the proportion of the more polar solvent in your mobile phase as you collect fractions.[1] This will help to resolve the two compounds more effectively than an isocratic (constant solvent composition) elution.
Q3: My compound seems to be eluting with the solvent front. What could be the reason?
A3: If your compound is eluting with the solvent front, it indicates that it is not interacting sufficiently with the stationary phase. This could be due to a few reasons:
-
The mobile phase is too polar. Try decreasing the polarity of your eluting solvent.
-
You might be using a normal-phase column for a compound that is better suited for reverse-phase chromatography.
-
Ensure you have correctly identified the spot for your compound on the TLC plate.
Q4: What are the advantages of using an amine-functionalized column for this purification?
A4: Amine-functionalized columns offer several benefits for purifying basic compounds like this compound:
-
They are less polar than bare silica, which can alter the elution order and improve separation.[3]
-
The basic nature of the amine stationary phase minimizes the strong interactions with basic analytes, leading to better peak shapes and reduced tailing.[3]
-
They often eliminate the need for basic additives in the mobile phase, which simplifies solvent preparation and removal after purification.[3]
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol outlines a general procedure for the purification of this compound using a standard silica gel column.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight to the crude sample).[6]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[6]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a uniform bed.[7]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 DCM:MeOH).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH, then 90:10 DCM:MeOH) to elute the compound.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Amine-Functionalized Silica Gel Chromatography
This protocol is recommended for improved peak shape and recovery of the target amine.
-
Column Packing:
-
Follow the same procedure as for standard silica gel, but use amine-functionalized silica.
-
-
Sample Loading:
-
As described in the standard protocol.
-
-
Elution:
-
A less polar mobile phase compared to standard silica may be sufficient. Start with a hexane/ethyl acetate gradient.
-
Begin with a low percentage of ethyl acetate and gradually increase the concentration.
-
Collect and analyze fractions as in the standard protocol.
-
-
Analysis:
-
Combine pure fractions and remove the solvent.
-
Data Presentation
The following tables provide hypothetical data for typical purification runs to illustrate the expected outcomes from the different chromatographic methods.
Table 1: Comparison of Chromatographic Conditions and Outcomes
| Parameter | Method A: Standard Silica Gel | Method B: Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-Functionalized Silica Gel |
| Mobile Phase | Gradient: 2-10% MeOH in DCM + 0.1% TEA | Gradient: 20-80% Ethyl Acetate in Hexane |
| Crude Sample Load | 500 mg | 500 mg |
| Yield of Pure Product | 350 mg (70%) | 425 mg (85%) |
| Purity (by HPLC) | 95% | >99% |
| Observations | Significant tailing observed, some product loss | Symmetrical peaks, good recovery |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Chromatographic purification workflow.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common purification issues.
References
Stability of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester functional group. This reaction converts the methyl ester to the corresponding carboxylic acid, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, and methanol.[1][2][3][4] The bicyclo[2.2.2]octane core is generally a robust and stable scaffold and is not expected to degrade under typical acidic conditions used for hydrolysis studies.
Q2: How does the amino group affect the stability of the molecule in acid?
A2: Under acidic conditions, the 4-amino group will be protonated to form an ammonium salt. This protonation is a reversible acid-base reaction and does not represent degradation. In its protonated form, the amino group is protected from participating in other reactions and is generally stable.
Q3: Are there any known degradation pathways other than ester hydrolysis?
A3: Based on the structure, acid-catalyzed hydrolysis of the methyl ester is the most probable degradation pathway.[1][2][3] More strenuous conditions, such as highly concentrated acids and elevated temperatures over extended periods, could potentially lead to other degradation pathways, but these are not expected under typical experimental conditions. A forced degradation study is the best way to identify any unexpected degradation products.[5][6][7]
Q4: At what pH range should I be concerned about the stability of the methyl ester?
A4: Ester hydrolysis is catalyzed by acid. Generally, the rate of hydrolysis increases as the pH decreases. Significant hydrolysis can be expected in moderately to strongly acidic solutions (pH < 4), especially with elevated temperatures. For long-term storage of the compound in solution, a neutral or slightly basic pH is recommended to minimize hydrolysis.
Q5: How can I monitor the degradation of this compound?
A5: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS).[3] A stability-indicating HPLC method should be developed to separate the parent compound from its primary degradant (the carboxylic acid) and any other potential impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of parent compound in an acidic solution. | The experimental conditions (acid concentration, temperature) are too harsh, leading to accelerated ester hydrolysis. | Reduce the acid concentration, lower the temperature, or decrease the duration of the experiment. Start with milder conditions (e.g., 0.1 M HCl at room temperature) and incrementally increase the severity if no degradation is observed.[6] |
| Poor mass balance in my stability study (sum of parent and degradants is less than 100%). | 1. The analytical method is not detecting all degradation products.2. A secondary, undetected degradation is occurring.3. The primary degradant has a different response factor in the detector than the parent compound. | 1. Use a universal detector like a mass spectrometer (MS) or develop an HPLC method with a gradient that can elute a wider range of polarities.2. Conduct a forced degradation study under more extreme conditions to intentionally generate and identify minor degradants.3. Quantify using a calibration curve for both the parent compound and the primary degradant (4-aminobicyclo[2.2.2]octane-1-carboxylic acid). |
| Difficulty in separating the parent ester from the carboxylic acid degradant by HPLC. | The chromatographic conditions are not optimized for separating two compounds with similar structures but different polarities. | The carboxylic acid will be more polar than the methyl ester. Consider using a reverse-phase column (e.g., C18) with an acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and has good peak shape. A gradient elution from a lower to a higher percentage of organic solvent (e.g., acetonitrile or methanol) will likely be necessary. |
| Precipitation observed when preparing the compound in an acidic solution. | The hydrochloride salt of the compound may have limited solubility in the chosen solvent system. | Ensure the solvent system is appropriate. If using a buffer, check for potential counter-ion effects that could reduce solubility. Sonication or gentle heating may help dissolve the compound, but be mindful that heating will accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution. The goal is to achieve 10-20% degradation to identify potential degradation products.[5]
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M solutions
- Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
- HPLC grade water
- HPLC grade acetonitrile or methanol
- A suitable buffer for dilution (e.g., phosphate or acetate buffer, pH 7)
- HPLC system with UV or MS detector
- Calibrated pH meter
- Thermostatically controlled water bath or oven
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Acid Stress:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C).[6]
- Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).[6]
- Sample Quenching:
- Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
- Dilute the neutralized sample to a suitable final concentration (e.g., 100 µg/mL) with the HPLC mobile phase or a suitable buffer.
- HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
- Data Evaluation:
- Calculate the percentage of the parent compound remaining at each time point.
- Identify and quantify any degradation products.
- If no degradation is observed with 0.1 M HCl, repeat the study with 1 M HCl.[6]
Data Presentation:
| Time (hours) | Acid Condition | Temperature (°C) | Parent Compound (%) | Degradant 1 (%) (4-aminobicyclo[2.2.2]octane-1-carboxylic acid) | Other Degradants (%) |
| 0 | 0.1 M HCl | 60 | 100 | 0 | 0 |
| 2 | 0.1 M HCl | 60 | |||
| 4 | 0.1 M HCl | 60 | |||
| 8 | 0.1 M HCl | 60 | |||
| 24 | 0.1 M HCl | 60 | |||
| 0 | 1 M HCl | 60 | 100 | 0 | 0 |
| 2 | 1 M HCl | 60 | |||
| 4 | 1 M HCl | 60 | |||
| 8 | 1 M HCl | 60 | |||
| 24 | 1 M HCl | 60 |
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the methyl ester.
Experimental Workflow
Caption: Workflow for the forced degradation study.
References
- 1. longdom.org [longdom.org]
- 2. ijrpp.com [ijrpp.com]
- 3. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Amide Coupling with Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a sterically hindered primary amine.
Frequently Asked Questions (FAQs)
Q1: Why is coupling with this compound challenging?
The primary challenge arises from steric hindrance. The bicyclo[2.2.2]octane cage is a bulky, rigid structure that can physically block the approach of the activated carboxylic acid to the amino group, slowing down the reaction rate and potentially leading to lower yields compared to less hindered amines.[1][2][3]
Q2: What are the most effective coupling reagents for this sterically hindered amine?
For sterically hindered substrates, more reactive coupling reagents are generally recommended.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive O-acylisourea intermediates.[4] HATU is often preferred for its speed and ability to minimize side reactions like epimerization.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings and are known for clean reactions.
-
Carbodiimides: While common, reagents like EDC and DCC may be less effective for hindered couplings and often result in lower conversions or require forcing conditions.[2] Their effectiveness can be enhanced with additives like HOBt or OxymaPure.[5][6][7]
Q3: My reaction yield is very low. What are the most common causes?
Several factors can contribute to low product yield in amide coupling reactions.[5]
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantity.[5]
-
Steric Hindrance: The bulky nature of the bicyclooctane structure can impede the reaction.[2][5]
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[5]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[5][8]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[5]
Q4: Which solvents and bases are recommended?
-
Solvents: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[5][8] For sluggish reactions, N-Methyl-2-pyrrolidone (NMP) can be a better option due to its higher boiling point and solvating ability.[8]
-
Bases: A non-nucleophilic base is crucial to prevent side reactions and to neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[5][6] Triethylamine (TEA) can also be used. For uronium-based couplings (HATU, HBTU), at least two equivalents of base are typically required.[9]
Q5: Should I pre-activate the carboxylic acid before adding the amine?
Yes, pre-activation is highly recommended, especially when using uronium-based coupling reagents like HATU.[5] Adding the coupling reagent to a mixture of the carboxylic acid and base and stirring for 15-30 minutes allows for the formation of the active ester intermediate. This prevents the coupling reagent from reacting directly with the amine, which can lead to the formation of an unwanted guanidinium byproduct and reduce your yield.
Troubleshooting Guide
Problem: I see no product formation by TLC or LC-MS.
-
Is your carboxylic acid activated? Confirm the formation of the active intermediate if possible. With many coupling reagents, this activation step is crucial.[5][10]
-
Are your reagents and solvents completely dry? Water will readily hydrolyze the activated intermediate.[5][8] Ensure you are using anhydrous solvents and have dried your starting materials if necessary.
-
Is the temperature appropriate? While many couplings run at room temperature, sterically hindered reactions may require gentle heating (e.g., 40-50 °C) to proceed.[2]
-
Is the base correct? Ensure you are using a non-nucleophilic base like DIPEA.[8] Using a nucleophilic base like pyridine could lead to unwanted side reactions.[8]
Problem: The reaction is sluggish and gives low conversion even after an extended time.
-
Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider switching to HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.[2]
-
Increase the temperature. Gently heating the reaction mixture can often overcome the activation energy barrier for sterically demanding substrates.
-
Consider an alternative activation method. For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH or BTFFH can be a highly effective strategy.[1][2]
Problem: I am observing significant side product formation.
-
Pre-activate the carboxylic acid. If using a uronium reagent like HATU, failing to pre-activate the acid before adding the amine can lead to guanidinylation of the amine.
-
Use additives to suppress racemization. If your carboxylic acid has a chiral center, additives like HOBt or OxymaPure can help minimize epimerization.[4][5] Running the reaction at a lower temperature can also help.[5]
-
Ensure the correct stoichiometry. Using a large excess of the coupling reagent can sometimes lead to side reactions.[4]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Typical Equivalents (vs. Acid) | Additive | Base (Equivalents) | Advantages | Disadvantages |
| HATU | 1.0 - 1.5 | None required | DIPEA (2.0 - 3.0) | High reactivity, fast, low racemization, good for hindered couplings.[4] | Higher cost, can cause guanidinylation if not pre-activated. |
| HBTU/HCTU | 1.0 - 1.5 | None required | DIPEA (2.0 - 3.0) | Highly effective, common in peptide synthesis. | Can cause guanidinylation. HCTU is more reactive than HBTU. |
| EDC·HCl | 1.1 - 1.5 | HOBt or Oxyma (1.0) | DIPEA or TEA (1.5 - 2.0) | Water-soluble byproducts are easily removed during workup.[7] | Less reactive, often sluggish for hindered substrates.[6] |
| PyBOP | 1.0 - 1.2 | None required | DIPEA (2.0 - 3.0) | Excellent for hindered couplings, clean reactions, no guanidinylation. | Byproduct can be difficult to remove. |
| T3P® | 1.5 | Not required | Pyridine or DIPEA (4.0) | Effective for difficult couplings, easy workup of byproducts. | Requires a larger excess of base. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [5][9]
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (approx. 0.1 M).
-
Add a non-nucleophilic base, such as DIPEA (2.0 equivalents).
-
Add the coupling reagent HATU (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, the reaction may require 12-24 hours or gentle heating.
-
Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [6]
-
Dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (1.5 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 12-48 hours, monitoring progress by TLC or LC-MS.
-
Once complete, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Standard workflow for HATU-mediated amide coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Mild Deprotection of Boc-Protected 4-Aminobicyclo[2.2.2]octane Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mild deprotection of tert-butyloxycarbonyl (Boc)-protected 4-aminobicyclo[2.2.2]octane esters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when deprotecting Boc-protected 4-aminobicyclo[2.2.2]octane esters?
A1: The primary challenge is the acid-labile nature of both the Boc protecting group and many common ester functionalities.[1][2] Standard strong acid conditions, such as neat trifluoroacetic acid (TFA), can lead to the cleavage of the ester group, reducing the yield of the desired product.[2][3][4] A key goal is to achieve selective removal of the Boc group while preserving the ester.[2][5]
Q2: What are some common mild acidic methods for Boc deprotection that can minimize ester cleavage?
A2: Several milder acidic conditions can be employed. These include using dilute solutions of strong acids, such as 1-60% TFA in dichloromethane (DCM), or substituting strong acids with weaker ones like aqueous phosphoric acid.[2][3][6] Another approach is using hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[4][7]
Q3: Are there non-acidic methods available for Boc deprotection to completely avoid ester hydrolysis?
A3: Yes, several non-acidic or very mild methods have been developed. One effective method involves the use of oxalyl chloride in methanol, which proceeds at room temperature.[3][8] Thermal deprotection, by heating the compound under vacuum, can also be an option for thermally stable molecules.[2][4] Additionally, some Lewis acids, like tin(II) trifluoromethanesulfonate (Sn(OTf)₂), have been shown to selectively remove the Boc group under mild, non-acidic conditions.[9]
Q4: What are scavengers and why are they used during Boc deprotection?
A4: During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[10] This cation can cause side reactions by alkylating nucleophilic sites on the substrate or product.[10] Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane or anisole.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of deprotected product with significant ester cleavage. | The acidic conditions are too harsh. | Switch to a milder deprotection method. Consider using aqueous phosphoric acid, oxalyl chloride in methanol, or a Lewis acid like Sn(OTf)₂.[2][6][8][9] If using TFA, significantly lower the concentration and reaction temperature. |
| Incomplete deprotection of the Boc group. | The deprotection conditions are too mild or the reaction time is too short. | If using a mild acid, try slightly increasing the concentration or the reaction temperature. For methods like oxalyl chloride/methanol, ensure the stoichiometry of the reagent is correct and extend the reaction time, monitoring progress by TLC or LC-MS.[3][8] |
| Formation of an unexpected side product with a higher molecular weight. | Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation. | Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.[5][10] |
| The reaction is not proceeding at all. | The chosen deprotection reagent is not suitable for the specific substrate. | Consult the literature for methods used on similar substrates. It may be necessary to screen several different mild deprotection conditions to find the optimal one for your molecule. |
Quantitative Data Summary
The following table summarizes reaction conditions for various mild Boc deprotection methods compatible with ester functionalities.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| Aqueous Phosphoric Acid (85 wt%) | Toluene | Room Temp | Varies | High | Environmentally benign; workup involves neutralization.[2][6] |
| Oxalyl Chloride (3 equiv.) | Methanol | 0°C to Room Temp | 1-4 h | up to 90 | Tolerant to many functional groups.[3][8] |
| Sn(OTf)₂ (1 equiv.) | CH₂Cl₂ | 0°C to Room Temp | 2 h | ~90 | Mild Lewis acid condition.[9] |
| 4M HCl in Dioxane | Dioxane | Room Temp | 6 h | - | Slower than TFA but preserves ester bonds.[4] |
| 1-20% TFA in DCM | CH₂Cl₂ | 0°C to Room Temp | 30 min - 2 h | Variable | Ester cleavage can still occur; optimization is critical.[3][4] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid[2][6]
-
Dissolve the Boc-protected 4-aminobicyclo[2.2.2]octane ester in toluene.
-
Add 85 wt% aqueous phosphoric acid to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol[3][8]
-
Dissolve the Boc-protected 4-aminobicyclo[2.2.2]octane ester in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
**Protocol 3: Boc Deprotection using Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂) **[9]
-
To a solution of the Boc-protected 4-aminobicyclo[2.2.2]octane ester (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add Sn(OTf)₂ (1 equivalent) in portions at 0°C.
-
Stir the suspension at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction with an aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic phase, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a mild Boc deprotection method.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting low yield in bicyclo[2.2.2]octane synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of bicyclo[2.2.2]octane and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Diels-Alder reaction yield for bicyclo[2.2.2]octane synthesis low?
Low yields in the Diels-Alder synthesis of bicyclo[2.2.2]octane can stem from several factors:
-
Purity of Reactants: The diene, especially 1,3-cyclohexadiene, can be prone to oxidation or polymerization. Ensure the diene is freshly distilled or purified before use. The purity of the dienophile is also crucial; electron-withdrawing groups on the dienophile generally increase the reaction rate.[1][2][3]
-
Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote side reactions or the retro-Diels-Alder reaction.[4] Optimization of the reaction temperature is often necessary.
-
Solvent Choice: The solvent can impact the reaction rate and selectivity. While the Diels-Alder reaction can be performed neat, a solvent is often used to ensure proper mixing and temperature control. The choice of solvent can influence the stability of the transition state.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side Reactions: The formation of undesired side products, such as the thermodynamically more stable bicyclo[3.2.1]octane regioisomer, can significantly reduce the yield of the desired bicyclo[2.2.2]octane product.[5]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, leading to a lower reaction rate and yield.[2]
2. How can I improve the yield of my Diels-Alder reaction?
To improve the yield, consider the following optimization strategies:
-
Use of Lewis Acids: Lewis acid catalysts can significantly accelerate the Diels-Alder reaction and improve its regio- and stereoselectivity, even at lower temperatures.[1][6][7] Common Lewis acids include BF₃·OEt₂, AlCl₃, and YbCl₃.[6]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and solvent to find the optimal conditions for your specific substrates.
-
Ensure High Purity of Starting Materials: Purify the diene and dienophile immediately before use to remove any inhibitors or byproducts.
-
Increase Reactant Concentration: In some cases, running the reaction at a higher concentration or neat (without solvent) can improve the yield.
3. What are the common side products in bicyclo[2.2.2]octane synthesis, and how can I minimize them?
A common side product is the rearranged bicyclo[3.2.1]octane skeleton.[5] This rearrangement is often favored under acidic conditions or at elevated temperatures.
-
Minimization Strategies:
-
Use of Mild Reaction Conditions: Employ lower reaction temperatures and avoid strongly acidic conditions.
-
Lewis Acid Selection: The choice of Lewis acid can influence the extent of rearrangement. Milder Lewis acids may be preferable.
-
Careful Work-up: Neutralize any acidic catalysts promptly during the reaction work-up.
-
4. I am having trouble purifying my bicyclo[2.2.2]octane product. What are some effective purification methods?
Common purification techniques for bicyclo[2.2.2]octane derivatives include:
-
Recrystallization: This is often an effective method for obtaining highly pure crystalline products. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems include ether-pentane or ethyl acetate-hexanes.[8][9]
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is a standard method.[4][9][10] A solvent system with appropriate polarity should be chosen to achieve good separation. Common eluents include mixtures of ethyl acetate and hexanes.[4][9]
5. My reaction seems to be incomplete, even after a long reaction time. What could be the issue?
-
Deactivated Dienophile/Diene: The presence of electron-donating groups on the dienophile or electron-withdrawing groups on the diene can decrease the reaction rate.[1][3]
-
Steric Hindrance: As mentioned, bulky groups on the reactants can slow down the reaction.
-
Low Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Catalyst Inactivity: If using a catalyst, it may have decomposed or been poisoned.
Data Presentation
Table 1: Effect of Temperature on Diels-Alder Reaction Yield and Regioselectivity
| Entry | Temperature (°C) | Yield (%) | Ratio (bicyclo[2.2.2]octane : other regioisomers) |
| 1 | 80 | 87 | 1 : 1.8 |
| 2 | 100 | 85 | 1 : 2.5 |
| 3 | 120 | 87 | 1 : 8.6 |
Data adapted from a study on an intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octane core. The specific substrates may influence the optimal temperature.[4]
Table 2: Comparison of Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis
| Catalyst System | Diene | Dienophile | Yield (%) | Selectivity |
| BF₃·OEt₂ (stoichiometric) | Acetoxy-1,3-butadiene | 2,6-Dimethylbenzoquinone | Excellent | Single regio- and diastereoisomer |
| Chiral Oxazaborolidine (10 mol%) | Cyclopentadiene | α-Bromoacrolein | 100 | 95% ee, 94:6 (exo:endo) |
| Ytterbium trichloride (YbCl₃) | 5-Substituted 1,3-cyclohexadiene | Methacrolein | Effective | Favors endo stereochemistry |
| Chiral Copper-Bisoxazoline Complex (50 mol%) | 2-Aryloxycyclohex-2-enones | (intramolecular) | 26-76 | 22-40% ee |
This table summarizes the performance of different Lewis acid systems in promoting the Diels-Alder reaction for the synthesis of bicyclo[2.2.2]octenone derivatives.[6]
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction
This protocol describes the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone from 1,3-cyclohexadiene and methyl vinyl ketone.[11]
-
Reaction Setup: To a solution of the dienophile, methyl vinyl ketone (1.00 equivalent), in dry dichloromethane, add the diene, 1,3-cyclohexadiene (2.00 equivalents), dropwise at room temperature under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with dichloromethane.
-
Washing and Drying: Combine the organic phases and wash with brine. Dry the combined organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.[12]
-
To a solution of the dienophile (1.0 eq) in a dry solvent (e.g., CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere, add a Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Stir the mixture at this temperature for 30 minutes.
-
Add the diene (1.2 eq) dropwise, and stir the reaction for the specified time (e.g., 4 hours), allowing it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: Recrystallization of Bicyclo[2.2.2]octane Derivatives
-
Dissolve the crude bicyclo[2.2.2]octane product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. connectsci.au [connectsci.au]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Substituted Bicyclo[2.2.2]octanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted bicyclo[2.2.2]octanes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Bicyclo[2.2.2]octane Product and Formation of a Rearranged Isomer.
Q1: My reaction is producing a significant amount of a byproduct that I suspect is a bicyclo[3.2.1]octane derivative. How can I confirm this and what are the likely causes?
A1: The rearrangement of the bicyclo[2.2.2]octane framework to the thermodynamically more stable bicyclo[3.2.1]octane system is a common side reaction. This is frequently observed in reactions that proceed through a carbocation or radical intermediate. Confirmation of the rearranged product can be achieved through detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and COSY) and comparison with literature data for known bicyclo[3.2.1]octane systems.
The primary causes for this rearrangement are often related to the reaction conditions:
-
Acid Catalysis: The presence of strong acids can promote the formation of a carbocation intermediate, which then undergoes a Wagner-Meerwein rearrangement.
-
Radical Reactions: Radical-generating conditions can also lead to the formation of a bicyclo[3.2.1]octyl radical via a cyclopropylcarbinyl radical intermediate.[1]
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the rearrangement to occur.
Q2: How can I minimize the formation of the bicyclo[3.2.1]octane byproduct?
A2: To suppress the rearrangement, consider the following strategies:
-
Choice of Reagents:
-
If using an acid catalyst, opt for a milder Lewis acid or a Brønsted acid with a non-nucleophilic counterion.
-
For radical reactions, the choice of the radical initiator and the reaction temperature can influence the product ratio.
-
-
Reaction Conditions:
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Carefully control the stoichiometry of the reagents to avoid excess acid or radical initiator.
-
Use of non-polar solvents can sometimes disfavor the formation of carbocationic intermediates.
-
-
Substrate Design: The stability of the intermediate carbocation or radical at the 4-position can influence the propensity for rearrangement. Electron-withdrawing substituents at this position may destabilize the intermediate and favor the desired product.
Issue 2: Poor Selectivity and/or Polymerization in Diels-Alder Reactions.
Q1: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is giving a mixture of regioisomers. How can I improve the regioselectivity?
A1: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the diene and dienophile. To improve the selectivity for the desired 4-substituted product:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity by coordinating to the dienophile and altering its electronic properties. The choice of Lewis acid is critical and can significantly impact the outcome.[2]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus affect the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., dichloromethane).
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which may be the desired regioisomer.
Q2: I am observing significant polymerization of my diene or dienophile, leading to a low yield of the Diels-Alder adduct. What can I do to prevent this?
A2: Polymerization is a common side reaction, especially with electron-rich dienes and electron-poor dienophiles, or when the reaction is conducted at high temperatures. To mitigate polymerization:
-
Use of Inhibitors: For dienophiles prone to polymerization, such as acrylates, the addition of a radical inhibitor (e.g., hydroquinone) can be effective.
-
Temperature Control: Run the reaction at the lowest temperature necessary for the cycloaddition to proceed. For highly reactive systems, this may be at or below room temperature.
-
Controlled Addition: Add the more reactive component (often the diene) slowly to a solution of the other reactant to maintain a low concentration of the species prone to polymerization.
-
Purity of Reagents: Ensure that the starting materials are free from impurities that could initiate polymerization.
Frequently Asked Questions (FAQs)
Q3: What is the "endo rule" in the context of bicyclo[2.2.2]octane synthesis via the Diels-Alder reaction, and are there exceptions?
A3: The "endo rule" states that in the Diels-Alder reaction, the dienophile's substituent with pi-system character (e.g., a carbonyl group) preferentially occupies the endo position in the transition state. This is due to favorable secondary orbital interactions between the pi-system of the substituent and the developing pi-bond of the diene. While this rule is a good predictor for many Diels-Alder reactions leading to bicyclo[2.2.2]octene systems, exceptions can occur, particularly with sterically demanding substituents or under thermodynamic control (higher temperatures), where the more stable exo product may be favored.
Q4: How can I achieve functionalization at the bridgehead (C4) position without causing rearrangement?
A4: Bridgehead functionalization can be challenging due to the steric hindrance and the potential for generating unstable intermediates. Bridgehead carbocations in bicyclo[2.2.2]octane systems are notably resistant to hydride shifts.[3] Strategies for bridgehead functionalization include:
-
Nucleophilic Substitution: Reactions of nucleophiles with bridgehead halides can be effective, often facilitated by a silver salt to generate the carbocation.[2]
-
Free Radical Reactions: While sometimes inhibited, bridgehead free radicals can be generated and trapped. The stability of these radicals is a key factor.
-
Starting Material Selection: It is often more straightforward to introduce the desired functionality at the 4-position in one of the precursors to the bicyclo[2.2.2]octane core rather than attempting to functionalize the pre-formed bicycle.
Q5: Are there any specific safety precautions I should take when working with reagents for bicyclo[2.2.2]octane synthesis?
A5: Standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:
-
Lewis Acids: Many Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.
-
Dienes and Dienophiles: Some dienes (e.g., 1,3-cyclohexadiene) and dienophiles (e.g., acrylates) can be volatile and have low flash points. Work in a well-ventilated area and away from ignition sources.
-
Oxidizing Agents: Reagents like lead tetraacetate are toxic and should be handled with care.
Data Presentation
Table 1: Influence of Lewis Acid Catalyst on the Diels-Alder Synthesis of Bicyclo[2.2.2]octenones. [2]
| Catalyst System | Diene | Dienophile | Yield (%) | Selectivity |
| BF₃·Et₂O (stoichiometric) | Acetoxy-1,3-butadiene | 2,6-Dimethylbenzoquinone | Excellent | Single regio- and diastereoisomer |
| Chiral Oxazaborolidine (10 mol%) | Cyclopentadiene | α-Bromoacrolein | 100 | 95% ee, 94:6 (exo:endo) |
| Ytterbium trichloride (YbCl₃) | 5-Substituted 1,3-cyclohexadiene | Methacrolein | Effective | Favors endo stereochemistry |
| Chiral Copper-Bisoxazoline Complex (50 mol%) | 2-Aryloxycyclohex-2-enones | (intramolecular photocyclization) | 26-76 | 22-40% ee |
Table 2: Product Distribution in Rearrangement Reactions.
| Starting Material | Reaction Conditions | Bicyclo[2.2.2]octane Derivative Yield (%) | Bicyclo[3.2.1]octane Derivative Yield (%) | Reference |
| 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol | H₂SO₄ (cat.), Acetone/Water, reflux | - | 76 | Benchchem Application Note |
| Bicyclo[2.2.2]octanone with 7-membered fused ring | Thiol-mediated radical reaction | 60 (cyclized) | 10 (rearranged) | [4] |
| Bicyclo[2.2.2]octanone with 8-membered fused ring | Thiol-mediated radical reaction | 54 (cyclized) | 0 (rearranged) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction [2]
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Rearrangement of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol
-
Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol in a mixture of acetone and water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclo[3.2.1]oct-6-en-2-yl methyl ketone.
Mandatory Visualizations
Caption: Diels-Alder reaction pathway for the synthesis of 4-substituted bicyclo[2.2.2]octenes, highlighting potential side reactions.
Caption: Competing pathways leading to the desired product and the rearranged bicyclo[3.2.1]octane byproduct.
Caption: A logical workflow for troubleshooting common side reactions in the synthesis of 4-substituted bicyclo[2.2.2]octanes.
References
- 1. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Welcome to the technical support center for Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this compound, as well as to provide troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: For long-term storage of the solid compound, it is recommended to keep it in a dark place, under an inert atmosphere, at a temperature of 2-8°C. Some suppliers suggest that storage at room temperature in a dry, cool, and well-sealed container is also acceptable.[1] For solutions, it is best to store them at -20°C for up to one year, or at -80°C for up to two years.[1]
Q2: What is the proper way to handle this compound?
A2: Always handle this compound hydrochloride in a well-ventilated area.[2] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid breathing in the dust or fumes.[2] After handling, wash your hands thoroughly.[2][3]
Q3: What are the known incompatibilities of this compound?
A3: This compound should be kept away from strong oxidizing agents, strong acids, and bases.[3]
Q4: In which solvents is this compound soluble?
A4: this compound hydrochloride is reported to be soluble in water, methanol, and ethanol.[4] However, the extent of solubility may vary, and it is always recommended to perform a small-scale test to determine the optimal solvent and concentration for your specific application.
Q5: What are the primary applications of this compound?
A5: this compound hydrochloride is often used as a building block in medicinal chemistry and drug discovery. A key application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][6] PROTACs are molecules designed to selectively degrade target proteins within cells.[1][5] It has also been utilized in the development of MDM2 inhibitors.[7]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound
Q: I am having trouble dissolving this compound hydrochloride in my chosen solvent.
A: This is a common issue that can often be resolved with the following steps:
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Verify Solvent Choice: While soluble in water, methanol, and ethanol, the hydrochloride salt may have limited solubility in less polar organic solvents.[4] Ensure you are using an appropriate solvent.
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator bath can help to break up solid aggregates and improve the rate of dissolution.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of amine hydrochloride salts. Adjusting the pH towards the acidic range may improve solubility. However, be mindful of how pH changes might affect your downstream experiment.
-
Co-solvents: If a single solvent is not effective, a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or DMF) may be necessary.
Below is a decision-making workflow for addressing solubility issues:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Unexpected Reaction Outcome or Low Yield
Q: My reaction using this compound hydrochloride is giving a low yield or unexpected side products.
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Reagent Purity: Verify the purity of your this compound hydrochloride and other reagents. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions:
-
Base: When using the hydrochloride salt in a reaction that requires the free amine (e.g., an acylation or alkylation), a non-nucleophilic base (such as triethylamine or diisopropylethylamine) must be added to neutralize the HCl and liberate the free amine. Ensure you are using at least one equivalent of the base.
-
Temperature: The reaction temperature may need optimization. Some reactions require cooling to prevent side product formation, while others may need heating to proceed at a reasonable rate.
-
Atmosphere: If any of your reagents are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Moisture Control: The presence of water can interfere with many reactions. Ensure your solvents and reagents are dry, especially for moisture-sensitive reactions.
-
Order of Addition: The order in which reagents are added can be critical. Consider if a different order of addition might be beneficial.
Here is a logical diagram for troubleshooting unexpected reaction outcomes:
Caption: Troubleshooting guide for unexpected reaction outcomes.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [4][5][8] |
| Molecular Weight | 219.71 g/mol | [4][5] |
| Appearance | Solid | [1][3] |
| Melting Point | 192–194°C | [4] |
| Storage Temperature | 2-8°C or Room Temperature | [1] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration |
| Solid | 2-8°C, dry, dark, inert atmosphere | Long-term |
| In Solvent | -20°C | 1 year |
| In Solvent | -80°C | 2 years |
| Data for solutions is based on general recommendations for similar compounds and may vary.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a general method for coupling this compound hydrochloride with a carboxylic acid.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.) to the carboxylic acid solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
-
Reaction:
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq.) in the same anhydrous solvent. Note: The excess DIPEA from the activation step will neutralize the hydrochloride salt.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Below is a workflow diagram for this general amide coupling protocol:
Caption: General workflow for an amide coupling reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (1630906-99-8) for sale [vulcanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound HCl | 135908-43-9 [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for the synthesis of this compound is the Hofmann rearrangement of a primary amide, specifically Methyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate. This reaction facilitates the conversion of the amide to a primary amine with the loss of one carbon atom.[1][2][3] The reaction typically involves treating the amide with bromine and a strong base, such as sodium hydroxide or potassium hydroxide.[4]
Q2: What is the key intermediate in the Hofmann rearrangement?
A2: The key intermediate in the Hofmann rearrangement is an isocyanate.[1][2][3] This intermediate is formed through the rearrangement of an N-bromoamide anion. The isocyanate is then hydrolyzed to the primary amine with the concurrent loss of carbon dioxide.[1][2]
Q3: Can the Hofmann rearrangement be performed in alcoholic solvents?
A3: Yes, the Hofmann rearrangement can be carried out in alcoholic solvents like methanol. However, this can lead to the formation of a carbamate byproduct where the isocyanate intermediate is trapped by the alcohol.[1][4]
Q4: What are the typical purification methods for this compound?
A4: Common purification techniques for bicyclic amines like the target molecule include recrystallization and column chromatography. Due to the basic nature of the amine, it can also be converted to its hydrochloride salt for purification by recrystallization.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Hofmann rearrangement.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Degradation of the product. - Incorrect stoichiometry of reagents. | - Monitor the reaction progress using TLC or LC-MS. - Ensure the reaction temperature is controlled, as excessive heat can lead to degradation. - Carefully measure and add the correct molar equivalents of bromine and base. |
| Presence of a major impurity with a higher molecular weight | - Formation of a methyl carbamate byproduct (Methyl 4-(methoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate) if methanol is used as a solvent.[1][4] | - Avoid using methanol as the primary solvent if the free amine is the desired product. - If methanol must be used, the carbamate can be hydrolyzed to the amine using acidic or basic conditions, though this adds an extra step. - Purify the desired amine from the carbamate using column chromatography. |
| Presence of unreacted starting material (amide) | - Insufficient amount of bromine or base. - Reaction time is too short. | - Use a slight excess of bromine and base to ensure complete conversion. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS. |
| Formation of multiple unidentified byproducts | - Side reactions due to high temperatures. - Presence of impurities in the starting material. | - Maintain the recommended reaction temperature. - Ensure the purity of the starting amide before proceeding with the Hofmann rearrangement. - Utilize purification techniques such as column chromatography to isolate the desired product. |
| Difficulty in isolating the product | - The product may be soluble in the workup solvent. - Formation of an emulsion during extraction. | - Use a different extraction solvent. - If the product is in an aqueous layer, adjust the pH to precipitate the free amine or its salt. - To break emulsions, add brine or filter the mixture through celite. |
| Product is an oil instead of a solid | - Presence of impurities. | - Purify the product using column chromatography. - Attempt to crystallize the purified oil by dissolving it in a minimal amount of a suitable solvent and slowly adding a non-solvent. - Convert the amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[5][6] |
Experimental Protocols
General Protocol for Hofmann Rearrangement
This is a general procedure and may require optimization for specific laboratory conditions.
-
Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while stirring vigorously to form a sodium hypobromite solution.
-
Reaction: To a separate flask containing the starting amide (Methyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate) dissolved in a suitable solvent (e.g., water or a mixture of water and an organic solvent), slowly add the freshly prepared cold sodium hypobromite solution.
-
Heating and Monitoring: After the addition is complete, the reaction mixture is typically warmed to a specific temperature (e.g., 50-70 °C) and stirred for a defined period. The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is cooled. The product can be extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent system.
Protocol for Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the crude amine product in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
Precipitation: The hydrochloride salt of the amine will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/ether) and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
Visualizations
Caption: Synthetic pathway via Hofmann rearrangement.
Caption: Formation of methyl carbamate impurity.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stereoselectivity in Bicyclo[2.2.2]octane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane derivatives. The following information is intended to assist in optimizing the stereoselectivity of these complex chemical transformations.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of bicyclo[2.2.2]octanes, offering potential causes and actionable solutions.
Issue 1: Poor endo/exo Diastereoselectivity in Diels-Alder Reactions
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Question: My Diels-Alder reaction to form a bicyclo[2.2.2]octane scaffold is producing a nearly 1:1 mixture of endo and exo isomers. How can I improve the diastereoselectivity?
-
Potential Causes:
-
Thermal Conditions: Uncatalyzed, thermally-driven Diels-Alder reactions often exhibit low diastereoselectivity as the transition states for both endo and exo pathways are energetically similar.[1]
-
Substrate Sterics: Steric hindrance on the diene or dienophile can disfavor the kinetically preferred endo transition state, leading to a higher proportion of the exo product.
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Reaction Temperature: Higher reaction temperatures can overcome the small energy difference between the endo and exo transition states, resulting in diminished selectivity.[2]
-
-
Solutions:
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly enhance diastereoselectivity. Lewis acids coordinate to the dienophile, lowering the energy of the LUMO and often exaggerating the secondary orbital interactions that favor the endo transition state.[1][3] For instance, the use of TiCl₄ has been shown to almost exclusively yield the endo adduct in certain reactions, while ZnI₂ can favor the exo adduct.[1]
-
Lower Reaction Temperature: Performing the reaction at lower temperatures can amplify the energetic preference for the kinetic endo product. However, this may require longer reaction times.[2]
-
Solvent Effects: The choice of solvent can influence the stability of the transition states. Experimenting with a range of solvents with varying polarities is recommended.
-
Transition Metal Mediation: Certain transition metal complexes can be employed to favor the exo product, offering an alternative stereochemical outcome.[4]
-
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Syntheses
-
Question: I am attempting an enantioselective bicyclo[2.2.2]octane synthesis using a chiral catalyst, but the enantiomeric excess of my product is unacceptably low. What steps can I take to improve it?
-
Potential Causes:
-
Suboptimal Catalyst: The chosen chiral catalyst may not be well-suited for the specific substrate, leading to poor facial discrimination. The structure of the catalyst, including its backbone and steric bulk, plays a crucial role in creating a well-defined chiral pocket.
-
Incorrect Catalyst Loading: An inappropriate catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective and thus erodes the overall ee.
-
Presence of Impurities: Water or other protic impurities can deactivate the catalyst or interfere with the catalytic cycle.
-
Reaction Temperature: The enantioselectivity of many catalytic reactions is highly temperature-dependent. Higher temperatures can lead to a loss of stereocontrol.
-
-
Solutions:
-
Catalyst Screening: A range of chiral catalysts should be screened to identify the optimal one for the desired transformation. For example, in organocatalytic hydroxylative phenol dearomatization-[4+2] cycloadditions, binaphthyl-based catalysts have shown superior enantioselectivity compared to biphenyl-based ones.[5]
-
Optimize Catalyst Loading and Reaction Time: Systematically vary the catalyst loading to find the balance between reaction rate and enantioselectivity. A lower catalyst loading may require a longer reaction time but can minimize the background reaction.
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Temperature Optimization: Investigate the effect of temperature on the enantioselectivity. Running the reaction at lower temperatures often improves the ee, though it may come at the cost of a slower reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in bicyclo[2.2.2]octane synthesis?
A1: The main approaches to induce stereoselectivity are:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the diene or dienophile to direct the facial approach of the other reactant. This method is often effective but requires additional steps for the attachment and subsequent removal of the auxiliary.
-
Chiral Catalysts: A substoichiometric amount of a chiral Lewis acid, Brønsted acid, or organocatalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[5][6][7] This is often a more atom-economical approach.
-
Substrate Control: The inherent chirality of the starting materials can be used to control the stereochemical outcome of the reaction.
Q2: How does the choice of Lewis acid affect the endo/exo selectivity in Diels-Alder reactions for bicyclo[2.2.2]octane synthesis?
A2: The choice of Lewis acid can have a dramatic impact on the diastereoselectivity, and in some cases, can even reverse it. For the reaction of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclopentadiene, using TiCl₄ as the catalyst results in a 96:4 ratio in favor of the endo adduct.[1] In contrast, employing ZnI₂ as the catalyst with the same substrates leads to the exclusive formation of the exo adduct.[1] This highlights the importance of screening different Lewis acids to achieve the desired stereochemical outcome.
Q3: Can you provide an example of an effective organocatalytic system for enantioselective bicyclo[2.2.2]octane synthesis?
A3: A highly enantioselective organocatalytic tandem ortho-hydroxylative phenol dearomatization-[4+2] reaction has been developed.[5][7] This method utilizes a chiral oxaziridinium organocatalyst to achieve high enantioselectivity in the synthesis of bicyclo[2.2.2]octenones. For instance, the synthesis of (+)-biscarvacrol using this method resulted in a 99:1 enantiomeric ratio (e.r.), and (-)-bis(2,6-xylenol) was obtained with a 94:6 e.r.[5][7]
Data Presentation
Table 1: Effect of Lewis Acid on endo/exo Selectivity in a Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst | Solvent | Temp (°C) | endo:exo Ratio | Yield (%) |
| 1 | Cyclohexadiene | 1-acetylvinyl p-nitrobenzenecarboxylate | None | Toluene | 110 | >99:1 | 85 |
| 2 | Cyclohexadiene | 1-acetylvinyl p-nitrobenzenecarboxylate | TiCl₄ | CH₂Cl₂ | -78 | 44:56 | 70 |
| 3 | Cyclopentadiene | 1-acetylvinyl p-nitrobenzenecarboxylate | TiCl₄ | CH₂Cl₂ | -78 | 96:4 | 90 |
| 4 | Cyclopentadiene | 1-acetylvinyl p-nitrobenzenecarboxylate | ZnI₂ | CH₂Cl₂ | 25 | <1:99 | 85 |
Data synthesized from reference[1].
Table 2: Optimization of an Organocatalytic Enantioselective Synthesis
| Entry | Catalyst | Solvent | Additive | Enantiomeric Ratio (e.r.) | Yield (%) |
| 1 | Biphenylazepinium Salt | MeCN | H₂O₂ | 85:15 | 70 |
| 2 | Biphenylazepinium Salt | MeCN/H₂O | H₂O₂ | 88:12 | 52 |
| 3 | Binaphthylazepinium Salt | MeCN | H₂O₂ | 94.5:5.5 | 75 |
| 4 | Binaphthylazepinium Salt | CH₂Cl₂ | H₂O₂ | 91:9 | 65 |
Data synthesized from reference[5].
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Tandem o-HPD-[4+2] Reaction [6]
To a solution of the phenol (0.26–0.41 mmol) in acetonitrile (MeCN) is added the chiral iminium catalyst (e.g., binaphthylazepinium salt, 10 mol%). Aqueous hydrogen peroxide (H₂O₂, 30 wt%) is then added, and the reaction mixture is stirred at room temperature (20°C). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Visualizations
Caption: A troubleshooting workflow for addressing low stereoselectivity.
Caption: Generalized mechanism of enantioselective catalysis.
References
- 1. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 2. Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a scalable route involving a Curtius rearrangement.
Synthetic Pathway Overview:
The recommended scalable synthesis starts from the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The key steps involve monoesterification, conversion to a protected amine via a Curtius rearrangement, and subsequent deprotection.
Caption: General workflow for the synthesis of this compound.
Issue 1: Low Yield in Monoesterification
| Question | Possible Causes | Troubleshooting Steps |
| My yield of Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate is low. | - Incomplete reaction. - Formation of diester. - Difficulties in isolating the monoester. | - Reaction Time & Temperature: Ensure the reaction is stirred at reflux for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. - Stoichiometry: Use a controlled amount of methanol (e.g., 1.0-1.2 equivalents) to favor monoesterification. - Purification: The monoester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to separate it from the starting diacid and the diester byproduct. |
Issue 2: Incomplete Curtius Rearrangement
| Question | Possible Causes | Troubleshooting Steps |
| The conversion of the carboxylic acid to the protected amine is sluggish or incomplete. | - Inactive diphenylphosphoryl azide (DPPA). - Insufficient reaction temperature or time. - Presence of water in the reaction mixture. | - Reagent Quality: Use fresh or properly stored DPPA. DPPA can be sensitive to moisture. - Reaction Conditions: Ensure the reaction is heated to reflux in toluene for a sufficient period (typically 2-4 hours) to ensure complete formation of the acyl azide and its subsequent rearrangement.[1] - Anhydrous Conditions: Use anhydrous toluene and ensure all glassware is thoroughly dried to prevent hydrolysis of DPPA and the intermediate isocyanate. |
Issue 3: Difficulties in the Deprotection Step
| Question | Possible Causes | Troubleshooting Steps |
| The hydrogenolysis of the benzyloxycarbonyl (Cbz) group is slow or incomplete. | - Inactive catalyst. - Insufficient hydrogen pressure. - Presence of catalyst poisons. | - Catalyst: Use fresh, high-quality Palladium on carbon (Pd/C). Ensure the catalyst is not old or deactivated. - Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction. - Solvent Purity: Use a high-purity solvent (e.g., methanol or ethanol) that is free of potential catalyst poisons like sulfur or residual chlorinated solvents. |
Issue 4: Product Purification and Isolation
| Question | Possible Causes | Troubleshooting Steps |
| I am having trouble isolating the final product in pure form. | - The product is a free amine, which can be difficult to handle and may be volatile. - Presence of side-products from the rearrangement or deprotection steps. | - Salt Formation: Convert the final product to its hydrochloride salt by treating the reaction mixture with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane). The hydrochloride salt is typically a stable, crystalline solid that is easier to isolate by filtration and purify by recrystallization. - Chromatography: If impurities persist, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be employed to purify the free amine before salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for a scalable synthesis of this compound?
A scalable synthesis can be initiated from bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which is commercially available. This diacid can be converted to its monomethyl ester, a key intermediate for introducing the amino group.
Q2: Which method is preferred for introducing the amino group on a large scale, Hofmann or Curtius rearrangement?
For a scalable and controlled synthesis, the Curtius rearrangement is often preferred. It can be performed as a one-pot procedure from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azides.[2] The Hofmann rearrangement, which uses a primary amide and a hypohalite, can also be effective but may sometimes lead to more side products.
Q3: What are the key safety precautions to consider during the Curtius rearrangement step?
When using DPPA, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment. Although DPPA is a safer alternative to isolating acyl azides, azides are energetic compounds. The reaction should be heated carefully, and the potential for rapid gas evolution (N₂) should be managed, especially on a larger scale.
Q4: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products in all steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion rates.
Q5: What are some common impurities I might encounter?
-
Diester of bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Formed during the monoesterification step.
-
Unreacted starting carboxylic acid: If the Curtius rearrangement is incomplete.
-
Urea byproduct: If the intermediate isocyanate reacts with any residual water or another amine molecule.
-
Benzyl alcohol: From the Cbz protection step, which should be removed during workup and purification.
Q6: Can I use a different protecting group for the amine?
Yes, other protecting groups can be installed during the Curtius rearrangement by using a different trapping alcohol. For example, using tert-butanol instead of benzyl alcohol will yield the Boc-protected amine, which can be deprotected under acidic conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (via Curtius Rearrangement)
This protocol is adapted from a patented procedure and is suitable for scaling up.[1]
| Step | Procedure | Reagents & Solvents | Typical Yield |
| 1 | To a solution of Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA). | Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq), Toluene, Triethylamine (1.1 eq), DPPA (1.1 eq) | - |
| 2 | Stir the mixture at room temperature for 2 hours, then heat to reflux for 2 hours. | - | - |
| 3 | Cool the reaction mixture and add benzyl alcohol. Reflux the mixture for an additional 17 hours. | Benzyl alcohol | - |
| 4 | After cooling, wash the reaction mixture sequentially with 1 M citric acid, saturated aqueous sodium bicarbonate, and brine. | 1 M Citric acid, Saturated NaHCO₃, Brine | - |
| 5 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Anhydrous Na₂SO₄ | - |
| 6 | Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2:1). | Silica gel, Hexane, Ethyl acetate | ~85% |
Data Presentation: Reagent Quantities for Protocol 1 (Example Scale)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 25g of starting material) |
| Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate | 1.0 | 212.24 | 25.0 g |
| Triethylamine | 1.1 | 101.19 | 13.1 g (18.0 mL) |
| Diphenylphosphoryl azide (DPPA) | 1.1 | 275.24 | 35.8 g |
| Benzyl alcohol | (excess) | 108.14 | 128 mL |
| Toluene | - | - | 500 mL |
Protocol 2: Deprotection to form this compound hydrochloride
| Step | Procedure | Reagents & Solvents | Typical Yield |
| 1 | Dissolve Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate in methanol. | Methanol | - |
| 2 | Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). | 10% Pd/C | - |
| 3 | Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS). | Hydrogen gas | - |
| 4 | Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. | Celite, Methanol | - |
| 5 | Concentrate the filtrate under reduced pressure. | - | - |
| 6 | Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete. | Diethyl ether, 2 M HCl in diethyl ether | >90% |
| 7 | Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. | Diethyl ether | - |
References
Validation & Comparative
Comparative Guide to the Biological Activity of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry due to its utility as a bioisosteric replacement for phenyl rings and other cyclic systems. Derivatives of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, in particular, have emerged as promising candidates in various therapeutic areas, ranging from oncology to infectious diseases. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed protocols.
Overview of Biological Activities
Derivatives of the this compound core have demonstrated a diverse range of biological activities. Notably, these compounds have been investigated for their potential as:
-
Anticancer Agents: Specifically as inhibitors of the murine double minute 2 (MDM2)-p53 interaction.
-
Antiprotozoal Agents: Showing activity against parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense.
-
PROTAC Linkers: The core molecule itself is utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs).[1]
This guide will focus on the comparative analysis of the anticancer and antiprotozoal activities of key derivatives.
Anticancer Activity: MDM2 Inhibition
A significant application of the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid scaffold is in the design of MDM2 inhibitors. MDM2 is a key negative regulator of the p53 tumor suppressor protein. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
One of the most prominent derivatives is AA-115/APG-115 , a potent and orally active MDM2 inhibitor that has entered clinical development.[2] In this compound, the bicyclo[2.2.2]octane-1-carboxylic acid moiety serves as a non-classical bioisostere for a benzoic acid group, improving oral pharmacokinetic properties while maintaining high binding affinity to MDM2.[2][3]
Comparative Biological Data of MDM2 Inhibitors
| Compound | Target | Binding Affinity (Kᵢ) | Cellular Potency (IC₅₀, SJSA-1 cells) |
| AA-115/APG-115 (60) | MDM2 | < 1 nM | 60 nM |
| Compound 56 | MDM2 | < 1 nM | 70 nM |
Data sourced from a study on the discovery of AA-115/APG-115.[2][3]
Signaling Pathway of MDM2 Inhibition
The mechanism of action of MDM2 inhibitors like AA-115/APG-115 involves the disruption of the MDM2-p53 complex, leading to the activation of the p53 signaling pathway.
Caption: MDM2 Inhibition Pathway
Experimental Protocols
MDM2 Binding Assay: The binding affinity of the compounds to the MDM2 protein was determined using a competitive binding assay. A fluorescently labeled p53-derived peptide was incubated with recombinant human MDM2 protein in the presence of varying concentrations of the test compound. The degree of polarization of the fluorescent probe was measured to determine the displacement of the probe by the test compound, from which the IC₅₀ and subsequently the Kᵢ values were calculated.
Cell Growth Inhibition Assay (SJSA-1 cells): The potency of the compounds in inhibiting cell growth was assessed using the SJSA-1 osteosarcoma cell line, which has wild-type p53 and amplified MDM2. Cells were seeded in 96-well plates and treated with a serial dilution of the compounds for a specified period (e.g., 72 hours). Cell viability was then measured using a standard method such as the MTS or MTT assay. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Antiprotozoal Activity
Several derivatives of 4-aminobicyclo[2.2.2]octane have been synthesized and evaluated for their activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[4] These studies have explored the structure-activity relationships by modifying substituents on the bicyclic core.
Comparative Biological Data of Antiprotozoal Derivatives
| Compound Class | Test Organism | Activity Range (IC₅₀) |
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.84 - 0.99 µM |
| Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonates | Trypanosoma brucei rhodesiense (STIB 900) | Down to 0.68 µM |
Data sourced from a study on new 4-aminobicyclo[2.2.2]octane derivatives.[4] For comparison, the IC₅₀ of chloroquine against the K1 strain of P. falciparum is 0.12 µM, and the IC₅₀ of suramin against T. b. rhodesiense is 0.0075 µM.[4]
Experimental Workflow for Antiprotozoal Screening
Caption: Antiprotozoal Screening Workflow
Experimental Protocols
In vitro Antiplasmodial Activity Assay: The activity against the chloroquine-resistant K1 strain of Plasmodium falciparum was assessed. The assay is based on the inhibition of parasite growth, which is measured by the reduction of a fluorogenic or colorimetric indicator (e.g., Alamar Blue or SYBR Green). Parasites were cultured in human red blood cells and exposed to various concentrations of the test compounds. After a defined incubation period, the viability of the parasites was determined, and IC₅₀ values were calculated.
In vitro Antitrypanosomal Activity Assay: The activity against Trypanosoma brucei rhodesiense (STIB 900 strain) was determined. Trypanosomes were cultured in a suitable medium and exposed to serial dilutions of the test compounds. After incubation, parasite viability was assessed using a metabolic indicator such as Alamar Blue. The fluorescence or absorbance was measured, and IC₅₀ values were calculated from the dose-response curves.
Cytotoxicity Assay: To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., L6 rat skeletal myoblasts) was determined in parallel. The assay methodology is similar to the antiparasitic assays, where cell viability is measured after exposure to the compounds. The ratio of the cytotoxic to the antiparasitic activity (selectivity index) is then calculated to evaluate the therapeutic potential of the compounds.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant biological activities. The rigid bicyclic core provides a unique three-dimensional structure that can be exploited to design potent and selective inhibitors for various biological targets. The development of the MDM2 inhibitor AA-115/APG-115 highlights the potential of this scaffold in cancer therapy. Furthermore, the antiprotozoal activities of other derivatives suggest that this chemical space is ripe for further exploration in the context of infectious diseases. The experimental data and protocols provided in this guide offer a foundation for researchers to compare and build upon existing work in this exciting area of drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[2.2.2]octane (BCO) vs. Aliphatic Linkers in PROTACs: A Comparative Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target and the E3 ligase, the linker plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides a comparative analysis of two distinct types of linkers: the flexible aliphatic linkers and the rigid bicyclo[2.2.2]octane (BCO) linkers.
The Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, and rigidity are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to steric clashes or unproductive ternary complex formation, thereby compromising degradation efficiency.[1][3]
Aliphatic Linkers: The Flexible Standard
Aliphatic linkers, composed of alkyl chains or polyethylene glycol (PEG) units, are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2][4]
Advantages:
-
Synthetic Accessibility: Alkyl and PEG chains are readily incorporated into PROTAC structures using standard chemical transformations.[4]
-
Conformational Flexibility: The high degree of rotational freedom allows the PROTAC to adopt multiple conformations, which can be crucial for identifying a productive ternary complex geometry, especially when structural information about the POI-E3 ligase interaction is limited.[1]
-
Improved Solubility (PEG): The inclusion of hydrophilic PEG units can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[4]
Disadvantages:
-
Metabolic Instability: Aliphatic chains, particularly at the connection points to the ligands, are often susceptible to metabolic degradation, such as hydroxylation, which can lead to a short in vivo half-life.[5][][7] For instance, the major metabolite of one BET-targeting PROTAC was found to be a hydroxylated product on the alkyl linker.[5][7]
-
Poor Physicochemical Properties: High flexibility, characterized by a high number of rotatable bonds, can negatively impact cell permeability.[8] Furthermore, long alkyl chains can increase lipophilicity, potentially leading to poor solubility and non-specific binding.[4][]
-
Entropic Penalty: The high conformational flexibility can result in a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.
Bicyclo[2.2.2]octane (BCO) Linkers: A Rigid Approach to Optimization
Rigid linkers, such as those incorporating the bicyclo[2.2.2]octane (BCO) scaffold, offer a strategy to overcome some of the limitations of flexible aliphatic linkers. The BCO moiety is a non-conjugated, saturated bicyclic hydrocarbon that can act as a rigid spacer, providing a well-defined three-dimensional structure.
Advantages:
-
Conformational Restriction: The rigid BCO scaffold pre-organizes the PROTAC molecule, reducing the entropic penalty of ternary complex formation and potentially leading to more stable and productive interactions.
-
Improved Metabolic Stability: The saturated, sterically hindered nature of the BCO core can enhance metabolic stability compared to linear aliphatic chains.
-
Precise Spatial Orientation: The well-defined geometry of the BCO linker allows for precise control over the spatial orientation of the POI and E3 ligase ligands, which is critical for optimizing ternary complex formation.
-
Enhanced Selectivity and Potency: By locking the PROTAC into a more bioactive conformation, BCO linkers can improve degradation potency and selectivity. In one study, replacing a benzene ring with a BCO moiety in a PROTAC linker enhanced the degradation of the target protein PXR.
Disadvantages:
-
Synthetic Complexity: The synthesis of BCO-containing linkers is generally more complex and challenging compared to simple aliphatic chains.
-
Limited Flexibility: The lack of conformational freedom means that a BCO linker may not be suitable for all POI-E3 ligase pairs, as it may not be able to span the required distance or achieve the optimal geometry for ternary complex formation.
Quantitative Data Comparison
Direct head-to-head comparative studies for a PROTAC with a BCO linker versus an aliphatic linker against the same target are limited in publicly available literature. The following tables summarize representative data for PROTACs with aliphatic linkers and highlight the reported qualitative advantages of BCO linkers.
Disclaimer: The data presented in the following tables are compiled from different studies and are not the result of a direct head-to-head comparison in a single experiment. Therefore, they should be considered illustrative of the general performance of each linker type.
Table 1: Performance Data for PROTACs with Aliphatic Linkers
| Target Protein | E3 Ligase | Linker Composition | DC (nM) | D (%) | Metabolic Half-life (t) | Reference |
| BTK | CRBN | Alkyl/Ether | 1-40 | ~90 | Not Reported | [1] |
| TBK1 | CRBN | Alkyl/Ether (21 atoms) | 3 | 96 | Not Reported | [1] |
| BET | CRBN | Alkyl (4 carbons) | Not Reported | Not Reported | 135 min | [] |
| BET | CRBN | Alkyl (8 carbons) | Not Reported | Not Reported | 18.2 min | [] |
Table 2: Performance Attributes of Bicyclo[2.2.2]octane (BCO) Linker PROTACs
| Target Protein | E3 Ligase | Linker Composition | Reported Outcome | Quantitative Data | Reference |
| PXR | MDM2 | Benzamide replaced with BCO | Enhanced PXR degradation activity | Not specified |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This assay quantifies the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
-
Gel Electrophoresis and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Data Analysis:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC and D values.[2][3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a compound.
-
Preparation of Plates:
-
Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P) to assess the passive diffusion potential.[10]
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days until they form a differentiated and polarized monolayer.
-
-
Assay Procedure:
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the opposite side.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P) in both the A-to-B and B-to-A directions.
-
The ratio of P(B-A) to P(A-B) gives the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[10]
-
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Reaction Setup:
-
In a 96-well plate, incubate the PROTAC (e.g., 1 µM final concentration) with liver microsomes (human, rat, or mouse) in a phosphate buffer at 37°C.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding an NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
-
Data Calculation:
-
Determine the in vitro half-life (t) of the PROTAC.[]
-
Mandatory Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rigid Scaffolds in Drug Design: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their efficacy, selectivity, and pharmacokinetic profiles. The departure from "flat" aromatic structures towards three-dimensional molecular frameworks has become a key strategy to enhance drug-like properties. Among these, rigid scaffolds have garnered significant attention for their ability to present functional groups in a precise and pre-organized spatial arrangement, potentially reducing the entropic penalty upon binding to a biological target.
This guide provides an objective comparison of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a prominent bicyclic scaffold, with other notable rigid alternatives such as adamantane and cubane derivatives. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for their drug design endeavors.
The Rise of Rigid Scaffolds: Beyond Flatland
The over-reliance on aromatic rings in drug candidates has been associated with several liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to metabolic degradation by cytochrome P450 enzymes.[1] Rigid, saturated scaffolds like bicyclo[2.2.2]octane, adamantane, and cubane offer a compelling solution by providing a three-dimensional core that can mimic the spatial orientation of a phenyl ring while often improving physicochemical properties.[1][2] These "bioisosteres" can lead to compounds with enhanced solubility, improved metabolic stability, and novel intellectual property.[3][4]
Comparative Analysis of Rigid Scaffolds
This compound serves as a versatile building block, providing a rigid bicyclo[2.2.2]octane (BCO) core with functional handles for further chemical modification.[5][6] Its utility is particularly highlighted in the construction of Proteolysis Targeting Chimeras (PROTACs), where the rigid linker can influence the formation of the ternary complex.[5][6] To understand its advantages and disadvantages, it is crucial to compare its properties with those of other commonly used rigid scaffolds, namely derivatives of adamantane and cubane.
Physicochemical Properties
The selection of a scaffold is often guided by its impact on key physicochemical properties such as lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility. While a direct head-to-head comparison of this compound with direct amino-analogs of adamantane and cubane in a single study is scarce, we can infer trends from available data and related structures.
| Property | Bicyclo[2.2.2]octane Derivative (e.g., this compound) | Adamantane Derivative (e.g., 1-Aminoadamantane) | Cubane Derivative (e.g., Cubane-1-amine) | Phenyl Ring (for comparison) |
| Lipophilicity (Calculated LogP) | ~1.5 - 2.5 (Varies with substitution) | ~2.0 - 3.0 (Generally more lipophilic) | ~0.0 - 1.0 (Generally less lipophilic) | ~2.0 |
| Aqueous Solubility | Moderate to Good | Low to Moderate | Moderate to Good | Low |
| pKa (of the amine) | ~10-11 | ~10-11 | ~9-10 | N/A |
| Fraction of sp3 carbons (Fsp3) | 1.0 | 1.0 | 1.0 | 0 |
| Vectorial Display of Substituents | 1,4-disubstituted provides linear geometry | 1,3-disubstituted provides tetrahedral geometry | 1,4-disubstituted provides linear geometry | 1,4-disubstituted provides linear geometry |
Note: The values presented are estimations based on available data for the parent amines and related structures and are intended for comparative purposes. Actual experimental values will vary depending on the specific molecule and conditions.
Adamantane is known for its high lipophilicity, which can be advantageous for membrane permeability but may also lead to poor solubility and non-specific binding.[4][7] In contrast, cubane derivatives have been shown to be less lipophilic and more soluble than their phenyl or adamantane counterparts.[3] The bicyclo[2.2.2]octane scaffold often presents a balance between these extremes.
Biological Applications and Performance
The rigid nature of these scaffolds allows for their incorporation into a wide range of biologically active molecules, targeting diverse disease areas.
Case Study 1: MDM2-p53 Interaction Inhibitors
The inhibition of the MDM2-p53 protein-protein interaction is a key strategy in oncology to reactivate the tumor suppressor p53. The bicyclo[2.2.2]octane core has been successfully incorporated into potent MDM2 inhibitors. For instance, compound 56 (a derivative of this compound) demonstrated high binding affinity to MDM2 (IC50 = 3.7 nM) and potent cell growth inhibition.[8][9]
| Scaffold in MDM2 Inhibitor | Binding Affinity (IC50) | Cellular Potency (SJSA-1 cells) | Reference |
| Bicyclo[2.2.2]octane (Compound 56 ) | 3.7 nM | High | [8][9] |
| Bicyclo[1.1.1]pentane (Compound 55 ) | 6.4 nM | 5-fold less potent than 56 | [8][9] |
This data suggests that the choice of the rigid scaffold can significantly impact the biological activity of the final compound, even when targeting the same protein.
Case Study 2: Antiviral Agents
Rigid scaffolds have also been explored in the development of antiviral drugs. Derivatives of bicyclo[2.2.2]octane have been investigated as inhibitors of the SARS-CoV-2 main protease (3CLpro).[10][11] Similarly, adamantane derivatives, such as amantadine and rimantadine, have a history as anti-influenza agents.[7][12]
Signaling Pathways and Mechanisms of Action
To appreciate the role of these scaffolds, it is essential to understand the biological pathways they modulate.
MDM2-p53 Signaling Pathway
PROTAC Mechanism of Action
Experimental Protocols
To facilitate the evaluation of compounds incorporating these rigid scaffolds, detailed protocols for key in vitro assays are provided below.
Determination of Physicochemical Properties (LogP and pKa)
A reliable assessment of lipophilicity and ionization is fundamental in drug discovery.
Shake Flask Method for LogP Determination:
-
Prepare solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate each with the other solvent.
-
Dissolve a small, accurately weighed amount of the test compound in the pre-saturated n-octanol.
-
Add an equal volume of the pre-saturated aqueous phase to the n-octanol solution in a sealed vial.
-
Agitate the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
Carefully sample a precise volume from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14]
UV-Vis Spectrophotometric pKa Determination:
-
Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 1.0 to 13.0).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well UV-transparent microplate, add a small aliquot of the compound stock solution to each well containing the different pH buffers.
-
Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[13][14]
In Vitro Biological Assays
MDM2-p53 Binding Assay (Fluorescence Polarization):
-
Reagents: Purified MDM2 protein (N-terminal domain), a fluorescein-labeled p53-derived peptide (e.g., FAM-RFMDYWEGL-NH2), and the test compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
Procedure: a. In a black microplate, add the assay buffer, the fluorescent p53 peptide at a fixed concentration (e.g., 25 nM), and serial dilutions of the test compound. b. Add the MDM2 protein to a final concentration that gives a significant fluorescence polarization signal (e.g., 50 nM). c. Incubate the plate at room temperature for a set time (e.g., 30 minutes) to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a competitive binding model to determine the IC50 value.
Cell Viability Assay (MTT):
-
Cell Culture: Seed cancer cells (e.g., SJSA-1 for MDM2-p53 studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the IC50 value.[15][16][17][18]
Western Blot for p53 and p21 Induction:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control to determine the fold-induction upon compound treatment.[1][6][19][20]
Experimental and Logical Workflows
A systematic approach is crucial when incorporating rigid scaffolds into a drug discovery pipeline.
Conclusion
The strategic incorporation of rigid scaffolds is a powerful approach in modern drug design to overcome the limitations of traditional flat, aromatic structures. This compound represents a valuable building block, offering a well-defined three-dimensional geometry and favorable physicochemical properties. However, the optimal choice of a rigid scaffold is context-dependent and requires careful consideration of the specific target and desired drug-like properties. While the bicyclo[2.2.2]octane core often provides a balanced profile, the higher lipophilicity of adamantane or the increased solubility associated with cubane may be advantageous in certain applications. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can more effectively navigate the selection and implementation of rigid scaffolds to accelerate the discovery of novel and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. cuban-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. benthamscience.com [benthamscience.com]
- 12. scispace.com [scispace.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Aminobicyclo[2.2.2]octane-1-carboxylate Analogs as α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) represents a compelling therapeutic target for addressing cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Among the chemotypes explored, the rigid bicyclo[2.2.2]octane scaffold, particularly 4-aminobicyclo[2.2.2]octane-1-carboxylate and its analogs (often referred to as quinuclidine derivatives), has proven to be a fruitful starting point for the development of potent and selective α7 nAChR agonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Analog Activity
The potency and efficacy of 4-aminobicyclo[2.2.2]octane-1-carboxylate analogs as α7 nAChR agonists are highly dependent on the nature and substitution pattern of the aromatic or heteroaromatic moiety attached to the amino group, as well as modifications to the bicyclo[2.2.2]octane core and the carboxylate function. The following table summarizes the in vitro activity of a selection of analogs from the scientific literature.
| Compound ID | Modification of Bicyclo[2.2.2]octane Core | Amine Substituent (Ar) | α7 nAChR Binding Affinity (Ki, nM) | α7 nAChR Functional Activity (EC50, nM) | α7 nAChR Efficacy (% of ACh max response) | Selectivity over α4β2 nAChR | Selectivity over 5-HT3A Receptor |
| 1 | Unsubstituted | Phenyl | >1000 | >10000 | <10 | - | - |
| 2 | Unsubstituted | 3-Pyridinyl | 1.0 ± 0.3[1] | 2 ± 1 (dopamine release)[1] | 40 (dopamine release)[1] | High | Moderate |
| 3 | Spirooxazolidine at C2 | Isoquinolin-3-yl | - | Potent partial agonist[2] | - | Excellent vs 5-HT3A[2] | - |
| 4 | Unsubstituted | 4-(methylsulfanyl)benzamide | <6[3] | - | - | >14,000[3] | - |
| 5 | Spiro[furo[2,3-b]pyridine] at C3 | Phenylmethyl | <6[3] | - | - | >14,000[3] | - |
| 6 | Spiroimidate at C5 | 7-bromopyrrolo[2,1-f][4][5][6]triazin-4-yl | - | Potent partial agonist[4][7] | - | >900-fold vs des-bromo analog for 5-HT3A[4] | High[4][7] |
| 7 | Spiroimidate at C5 | 7-chloropyrpyrrolo[2,1-f][4][5][6]triazin-4-yl | - | Potent partial agonist[4][7] | - | - | High[4][7] |
| 8 | Unsubstituted | 7-[2-(methoxy)phenyl]-1-benzofuran | - | Partial agonist[8] | - | - | - |
Key Structure-Activity Relationship Insights
The data presented in the table and gleaned from numerous studies highlight several key SAR trends for this class of compounds:
-
The Basic Amine: The nitrogen atom of the bicyclo[2.2.2]octane core is a critical pharmacophoric feature, likely interacting with the cation-π box of the α7 nAChR binding site.
-
The Aromatic/Heteroaromatic Moiety: This region of the molecule is crucial for defining potency and selectivity. The introduction of specific heteroaromatic systems, such as pyridinyl, isoquinolinyl, and fused triazinyl rings, can significantly enhance binding affinity and functional activity.[1][2][4]
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic or heteroaromatic ring can fine-tune the electronic and steric properties of the ligand, impacting its interaction with the receptor. For instance, the introduction of a bromine or chlorine atom on the pyrrolotriazine ring in spiroimidate analogs boosted selectivity over the 5-HT3A receptor.[4]
-
The Carboxylate Moiety: While the parent structure is a carboxylate, many potent analogs feature modifications at this position, often incorporating it into a spirocyclic system like an oxazolidine or imidate.[2][4][7] This suggests that a hydrogen bond acceptor is a key requirement in this region of the pharmacophore.
-
Rigidity of the Scaffold: The rigid bicyclo[2.2.2]octane framework helps to pre-organize the key pharmacophoric elements in a conformationally restricted manner, which is generally favorable for high-affinity binding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 4-aminobicyclo[2.2.2]octane-1-carboxylate analogs.
Radioligand Binding Assays for α7 nAChR
This assay is used to determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Radioligand: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-Bgt), a high-affinity antagonist for the α7 nAChR.
-
Non-specific binding determinant: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-Bgt).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a final volume of 250 µL, combine the cell membrane preparation (typically 50-100 µg of protein), varying concentrations of the test compound, and a fixed concentration of [¹²⁵I]α-Bgt (typically at a concentration close to its Kd).
-
Incubation: Incubate the reaction mixtures at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays using Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay measures the functional activity (EC50 and Emax) of test compounds by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
A cell line stably expressing the human α7 nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compounds at various concentrations.
-
A known α7 nAChR agonist (e.g., acetylcholine or epibatidine) as a positive control.
-
A FLIPR instrument.
Procedure:
-
Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.
-
Compound Addition: Place the cell plate in the FLIPR instrument. The instrument will add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are then plotted as a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist).
In Vivo Cognitive Enhancement Assessment: Novel Object Recognition (NOR) Test
This behavioral test assesses the ability of a compound to improve recognition memory in rodents.
Materials:
-
Rodents (e.g., rats or mice).
-
A testing arena (an open-field box).
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects).
-
Test compound and vehicle control.
Procedure:
-
Habituation: On the first day, allow the animals to freely explore the empty testing arena for a set period (e.g., 10 minutes) to acclimate them to the environment.
-
Training (Familiarization) Phase: On the second day, administer the test compound or vehicle control to the animals at a specific time before the training session. Place two identical "familiar" objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), place the animal back in the arena where one of the familiar objects has been replaced with a "novel" object.
-
Data Collection: Record the time the animal spends exploring each object (familiar and novel). Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and SAR Logic
The activation of the α7 nAChR by agonists like the 4-aminobicyclo[2.2.2]octane-1-carboxylate analogs initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway and the logical relationship of key structural features for agonist activity.
This guide provides a foundational understanding of the structure-activity relationships of 4-aminobicyclo[2.2.2]octane-1-carboxylate analogs. The presented data and experimental protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive impairments.
References
- 1. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure‐activity relationships of a distinct family of selective agonists of α7‐nAChRs | Semantic Scholar [semanticscholar.org]
- 6. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking p53: A Comparative Guide to the Efficacy of Bicyclo[2.2.2]octane Core MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Murine Double Minute 2 (MDM2) inhibitors featuring a bicyclo[2.2.2]octane core, benchmarked against other prominent MDM2 antagonists. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows to facilitate informed decisions in cancer drug discovery.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Its inactivation, often mediated by the E3 ubiquitin ligase MDM2, is a hallmark of many human cancers. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death. A notable advancement in this area is the emergence of inhibitors built upon a rigid bicyclo[2.2.2]octane scaffold, designed to enhance binding affinity and improve pharmacokinetic properties. This guide focuses on the efficacy of these compounds, with a primary focus on the clinical candidate AA-115/APG-115.
Quantitative Efficacy Comparison of MDM2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of the bicyclo[2.2.2]octane-containing MDM2 inhibitor AA-115/APG-115 against other well-characterized MDM2 inhibitors with different chemical scaffolds.
Table 1: In Vitro Binding Affinity and Cellular Potency of MDM2 Inhibitors
| Compound | Core Scaffold | Target | Binding Affinity (Kᵢ) | Cellular Potency (IC₅₀) | Cell Line(s) |
| AA-115/APG-115 | Bicyclo[2.2.2]octane | MDM2 | < 1 nM[1] | 18.9 ± 15.6 nM[2] | AGS (Gastric Cancer) |
| 103.5 ± 18.3 nM[2] | MKN45 (Gastric Cancer) | ||||
| 26.8 ± 4.9 nM[3] | MOLM-13 (AML) | ||||
| 165.9 ± 42.4 nM[3] | MV-4-11 (AML) | ||||
| Nutlin-3a | Piperazinone | MDM2 | 36 nM[4] | ~90 nM[4] | Various |
| RG7112 | Piperidinone | MDM2 | - | 0.18–2.2 µM[5] | Various p53-wt cancer cells |
| AMG 232 | Piperidinone | MDM2 | - | 9.1 nM | SJSA-1 (Osteosarcoma) |
| 10 nM | HCT116 (Colorectal Cancer) | ||||
| MI-77301 | Spiro-oxindole | MDM2 | 0.88 nM[6] | 92 nM[6] | SJSA-1 (Osteosarcoma) |
| 89 nM[6] | RS4;11 (Leukemia) |
Table 2: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| AA-115/APG-115 | Gastric Adenocarcinoma | 100 mg/kg, p.o., daily for 10 days | Significant tumor growth decrease[7] |
| MOLM-13 (AML) | - | Significantly reduced tumor burden and prolonged survival[3][8] | |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | 200 mg/kg, p.o., twice daily for 20 days | 90% TGI[5] |
| RG7112 | SJSA-1 & MHM (Osteosarcoma) | 100 mg/kg, p.o., daily | Partial tumor regression[5] |
| AMG 232 | SJSA-1 (Osteosarcoma) | 60 mg/kg, p.o., daily | Complete tumor regression in 10 of 12 animals[5] |
| MI-77301 | SJSA-1 (Osteosarcoma) | Single oral dose | Complete tumor regression[6] |
| RS4;11, LNCaP, HCT-116 | Well-tolerated doses | Durable tumor regression or complete TGI[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MDM2-p53 Binding Assays
1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide probe (e.g., TAMRA-labeled)
-
Test compound and reference compound (e.g., Nutlin-3a)
-
Assay Buffer: PBS with 0.01% Tween-20 and 1 mM DTT
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well, low-volume, black microplate, add the test compound dilutions.
-
Add a solution of the fluorescently labeled p53 peptide and recombinant MDM2 protein to each well. The final concentrations should be optimized for the specific reagents but are typically in the low nanomolar range for the peptide and protein.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to the percentage of inhibition.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the proximity of two molecules, a donor and an acceptor fluorophore, to assess the binding of MDM2 and p53.
-
Reagents:
-
GST-tagged human MDM2 protein
-
Biotinylated p53 protein
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Test compound
-
-
Procedure:
-
In a 96- or 384-well low-volume white plate, dispense the test compounds or standards.
-
Add the GST-tagged MDM2 protein.
-
Add a pre-mixed solution of the HTRF reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
In a competitive assay format, a decrease in the HTRF signal indicates displacement of the labeled ligand by the test compound. The IC₅₀ is determined from the dose-response curve.
-
Cellular Assays
1. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
2. WST-8 Cell Viability Assay
This is another colorimetric assay for cell viability that uses a water-soluble tetrazolium salt.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8 reagent
-
-
Procedure:
-
Data Analysis:
-
The amount of formazan dye generated is directly proportional to the number of living cells. Calculate the percentage of cell viability and determine the IC₅₀.
-
In Vivo Efficacy Studies
Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the anti-tumor activity of MDM2 inhibitors in vivo.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[12]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer the test compound via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.[12]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for evaluating the efficacy of MDM2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Beyond the Bicyclo[2.2.2]octane: A Comparative Guide to Rigid Amine Scaffolds in Drug Discovery
In the intricate landscape of medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving desired therapeutic outcomes. The judicious selection of scaffolds that present functional groups in a precise three-dimensional orientation can profoundly influence a compound's pharmacological profile, impacting everything from target engagement to its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For decades, rigid bicyclic systems have been prized for their ability to confer conformational constraint, thereby reducing the entropic penalty of binding and often leading to enhanced potency and selectivity.
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate stands as a valuable building block in this domain, its rigid framework offering a predictable vector for functional group presentation.[3][4] However, the quest for novel chemical space and the need to fine-tune physicochemical properties continually drives the exploration of alternative scaffolds. This guide provides a comparative analysis of prominent alternatives to the bicyclo[2.2.2]octane (BCO) core, focusing on adamantane, cubane, and spiro[3.3]heptane derivatives. We will delve into their synthesis, comparative physicochemical properties, and the strategic advantages each may offer in drug design.
The Bicyclo[2.2.2]octane Core: A Reference Point
The bicyclo[2.2.2]octane scaffold is a well-established bioisostere for the para-substituted phenyl ring.[5][6] Its three-dimensional, non-planar structure allows medicinal chemists to "escape from flatland," a strategy known to improve solubility, reduce metabolic liability, and enhance target selectivity.[5] The defined geometry of the BCO cage provides a rigid linker between two connection points, with a distance of approximately 2.60 Å between the bridgehead carbons.[5]
Alternative Scaffolds: A Head-to-Head Comparison
Adamantane Derivatives: The Lipophilic Anchor
Adamantane, the smallest diamondoid, has long been a staple in medicinal chemistry, valued for its exceptional rigidity and lipophilicity.[7][8] Its cage-like structure can enhance a molecule's metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[9]
Synthesis of the Core Adamantane Analog:
The synthesis of Methyl 4-aminoadamantane-1-carboxylate typically starts from the commercially available adamantane-1,3-dicarboxylic acid. A multi-step sequence involving a Hofmann or Curtius rearrangement is generally employed to introduce the amine functionality at a bridgehead position.
Caption: Synthetic workflow for Methyl 4-aminoadamantane-1-carboxylate.
Physicochemical Properties and Performance:
The most notable feature of adamantane is its high lipophilicity. The incorporation of an adamantyl group can significantly increase a compound's logP, which can be advantageous for crossing the blood-brain barrier but may negatively impact aqueous solubility.[8] While bicyclo[2.2.2]octane derivatives have shown comparable potency to their adamantane counterparts in some studies, the choice between them often hinges on the desired balance between lipophilicity and other ADME properties.[10]
Cubane Derivatives: The Rigid Geometric Mimic
Cubane is a highly strained, synthetic hydrocarbon that offers a unique geometric profile. As a bioisostere for the phenyl ring, the distance between its 1,4-positions is remarkably similar to that of a para-substituted benzene ring.[6] This makes it an attractive scaffold for mimicking aryl interactions while introducing a completely saturated, three-dimensional character.
Synthesis of the Core Cubane Analog:
The synthesis of cubane derivatives is notoriously challenging due to the high strain energy of the cage system. However, scalable routes to cubane-1,4-dicarboxylic acid have been developed, which serves as a key starting material.[11] The synthesis of Methyl 4-aminocubane-1-carboxylate follows a similar logic to the adamantane analog, utilizing standard functional group interconversions.
Caption: Synthetic workflow for Methyl 4-aminocubane-1-carboxylate.
Physicochemical Properties and Performance:
Replacing a phenyl ring with a cubane core has been shown to improve metabolic stability and, in some cases, aqueous solubility.[3] The rigid, compact nature of the cubane scaffold can lead to favorable interactions in tight binding pockets. However, the synthetic accessibility and cost of cubane building blocks remain a significant consideration.
Spiro[3.3]heptane Derivatives: The Conformationally Restricted Alternative
Spiro[3.3]heptane is a strained, bicyclic scaffold that has recently gained attention as a versatile building block in drug discovery.[12] It can be considered a conformationally restricted surrogate for cyclohexane and has been successfully employed as a bioisostere for mono-, meta-, and para-substituted benzene rings.[9][13][14]
Synthesis of the Core Spiro[3.3]heptane Analog:
The synthesis of functionalized spiro[3.3]heptanes often involves the double alkylation of a suitable precursor with a 1,1-bis(halomethyl)cyclobutane derivative. This allows for the construction of the spirocyclic core with handles for further functionalization.
Experimental Protocol: Synthesis of a Spiro[3.3]heptane Amine Building Block
-
Step 1: Dibromination. To a solution of a commercially available cyclobutanone derivative, add phosphorus tribromide and heat to reflux for 4 hours. After cooling, the reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is dried over sodium sulfate and concentrated to yield the 1,1-dibromocyclobutane intermediate.
-
Step 2: Spirocycle Formation. The dibromide is added to a solution of diethyl malonate and sodium ethoxide in ethanol and refluxed overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.
-
Step 3: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding the spiro[3.3]heptane carboxylic acid.
-
Step 4: Amine Introduction. The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. The acid is treated with diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tert-butanol, followed by acidic deprotection of the Boc-protected amine.
Caption: Synthetic workflow for a functionalized spiro[3.3]heptane amine.
Physicochemical Properties and Performance:
Spiro[3.3]heptane derivatives have demonstrated favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to their aromatic counterparts.[14][15] The non-coplanar exit vectors of substituents on the spiro[3.3]heptane core provide a unique spatial arrangement that can be exploited for novel target interactions.[9]
Comparative Data Summary
| Scaffold | Key Features | Calculated logP (approx.) | pKa (of amino group, approx.) | Key Advantages | Key Disadvantages |
| Bicyclo[2.2.2]octane | Rigid, non-planar phenyl bioisostere | 1.5 - 2.5 | 10.0 - 10.5 | Well-established, predictable geometry, good balance of properties. | Can still possess some lipophilicity. |
| Adamantane | Highly rigid and lipophilic | 2.5 - 3.5 | 10.0 - 10.5 | Excellent metabolic stability, enhances CNS penetration. | Can lead to poor aqueous solubility. |
| Cubane | Strained, geometric mimic of benzene | 1.0 - 2.0 | 9.5 - 10.0 | Improved metabolic stability and solubility, unique 3D structure. | Challenging synthesis, high cost. |
| Spiro[3.3]heptane | Strained, conformationally restricted | 1.0 - 2.0 | 9.5 - 10.0 | Favorable ADME properties, novel spatial vectors for substituents. | Synthesis can be multi-step. |
Note: The logP and pKa values are estimates for the respective methyl 4-aminocarboxylate derivatives and can vary based on substitution and experimental conditions.
Conclusion and Future Perspectives
The choice of a rigid scaffold in drug design is a multi-faceted decision that requires careful consideration of the desired physicochemical and pharmacological properties. While this compound remains a robust and valuable building block, the alternatives presented here offer a broader palette for the medicinal chemist. Adamantane provides a tool for increasing lipophilicity and metabolic stability, cubane offers a precise geometric mimic of the phenyl ring with potentially improved ADME properties, and spiro[3.3]heptane presents a novel, strained system with demonstrated benefits for solubility and metabolic stability. As synthetic methodologies for these more exotic scaffolds become more accessible, their integration into drug discovery programs is likely to expand, opening new avenues for the development of safer and more effective therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. scispace.com [scispace.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Bicyclo[2.2.2]octane and Bicyclo[1.1.1]pentane Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with saturated bioisosteres is a key tactic for optimizing drug-like properties. Among the most promising candidates are the rigid, three-dimensional bicycloalkane scaffolds, particularly bicyclo[2.2.2]octane (BCO) and bicyclo[1.1.1]pentane (BCP). This guide provides a comprehensive, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The choice between BCO and BCP as a para-phenyl ring bioisostere is often dictated by a trade-off between geometric mimicry and the enhancement of physicochemical properties. BCO provides a closer spatial arrangement to the para-substituted phenyl ring, while BCP often imparts more favorable drug-like characteristics.
Key Physicochemical Properties
| Property | Bicyclo[2.2.2]octane (BCO) | Bicyclo[1.1.1]pentane (BCP) | para-Phenyl | Key Insights |
| Bridgehead Distance (Å) | ~2.60[1][2] | ~1.85[2] | ~2.80[1] | BCO is a better geometric mimic of the para-phenyl spacer.[1][2] |
| Lipophilicity (clogP) | Generally more lipophilic | Generally less lipophilic | Intermediate | BCP can significantly reduce lipophilicity, which is often beneficial for drug development. |
| Aqueous Solubility | Can decrease solubility compared to phenyl analogs[1][3] | Often significantly improves solubility.[3][4] | Variable | BCP is a strong choice for improving the solubility of poorly soluble compounds.[3] |
| Metabolic Stability | Can improve metabolic stability.[1] | Can improve metabolic stability.[4][5] | Susceptible to oxidative metabolism | Both scaffolds can block metabolic hotspots on a phenyl ring.[1][4] |
| Strain Energy (kcal/mol) | 7.4 - 11.6[6] | 67.0 - 68.0[6] | N/A | The high strain energy of BCP does not typically translate to instability under physiological conditions.[7] |
Pharmacological Outcomes
The impact of substituting a phenyl ring with BCO or BCP on biological activity is highly dependent on the specific target and the role of the phenyl ring in the parent molecule.
| Parameter | Bicyclo[2.2.2]octane (BCO) | Bicyclo[1.1.1]pentane (BCP) | Key Insights |
| Receptor Binding Affinity | Can maintain or improve affinity, especially when geometry is critical. | Can maintain or improve affinity, but the shorter linker distance can be detrimental.[8] | The choice depends on the specific binding pocket geometry. |
| In vivo Efficacy | Case-dependent | Case-dependent, but improved physicochemical properties can lead to better oral bioavailability.[2] | Improved properties from BCP can translate to better in vivo performance. |
| Synthetic Accessibility | Established synthetic routes. | Increasingly accessible with modern synthetic methods.[7][9] | The growing number of synthetic routes to BCP derivatives has contributed to its popularity.[7][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Aqueous Solubility Determination (Shake-Flask Method)
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Equilibration: An aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to be above the solubility limit.
-
Shaking: The suspension is shaken at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS). The concentration is then reported as the aqueous solubility.
Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can also be determined.
Receptor Binding Assay (Competitive Radioligand Binding)
-
Assay Components: The assay is performed in a multi-well plate and includes a source of the target receptor (e.g., cell membranes from cells overexpressing the receptor), a radiolabeled ligand with known affinity for the receptor, and the unlabeled test compound at various concentrations.[10][11][12][13][14]
-
Incubation: The components are incubated together in a suitable buffer for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand.[10] This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.[10]
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Logical Workflow for Scaffold Selection
The decision to employ BCO or BCP as a phenyl ring bioisostere can be guided by a logical workflow that considers the primary objectives of the molecular design strategy.
Caption: A decision-making workflow for selecting between BCO and BCP scaffolds.
Conclusion
Both bicyclo[2.2.2]octane and bicyclo[1.1.1]pentane are valuable tools in the medicinal chemist's arsenal for escaping "flatland" and improving the properties of drug candidates. BCO serves as a more direct spatial replacement for the para-phenyl ring, making it a suitable choice when maintaining the precise geometry of the pharmacophore is paramount. In contrast, BCP often provides superior improvements in critical drug-like properties such as aqueous solubility and metabolic stability, albeit with a shorter bridgehead distance. The selection between these two scaffolds should be guided by a clear understanding of the structure-activity relationships of the target and the specific property enhancements desired for the drug candidate. The increasing synthetic accessibility of both scaffolds ensures their continued and expanding role in the development of novel therapeutics.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
Characterization of novel compounds synthesized from Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
A recently developed murine double minute 2 (MDM2) inhibitor, derived from Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, exhibits high-affinity binding to MDM2 and potent inhibition of cancer cell growth. This novel compound, 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid (designated here as APG-115), shows promise as a therapeutic agent by reactivating the p53 tumor suppressor pathway.
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, valued for its ability to provide a fixed three-dimensional orientation for functional groups, which can enhance binding affinity and selectivity to biological targets.[1] This has led to the exploration of bicyclo[2.2.2]octane derivatives in a range of therapeutic areas, including antiviral and anti-inflammatory applications.[2] In the realm of oncology, the inhibition of the MDM2-p53 protein-protein interaction is a well-established strategy to restore the tumor-suppressing function of p53.[3]
This guide provides a comparative analysis of the novel MDM2 inhibitor, APG-115, with other known MDM2 inhibitors, Nutlin-3a and MI-77301. The synthesis of APG-115 utilizes this compound as a key building block.[4][5]
Comparative Analysis of Biological Activity
APG-115 demonstrates exceptional potency in both biochemical and cellular assays compared to other well-characterized MDM2 inhibitors. The table below summarizes the key performance data.
| Compound | Target | Binding Affinity (Ki) | Cellular Activity (IC50) in SJSA-1 cells |
| APG-115 | MDM2 | < 1 nM[4][5] | 9.2 nM[3] |
| Nutlin-3a | MDM2 | 160 nM | ~300 nM |
| MI-77301 (SAR405838) | MDM2 | 0.88 nM[6] | 92 nM[6] |
Note: Lower Ki and IC50 values indicate higher potency.
Synthesis and Mechanism of Action
The synthesis of APG-115 involves the coupling of the bicyclo[2.2.2]octane moiety to a spirooxindole core. The DOT script below illustrates the key synthetic step starting from this compound.
Caption: Synthesis of APG-115 precursor via amide coupling.
APG-115 functions by binding to the p53-binding pocket of MDM2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[3] This leads to the accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]
Caption: Mechanism of action of APG-115 in the p53-MDM2 pathway.
Experimental Protocols
MDM2 Competitive Binding Assay
This assay is used to determine the binding affinity of the test compounds to the MDM2 protein. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
-
Reagents and Materials: GST-tagged human MDM2 protein, a fluorescently labeled ligand for MDM2 (e.g., MI-1061 Red Ligand), an anti-GST antibody labeled with Europium cryptate, test compounds, and a suitable assay buffer.[8]
-
Procedure: a. Dispense the test compounds at various concentrations into a 384-well low-volume white plate. b. Add the GST-tagged MDM2 protein to each well. c. Add a pre-mixed solution of the HTRF-labeled anti-GST antibody and the fluorescent MDM2 ligand. d. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium. e. Read the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.
-
Data Analysis: The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by the test compound. The IC50 value is calculated by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1, which has MDM2 amplification) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: Aspirate the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
Conclusion
Novel compounds synthesized from this compound, such as the potent MDM2 inhibitor APG-115, represent a significant advancement in the development of targeted cancer therapies. The rigid bicyclo[2.2.2]octane scaffold plays a crucial role in achieving high-affinity binding and potent cellular activity. The comparative data presented herein highlights the superior performance of APG-115 against established MDM2 inhibitors, underscoring the potential of this chemical class for further drug development. The detailed experimental protocols provide a framework for the characterization and evaluation of similar novel compounds.
References
- 1. Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a Solvent-Exposed Methylene Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of p53 by MDM2 inhibitor MI-77301 for the treatment of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. revvity.com [revvity.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
Comparative Guide to HPLC-MS Analysis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Reaction Products
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction products of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by representative experimental data.
Introduction
This compound is a key building block in medicinal chemistry, notably utilized in the synthesis of PROTACs and other therapeutic agents.[1] The analysis of its reaction products is crucial for reaction monitoring, impurity profiling, and quality control. HPLC-MS has become an indispensable tool for these analyses due to its high sensitivity, selectivity, and speed.[2] This guide will detail a typical HPLC-MS workflow for a representative reaction mixture and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical technique.
Representative Reaction and Potential Products
For the purpose of this guide, we will consider a common reaction where this compound undergoes acylation at the amino group. The expected main product is the corresponding amide. Potential side products and impurities could include unreacted starting material, hydrolysis of the ester, and over-alkylation.
Table 1: Representative Compounds in a Reaction Mixture
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₀H₁₇NO₂ | 183.25 | ![]() |
| N-(1-(methoxycarbonyl)bicyclo[2.2.2]octan-4-yl)acetamide | C₁₂H₁₉NO₃ | 225.28 | Structure of the acetylated product |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | C₉H₁₅NO₂ | 169.22 | Structure of the hydrolyzed ester |
| Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate | C₁₂H₂₁NO₂ | 211.30 | Structure of a potential N-alkylation side product |
HPLC-MS Analysis: A Detailed Protocol
HPLC-MS is highly effective for the analysis of polar and non-volatile compounds, making it well-suited for the compounds listed in Table 1.[2][3]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm) is a suitable choice for separating compounds of varying polarity.[4]
-
Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase helps to protonate the amine functional groups, leading to better peak shapes.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point for method development.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for amines as they readily form [M+H]⁺ ions.[4]
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Data Presentation
Table 2: Representative HPLC-MS Data for the Reaction Mixture
| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | 2.5 | 170.1 |
| This compound | 4.2 | 184.1 |
| Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate | 5.8 | 212.2 |
| N-(1-(methoxycarbonyl)bicyclo[2.2.2]octan-4-yl)acetamide | 7.1 | 226.1 |
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of the reaction mixture.
Comparison with an Alternative Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, it is generally best suited for volatile and thermally stable compounds. For the analysis of the target compounds, derivatization is often required to increase their volatility and thermal stability.[5]
Experimental Protocol for GC-MS (with Derivatization)
1. Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 1 hour to form trimethylsilyl (TMS) derivatives of the amine and carboxylic acid functionalities.[6]
2. GC-MS Conditions:
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Performance Comparison
Table 3: Comparison of HPLC-MS and GC-MS for the Analysis of this compound Reaction Products
| Feature | HPLC-MS | GC-MS |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step, which can be time-consuming and introduce variability.[5] |
| Analyte Compatibility | Excellent for polar, non-volatile, and thermally labile compounds.[2] | Best for volatile and thermally stable compounds; requires derivatization for polar functional groups.[5] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ionization | Soft ionization (ESI), typically preserving the molecular ion.[3] | Hard ionization (EI), often leading to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion. |
| Sensitivity | Generally very high, especially with modern instrumentation.[2] | Can be very sensitive, but derivatization can affect limits of detection. |
| Speed | Analysis times are typically in the range of 5-15 minutes. | Run times can be longer, and the derivatization step adds to the overall analysis time. |
| Cost | Instrumentation and maintenance can be more expensive. | Generally lower initial and running costs compared to HPLC-MS. |
Logical Relationship of Method Selection
Caption: Factors influencing the choice between HPLC-MS and GC-MS.
Conclusion
For the analysis of this compound and its reaction products, HPLC-MS is the superior technique. Its ability to directly analyze polar and non-volatile compounds without the need for derivatization provides a significant advantage in terms of simplicity, speed, and reliability. While GC-MS can be a viable alternative, the mandatory derivatization step adds complexity and potential for error. The choice of analytical method should always be guided by the specific properties of the analytes and the goals of the analysis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Methods of Amino Acid Analysis | Veterian Key [veteriankey.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Confirming the Stereochemistry of Substituted Bicyclo[2.2.2]octane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel substituted bicyclo[2.2.2]octane derivatives. The rigid cage-like structure of this scaffold presents unique challenges and opportunities for stereochemical analysis. This guide provides an objective comparison of the most common and effective analytical techniques, supported by experimental data and detailed protocols, to aid in the unambiguous assignment of relative and absolute stereochemistry.
The three-dimensional arrangement of substituents on the bicyclo[2.2.2]octane core profoundly influences the biological activity and physicochemical properties of these compounds. Therefore, a robust and reliable stereochemical assignment is paramount. The primary methods employed for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. Each technique offers distinct advantages and is suited to different aspects of stereochemical determination.
Comparative Analysis of Key Techniques
A summary of the key techniques for determining the stereochemistry of substituted bicyclo[2.2.2]octane derivatives is presented below, highlighting their primary uses, advantages, and limitations.
| Technique | Primary Use | Advantages | Limitations |
| X-Ray Crystallography | Unambiguous determination of relative and absolute stereochemistry in the solid state.[1][2] | Provides a definitive 3D structure.[1] Can determine absolute configuration, especially with the presence of a heavy atom.[1] | Requires a suitable single crystal of good quality, which can be challenging to obtain.[3][4] The solid-state conformation may not be representative of the solution-state conformation.[5] |
| NMR Spectroscopy | Determination of relative stereochemistry in solution. | Non-destructive technique.[6][7] Provides detailed information about molecular structure and connectivity in solution.[8] Can be used to study dynamic processes.[5] | Can be less sensitive than other techniques.[6][9] Spectra of complex molecules can be difficult to interpret.[6] Does not directly provide absolute stereochemistry without the use of chiral derivatizing or solvating agents.[10] |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute stereochemistry of chiral molecules in solution.[11][12] | Requires a very small amount of sample and is a rapid technique.[13][14] Highly sensitive to the stereochemical arrangement of chromophores.[15] | Requires the presence of a chromophore near the stereocenter(s).[15] Provides less detailed structural information compared to X-ray crystallography or NMR.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to assist researchers in applying these techniques.
X-Ray Crystallography
Objective: To obtain the three-dimensional crystal structure of a substituted bicyclo[2.2.2]octane derivative.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is a critical and often trial-and-error step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final crystal structure.[16]
NMR Spectroscopy for Relative Stereochemistry
Objective: To determine the relative orientation of substituents on the bicyclo[2.2.2]octane framework using 1D and 2D NMR techniques.
Key Experiments:
-
¹H NMR: Analysis of chemical shifts (δ) and coupling constants (J). The rigid nature of the bicyclo[2.2.2]octane skeleton leads to well-defined dihedral angles, which can be correlated to vicinal coupling constants using the Karplus equation. Long-range couplings (e.g., "W" coupling) can also provide stereochemical information.[17]
-
¹³C NMR: The chemical shifts of carbon atoms are sensitive to their steric environment. The γ-gauche effect, where a substituent causes a shielding (upfield shift) of a carbon three bonds away in a gauche conformation, is particularly useful for stereochemical assignments in bicyclo[2.2.2]octane systems.[18]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique detects through-space interactions between protons that are close to each other (< 5 Å), providing direct evidence for the relative stereochemistry of substituents.[19][20]
General Protocol for NOE Experiment:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent at an appropriate concentration.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to observe the desired NOE correlations.
-
Data Processing and Analysis: Process the 2D data to generate a spectrum with diagonal peaks and cross-peaks. The presence of a cross-peak between two protons indicates their spatial proximity. By analyzing the pattern of NOE correlations, the relative stereochemistry can be deduced.[19]
Circular Dichroism Spectroscopy for Absolute Stereochemistry
Objective: To determine the absolute configuration of a chiral substituted bicyclo[2.2.2]octane derivative.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a suitable transparent solvent. The concentration should be adjusted to give an optimal absorbance (typically between 0.5 and 1.5) at the wavelength of maximum absorption (λmax) of the chromophore.
-
Data Acquisition: Record the CD spectrum of the sample using a CD spectropolarimeter. The spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for one enantiomer (e.g., the R- or S-configuration).[2][21]
-
Comparison and Assignment: Compare the experimentally measured CD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the compound.[12]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining the stereochemistry of a new substituted bicyclo[2.2.2]octane derivative and the principles of stereochemical assignment using NMR.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advantages and limitations of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. azooptics.com [azooptics.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 13. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Determination of absolute configuration using concerted ab Initio DFT calculations of electronic circular dichroism and optical rotation: bicyclo[3.3.1]nonane diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements for the Bicyclo[2.2.2]octane Core
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold frequently employed in medicinal chemistry to impart favorable properties such as improved metabolic stability and defined vectoral orientation of substituents. However, modulation of physicochemical properties to optimize drug candidates often necessitates its replacement with bioisosteric cores. This guide provides an objective comparison of common bioisosteric replacements for the BCO core, supported by experimental data, to aid in rational drug design.
Key Bioisosteric Replacements
The most common bioisosteric replacements for the BCO core include other bridged ring systems and heteroatom-containing analogs. These alternatives aim to mimic the rigid structure and substituent exit vectors of the BCO scaffold while offering distinct physicochemical properties. The primary bioisosteres compared in this guide are:
-
Bicyclo[1.1.1]pentane (BCP)
-
Cubane
-
2-Oxabicyclo[2.2.2]octane
While BCO, BCP, and cubane are often considered bioisosteres for the para-substituted phenyl ring, their rigid, non-planar structures make them suitable for comparison as bioisosteric replacements for one another in contexts where a rigid linker is required.[1][2] 2-Oxabicyclo[2.2.2]octane represents a direct analog where a methylene bridge of BCO is replaced by an oxygen atom, significantly altering its properties.[3][4]
Comparative Physicochemical and Pharmacokinetic Data
The following tables summarize quantitative data from studies directly comparing the BCO core with its bioisosteres within the context of established drug molecules, Imatinib and Vorinostat. This approach provides a direct assessment of the impact of the core replacement on key drug-like properties.
Case Study 1: Imatinib Analogs
Replacement of a para-substituted phenyl ring in Imatinib with BCO and 2-oxabicyclo[2.2.2]octane cores has been evaluated to determine the effect on physicochemical and pharmacokinetic properties.[4][5][6]
| Property | Imatinib (Parent) | BCO Analog | 2-Oxabicyclo[2.2.2]octane Analog |
| Water Solubility (µM) | 351[5] | 113[5] | 389[5] |
| Calculated logP (clogP) | 4.5[5] | 3.6[5] | 2.6[5] |
| Experimental logD at pH 7.4 | 2.6 | 2.7 | 1.8 |
| Metabolic Stability (CLint in HLM, mg/(min·µL)) | 28[5] | 16[5] | 19[5] |
HLM: Human Liver Microsomes
Case Study 2: Vorinostat Analogs
A similar bioisosteric replacement strategy was applied to the histone deacetylase inhibitor, Vorinostat.
| Property | Vorinostat (Parent) | BCO Analog | 2-Oxabicyclo[2.2.2]octane Analog |
| Kinetic Solubility (µM in PBS at pH 7.4) | 1,200 | 1,100 | 1,500 |
| Experimental logD at pH 7.4 | 0.9 | 1.2 | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Determination of Aqueous Solubility
A common method for determining thermodynamic solubility involves the shake-flask technique. An excess amount of the compound is suspended in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). The suspension is shaken at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Determination of Lipophilicity (logP/logD)
The octanol-water partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity.
-
Shake-Flask Method : A solution of the compound in a biphasic system of n-octanol and water (or a buffer of specific pH for logD) is prepared. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the octanol and aqueous phases are then measured, typically by HPLC or UV-Vis spectroscopy. The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
RP-HPLC Method : A rapid, indirect method involves using reversed-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated using a series of standards with known logP values, plotting the logarithm of their retention times against the logP values. The logP of the test compound is then interpolated from its retention time under the same chromatographic conditions.
In Vitro Metabolic Stability Assay
Metabolic stability is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Incubation : The test compound is incubated with a suspension of human liver microsomes (HLM) and a cofactor mixture, most importantly NADPH, which is required for the activity of many metabolizing enzymes.
-
Sampling : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching : The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis : After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
Calculation : The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic stability.
Visualizations
Bioisosteric Scaffolds
The following diagram illustrates the structural relationship between the bicyclo[2.2.2]octane core and its common bioisosteric replacements.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
Safety Operating Guide
Proper Disposal of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a bicyclic organic compound used in various research applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves. Always inspect gloves prior to use and wash hands thoroughly after handling.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes immediately with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Spill and Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so and ensure the area is well-ventilated.[1] Do not allow the chemical to enter drains.[1] Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Workflow:
-
Containerization: Place the waste chemical in a suitable, closed, and properly labeled container.
-
Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and certified hazardous waste management company.
-
Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.
Discharge of this chemical into the environment must be strictly avoided.[1]
Chemical and Physical Properties
While detailed quantitative data for all physical and chemical properties are not consistently available across all sources, the following information is pertinent for safe handling and storage.
| Property | Data |
| CAS Number | 135908-33-7 |
| Linear Formula | C₁₀H₁₇NO₂ |
| Physical State | Data not available |
| Color | Data not available |
| Odor | Data not available |
| Melting Point/Freezing Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS No. 135908-33-7). The following procedures for safe handling, personal protective equipment (PPE), and disposal are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] Ensure a complete seal around the eyes. |
| Hand Protection | Chemical-resistant, impervious gloves. | Gloves must be inspected prior to use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] Nitrile or neoprene gloves are generally preferred for laboratory use.[1] |
| Skin and Body Protection | Laboratory coat, disposable gown, or chemical-resistant suit. | Wear fire/flame resistant and impervious clothing.[4] Gowns should be made of a material demonstrated to resist permeability by hazardous products.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation, inhalation, or if ventilation is inadequate.[3] | A risk assessment should determine the specific type of respirator required. Ensure proper fit and training for respirator use. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation and are readily accessible.[3]
-
Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment if necessary.[4]
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust or fumes.[3]
3. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[3]
-
Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and closed container.[3][4]
-
Do not mix with other waste.
2. Disposal Procedure:
-
This material should be disposed of as hazardous waste.[5]
-
Hand over the waste to an authorized disposal company.[5]
-
Discharge into the environment must be avoided. Do not flush into surface water or the sanitary sewer system.[3]
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

